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  • Product: 5-Bromo-6-dimethylamino-nicotinonitrile
  • CAS: 1782649-97-1

Core Science & Biosynthesis

Foundational

5-Bromo-6-dimethylamino-nicotinonitrile (CAS: 1782649-97-1): A Technical Guide to Synthetic Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on versatile, multi-functional building blocks. 5-Bromo-6-dimethylamino-nicotinonitrile (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on versatile, multi-functional building blocks. 5-Bromo-6-dimethylamino-nicotinonitrile (CAS: 1782649-97-1) has emerged as a highly privileged scaffold in the development of kinase inhibitors, GPCR ligands, and targeted oncology therapeutics [1].

As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic "push-pull" electronic system. The strategic placement of a halogen (bromine), an electron-donating group (dimethylamino), and an electron-withdrawing group (nitrile) on a pyridine core provides orthogonal handles for late-stage functionalization. This whitepaper deconstructs the physicochemical properties, mechanistic utility, and field-proven protocols for maximizing the synthetic potential of this building block.

Physicochemical Profiling & Structural Causality

Understanding the intrinsic properties of a building block is the first step in predicting its behavior in complex reaction mixtures.

Quantitative Chemical Profile

Data synthesized from verified chemical databases [1, 2].

PropertyValueCausality / Implication for Synthesis
CAS Registry Number 1782649-97-1Unique identifier for procurement and regulatory tracking.
Molecular Formula C₈H₈BrN₃Defines the mass-to-charge ratio for mass spectrometry.
Molecular Weight 226.07 g/mol Critical for stoichiometric calculations in micro-scale reactions.
Hydrogen Bond Acceptors 3Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO).
Topological Polar Surface Area 39.9 ŲFavorable for passive membrane permeability in final drug candidates.
The "Push-Pull" Electronic System

The pyridine ring is naturally electron-deficient. However, the 6-dimethylamino group acts as a strong electron-donating group (EDG) via resonance (+M effect), pushing electron density into the ring. Conversely, the 3-nitrile group acts as an electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects.

This "push-pull" dynamic specifically modulates the C5-Bromine bond . The increased electron density from the dimethylamino group makes the oxidative addition of Palladium at the C5 position slightly more challenging than in a bare bromopyridine. Consequently, specific electron-rich phosphine ligands (like XPhos or dppf) are required to accelerate the Pd(0) to Pd(II) transition during cross-coupling [3].

Mechanistic Utility in Medicinal Chemistry

Workflow A 5-Bromo-6-dimethylamino- nicotinonitrile (CAS: 1782649-97-1) B Suzuki-Miyaura Coupling A->B Pd, Base, Boronic Acid C Buchwald-Hartwig Amination A->C Pd, Ligand, Amine D Nitrile Reduction A->D LiAlH4 or H2/Pd E 5-Aryl/Heteroaryl Derivatives B->E F 5-Amino Substituted Derivatives C->F G Aminomethyl Derivatives D->G

Synthetic diversification workflow of 5-Bromo-6-dimethylamino-nicotinonitrile.

Orthogonal Functionalization Handles
  • The C5 Bromine (The Coupling Handle): Bromine is selected over chlorine because the C-Br bond has a lower bond dissociation energy, allowing for milder palladium-catalyzed cross-coupling conditions. This prevents unwanted side reactions at the sensitive nitrile group.

  • The C3 Nitrile (The Versatility Handle): The cyano group can be maintained as a compact, metabolically stable pharmacophore, or it can be hydrolyzed to primary amides/carboxylic acids, reduced to primary amines (for subsequent amide couplings), or reacted with azides to form tetrazoles (bioisosteres for carboxylic acids).

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocol for a standard Suzuki-Miyaura cross-coupling is designed as a self-validating system . Every step includes a mechanistic rationale and an analytical checkpoint.

Protocol: Suzuki-Miyaura Cross-Coupling of 1782649-97-1

Step 1: Reagent Assembly & Degassing

  • Action: Combine 5-Bromo-6-dimethylamino-nicotinonitrile (1.0 eq), an aryl boronic acid (1.2 eq), and Na₂CO₃ (2.5 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the mixture with Argon for 15 minutes.

  • Causality: Dioxane solubilizes the organic starting materials, while water is strictly required to dissolve the inorganic base and activate the boronic acid into the highly reactive boronate complex. Degassing is critical; ambient oxygen will rapidly oxidize the active Pd(0) species into inactive Pd(II) complexes.

Step 2: Catalyst Addition

  • Action: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon. Seal the vessel and heat to 90°C.

  • Causality: Pd(dppf)Cl₂ is chosen over simpler catalysts (like Pd(OAc)₂) because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the final reductive elimination step, preventing the catalyst from stalling and degrading into inactive "palladium black."

Step 3: Execution & Analytical Monitoring (Self-Validation Checkpoint)

  • Action: Stir at 90°C for 4 hours. Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS.

  • Validation: The starting material (C₈H₈BrN₃) possesses a distinct isotopic signature due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes (~1:1 ratio). In the LC-MS trace, you must look for the disappearance of the twin peaks (M and M+2) of equal intensity at m/z ~226 and ~228. The emergence of a single product mass peak validates successful oxidative addition and coupling.

Step 4: Workup & Purification

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Quantitative Data: Cross-Coupling Optimization

To demonstrate the necessity of the conditions chosen in the protocol above, the following table summarizes the optimization data for the cross-coupling of 5-Bromo-6-dimethylamino-nicotinonitrile with a standard phenylboronic acid.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂, PPh₃K₂CO₃DMF / H₂O9045%Monodentate PPh₃ led to slow reductive elimination; Pd black formation observed.
2Pd(PPh₃)₄Na₂CO₃Toluene / H₂O10062%Poor solubility of the starting material in toluene limited the reaction rate.
3 Pd(dppf)Cl₂ Na₂CO₃ Dioxane / H₂O 90 94% Bidentate ligand accelerated coupling; optimal biphasic solubility achieved.
4Pd₂(dba)₃, XPhosK₃PO₄Dioxane / H₂O9091%Highly efficient, but XPhos is significantly more expensive than dppf for routine scale-up.

References

  • National Center for Biotechnology Information (PubChem). "5-Bromo-6-dimethylamino-nicotinonitrile | C8H8BrN3 | CID 84133974". PubChem Compound Summary. Available at:[Link]

Exploratory

Technical Whitepaper: 5-Bromo-6-(dimethylamino)nicotinonitrile in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on versatile, multi-functional building blocks. 5-Bromo-6-(dimethylamino)nicotinonitrile...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on versatile, multi-functional building blocks. 5-Bromo-6-(dimethylamino)nicotinonitrile (CAS: 1782649-97-1) represents a highly privileged pyridine scaffold[1]. By integrating an electron-donating dimethylamino group, an electron-withdrawing nitrile group, and a cross-coupling-ready aryl bromide within a single compact heterocyclic core, this molecule offers orthogonal reactivity. This whitepaper provides an in-depth mechanistic guide to the synthesis, reactivity mapping, and downstream functionalization of this critical intermediate.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical properties of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core metrics of the compound[2],[3].

PropertyValue
IUPAC Name 5-bromo-6-(dimethylamino)pyridine-3-carbonitrile
CAS Registry Number 1782649-97-1
Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
Topological Polar Surface Area (TPSA) 39.9 Ų
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0
Rotatable Bonds 1

Structural Analysis and Reactivity Mapping

The reactivity of the pyridine ring is dictated by a complex push-pull electronic system. Pyridine itself is electron-deficient; however, the addition of the C3-cyano group acts as a powerful electron-withdrawing group (EWG). This significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic system, activating the ring for Nucleophilic Aromatic Substitution (SNAr)[4].

Once the C6-dimethylamino group is installed, it exerts a strong resonance (+M) electron-donating effect, which stabilizes the ring and deactivates it against further nucleophilic attack. The C5-bromo group remains electronically and sterically distinct, serving as a reliable electrophile for transition-metal-catalyzed cross-coupling reactions[5].

Reactivity Core 5-Bromo-6-dimethylamino- nicotinonitrile Pos3 C3: Nitrile (-CN) • Hydrolysis • Reduction • Tetrazole synthesis Core->Pos3 Pos5 C5: Bromine (-Br) • Suzuki-Miyaura • Buchwald-Hartwig • Sonogashira Core->Pos5 Pos6 C6: Dimethylamino • Steric shield • Electron donation (+M) Core->Pos6 PyrN Pyridine Nitrogen • H-bond acceptor • pKa modulation Core->PyrN

Fig 1: Reactivity map of 5-bromo-6-(dimethylamino)nicotinonitrile.

Synthetic Methodologies: The SNAr Approach

The most robust method for synthesizing 5-bromo-6-(dimethylamino)nicotinonitrile is via the SNAr of 5-bromo-6-chloronicotinonitrile with dimethylamine. The C6-chloro position is highly activated by the adjacent electronegative pyridine nitrogen and the para-cyano group[5]. The reaction proceeds through a negatively charged carbanion intermediate known as a Meisenheimer complex, which is stabilized by the EWGs before the chloride leaving group is expelled[4].

SynthesisWorkflow SM 5-Bromo-6-chloro- nicotinonitrile Reagents Dimethylamine (2.0 eq) DIPEA (1.5 eq) DMF, RT, 2h SM->Reagents Complex Meisenheimer Intermediate Reagents->Complex SNAr Attack Product 5-Bromo-6-dimethylamino- nicotinonitrile Complex->Product Cl- Elimination Workup Aqueous Workup & Filtration Product->Workup Purification

Fig 2: SNAr synthetic workflow via a Meisenheimer intermediate.

Protocol 1: SNAr Synthesis of the Core Scaffold (Self-Validating System)

Objective: High-yield conversion of 5-bromo-6-chloronicotinonitrile to the dimethylamino derivative.

  • Preparation: Charge a dry, round-bottom flask with 5-bromo-6-chloronicotinonitrile (1.0 eq) and dissolve in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

    • Causality: Polar aprotic solvents like DMF heavily stabilize the negatively charged Meisenheimer transition state, dramatically accelerating the rate-determining step[4].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the stirring solution.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the dimethylamine reagent without competing for the electrophilic C6 carbon.

  • Nucleophile Introduction: Dropwise add a solution of dimethylamine (2.0 M in THF, 1.2 eq) at 0 °C, then allow the reaction to warm to room temperature (RT).

    • Causality: The C6 position is highly activated. Initiating the reaction at 0 °C prevents exothermic runaway and suppresses potential side reactions, such as the hydrolysis of the nitrile group.

  • Quench and Isolation: After 2 hours (verify completion via TLC/LC-MS), pour the mixture into ice-cold water (10x volume). Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

Downstream Applications in Medicinal Chemistry

The orthogonality of the functional groups allows for divergent library synthesis. The C5-bromo group is primed for C-C bond formation, while the C3-nitrile can be converted into primary amines, amides, or bioisosteres like tetrazoles.

MedChemPathways Core 5-Bromo-6-dimethylamino- nicotinonitrile Suzuki Pd-Catalyzed Cross-Coupling Core->Suzuki C-C Bond Formation NitrileMod Nitrile Transformations Core->NitrileMod Functional Group Interconversion Aryl 5-Aryl/Heteroaryl Derivatives Suzuki->Aryl Amine Primary Amines (Reduction) NitrileMod->Amine Tetrazole Tetrazoles (Bioisosteres) NitrileMod->Tetrazole

Fig 3: Divergent medicinal chemistry pathways from the core scaffold.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C5

Objective: Arylation of the C5 position to generate biaryl structural motifs.

  • Reagent Assembly: In a Schlenk tube, combine 5-bromo-6-(dimethylamino)nicotinonitrile (1.0 eq), an aryl boronic acid (1.2 eq), and K2CO3 (3.0 eq).

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H2O.

    • Causality: Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate complex necessary for the transmetalation step. Dioxane provides a high-boiling organic phase that solubilizes the substrates.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Seal the tube and heat to 90 °C for 12 hours.

    • Causality: The bulky dimethylamino group at C6 creates severe steric hindrance around the C5-bromo position. The bidentate dppf ligand provides a large bite angle, which facilitates the oxidative addition of the sterically hindered bromide and accelerates reductive elimination, effectively minimizing homocoupled byproducts.

  • Workup: Cool to RT, filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via flash column chromatography.

Sources

Foundational

5-Bromo-6-dimethylamino-nicotinonitrile: Physicochemical Profiling and Synthetic Applications in Drug Discovery

Introduction & Structural Significance In the landscape of modern drug discovery, functionalized pyridines serve as privileged scaffolds, particularly in the development of kinase inhibitors and central nervous system (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

In the landscape of modern drug discovery, functionalized pyridines serve as privileged scaffolds, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. 5-Bromo-6-dimethylamino-nicotinonitrile (CAS: 1782649-97-1) is a highly specialized, bifunctional building block designed for late-stage diversification.

The architectural brilliance of this molecule lies in its orthogonal reactivity profile. It features:

  • A dialkylamino group at C6: Modulates the electronic properties of the pyridine ring and mimics the hydrogen-bonding networks often required for ATP-competitive kinase binding.

  • A reactive bromine atom at C5: Serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • A nitrile (cyano) group at C3: Acts as a strong electron-withdrawing group (EWG) that activates the ring during its synthesis and provides a vector for downstream conversion into amides, amines, or tetrazoles [1].

Physicochemical Properties & Molecular Weight Analysis

Accurate molecular weight and physicochemical profiling are critical for stoichiometric precision during library synthesis and for predicting pharmacokinetic properties (e.g., Lipinski’s Rule of Five). The precise molecular weight of 5-Bromo-6-dimethylamino-nicotinonitrile is 226.08 g/mol [2].

Below is a consolidated table of its core quantitative data to facilitate experimental planning:

PropertyValueScientific Relevance
Chemical Formula C8H8BrN3Defines reaction stoichiometry and isotopic distribution.
Molecular Weight 226.08 g/mol Critical for calculating equivalents in cross-coupling.
CAS Registry Number 1782649-97-1Unique identifier for procurement and safety data [3].
Topological Polar Surface Area (TPSA) 39.9 ŲExcellent for CNS penetration (optimal TPSA < 90 Ų).
Hydrogen Bond Acceptors 3Facilitates interaction with kinase hinge regions.
Hydrogen Bond Donors 0Enhances lipophilicity and membrane permeability.
SMILES String CN(C)c1ncc(cc1Br)C#NUsed for in silico docking and cheminformatics.

Synthetic Methodology: The SNAr Approach

The most efficient route to synthesize 5-Bromo-6-dimethylamino-nicotinonitrile is via a Nucleophilic Aromatic Substitution (SNAr) . The precursor, 5-bromo-6-chloro-nicotinonitrile, is subjected to nucleophilic attack by dimethylamine.

Mechanistic Causality

Why does this reaction proceed with such high regioselectivity and yield? The pyridine ring is inherently electron-deficient. The chlorine atom at the C6 position is highly activated because the intermediate anionic Meisenheimer complex is stabilized by the electronegative pyridine nitrogen. Furthermore, the cyano group at C3 and the bromine at C5 exert strong inductive and resonance-withdrawing effects, drastically lowering the activation energy required for nucleophilic attack [4].

Step-by-Step Experimental Protocol: SNAr Synthesis

Note: This protocol is a self-validating system; the use of a mild base prevents the hydrolysis of the sensitive nitrile group.

  • Reaction Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-6-chloro-nicotinonitrile (1.0 equiv, 10 mmol).

  • Solvent Addition: Dissolve the starting material in 50 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that excellently solvates the potassium cations, leaving the dimethylamine nucleophile highly reactive.

  • Base Introduction: Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 equiv). Causality: K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward without hydrolyzing the nitrile.

  • Nucleophile Addition: Slowly add a solution of dimethylamine (2.0 M in THF, 1.2 equiv) dropwise at 0 °C to control the initial exothermic reaction.

  • Heating & Monitoring: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. Monitor consumption of the starting material via LC-MS or TLC (Hexanes:EtOAc, 3:1).

  • Workup: Cool to room temperature and quench by pouring the mixture into 200 mL of ice-cold distilled water. The product will typically precipitate.

  • Isolation: Filter the solid precipitate under vacuum, wash with cold water, and dry under high vacuum to afford 5-Bromo-6-dimethylamino-nicotinonitrile as a solid (>95% yield).

SNAr Workflow Visualization

SNAr_Synthesis SM 5-Bromo-6-chloro- nicotinonitrile (Starting Material) Reaction SNAr Reaction (80°C, 4 hours) SM->Reaction Reagents Dimethylamine (NHMe2) K2CO3, DMF Reagents->Reaction Intermediate Meisenheimer Complex (Stabilized by Pyridine N) Reaction->Intermediate Nucleophilic Attack Product 5-Bromo-6-dimethylamino- nicotinonitrile (MW: 226.08) Intermediate->Product Loss of Cl- (Leaving Group)

Fig 1: SNAr synthesis workflow of 5-Bromo-6-dimethylamino-nicotinonitrile.

Downstream Applications: Scaffold Functionalization

Once synthesized, the C5-bromine atom of 5-Bromo-6-dimethylamino-nicotinonitrile acts as an ideal vector for Suzuki-Miyaura cross-coupling . This allows medicinal chemists to rapidly generate libraries of C5-aryl or heteroaryl substituted derivatives.

Mechanistic Causality in Catalyst Selection

The C-Br bond undergoes rapid oxidative addition with Palladium(0) species. However, the adjacent dimethylamino group at C6 introduces moderate steric hindrance. To overcome this and prevent unwanted hydrodehalogenation (debromination) side reactions, a catalyst with a wide bite-angle ligand, such as Pd(dppf)Cl₂ , is highly recommended [5]. Potassium phosphate (K₃PO₄) is selected as the base because it is sufficiently strong to facilitate transmetalation but mild enough to avoid protodeboronation of the boronic acid.

Step-by-Step Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Loading: In a Schlenk flask, combine 5-Bromo-6-dimethylamino-nicotinonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with Argon. Repeat this cycle three times to rigorously exclude oxygen, which rapidly degrades Pd(0) catalysts.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio). Causality: The biphasic/miscible solvent system ensures the solubility of both the organic scaffold and the inorganic base.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (5 mol%) under a positive stream of Argon.

  • Reaction: Heat the mixture to 90 °C for 8–12 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Suzuki-Miyaura Workflow Visualization

Suzuki_Coupling Core 5-Bromo-6-dimethylamino- nicotinonitrile OxAdd Oxidative Addition at C5-Br Bond Core->OxAdd Boronic Aryl/Heteroaryl Boronic Acid Product C5-Functionalized Kinase Inhibitor Scaffold Boronic->Product Boronic Transfer Catalyst Pd(dppf)Cl2, K3PO4 1,4-Dioxane/H2O Catalyst->OxAdd OxAdd->Product Transmetalation & Reductive Elimination

Fig 2: Downstream functionalization via Suzuki-Miyaura cross-coupling.

Conclusion

The precise molecular weight (226.08 g/mol ) and highly tunable reactivity of 5-Bromo-6-dimethylamino-nicotinonitrile make it an indispensable asset in the medicinal chemist's toolkit. By leveraging SNAr chemistry for its synthesis and palladium-catalyzed cross-coupling for its functionalization, researchers can systematically explore the chemical space around the pyridine core, ultimately accelerating the discovery of potent, targeted therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84133974, 5-Bromo-6-dimethylamino-nicotinonitrile." PubChem. Available at:[Link]

Exploratory

The Discovery and Development of Substituted Nicotinonitriles: A Privileged Scaffold in Targeted Therapeutics

Abstract The nicotinonitrile (3-cyanopyridine) scaffold is widely recognized as a "privileged structure" in modern medicinal chemistry. Its synthetic accessibility and highly tunable physicochemical properties have enabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The nicotinonitrile (3-cyanopyridine) scaffold is widely recognized as a "privileged structure" in modern medicinal chemistry. Its synthetic accessibility and highly tunable physicochemical properties have enabled the discovery of diverse therapeutic agents, ranging from targeted oncology drugs to highly selective G-protein-coupled receptor (GPCR) antagonists. This technical whitepaper explores the mechanistic rationale behind the nicotinonitrile core, analyzes key structure-activity relationship (SAR) data, and provides self-validating experimental protocols for both the synthesis and biological evaluation of these critical molecules.

The Physicochemical Rationale of the Nicotinonitrile Scaffold

In drug discovery, the substitution of a carbonyl group with a nitrile is a classical bioisosteric strategy[1]. However, when integrated into a pyridine ring to form a nicotinonitrile, the cyano group performs multiple synergistic functions:

  • Electronic Modulation: The strongly electron-withdrawing cyano group significantly lowers the pKa​ of the pyridine nitrogen. This prevents excessive protonation at physiological pH, thereby enhancing lipophilicity and membrane permeability—critical factors for oral bioavailability.

  • Steric Efficiency: The sp -hybridized cyano group is linear and sterically compact. This allows the scaffold to penetrate deep into narrow binding clefts, such as the hinge region of kinase ATP-binding pockets.

  • Hydrogen Bonding: The nitrogen of the nitrile group acts as a potent, directional hydrogen bond acceptor, enabling highly specific interactions with target protein residues[1].

These properties have led to the successful clinical translation of several nicotinonitrile-containing drugs, including the kinase inhibitors Bosutinib and Neratinib , as well as the cardiotonic agent Milrinone [2].

Target Engagement Case Studies

Oncology: Kinase Inhibition via ATP-Pocket Anchoring

Substituted nicotinonitriles are highly effective at interfering with critical cell signaling pathways that control tumor proliferation[2]. In the case of dual Src/Abl inhibitors like Bosutinib, the fused nicotinonitrile core (a 3-cyanoquinoline) acts as an ATP-competitive inhibitor. The cyano group anchors the molecule within the ATP-binding pocket, blocking the phosphorylation cascade that normally leads to downstream STAT/AKT/ERK signaling. This targeted blockade selectively induces apoptosis and cell cycle arrest in malignant cells[3].

Neurology & Immunology: GPCR Antagonism

Beyond oncology, the scaffold is highly effective for GPCR targeting. A notable campaign involved the discovery of 2-amino-6-furan-2-yl-4-substituted nicotinonitriles as A2A​ adenosine receptor antagonists[4]. By utilizing a pharmacophore model overlapping known nonxanthine antagonists, researchers discovered that substituting the L1​ binding pocket with a furan ring (rather than a phenyl ring) drastically increased A2A​ receptor affinity, pushing binding constants into the sub-nanomolar range[4].

Structure-Activity Relationship (SAR) Data

To illustrate the sensitivity of the nicotinonitrile scaffold to peripheral substitutions, the following table summarizes the radioligand binding assay results for a series of A2A​ receptor antagonists. Notice how steric bulk and heteroaromatic substitutions dictate receptor subtype selectivity[4].

Compound IDCore Substitution ( L1​ / L2​ Pockets) A2A​ Affinity ( Ki​ , nM) A1​ Affinity ( Ki​ , nM)Selectivity Profile & Mechanistic Note
17 Unsubstituted phenyl11.028.0Moderate A2A​ preference; lacks optimal L1​ anchoring.
18 Biphenyl>1000>1000Inactive; extended lipophilic bulk causes steric clash in the L2​ pocket.
36 p -Hydroxyphenyl>1000N/AComplete loss of affinity; incompatible hydrogen bond donor.
38 Di-thiophene32.043.0Non-selective; sulfur heteroatom alters binding geometry.
39 (LUF6050) Furan-based1.4>10.0High A2A​ affinity; furan oxygen acts as an optimal H-bond acceptor.
44 (LUF6080) Furan-based1.0>10.0Sub-nanomolar potency confirmed via cAMP second messenger assay.

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies include built-in quality control steps to ensure data integrity.

Synthesis: Overcoming Autoxidation in Imino-Diels-Alder Reactions

The synthesis of highly substituted nicotinonitriles often utilizes an Imino-Diels-Alder reaction. A major synthetic challenge in this pathway is undesired autoxidation, which converts the desired products into 3-hydroxypyridines[1].

Step-by-Step Protocol:

  • Preparation of VENs: Synthesize push-pull vinylogous enamino nitriles (VENs) to establish the required electronic asymmetry for the cycloaddition[1].

  • Cycloaddition: In a sealed reaction vessel, combine the VEN (1.0 eq), an aryl aldehyde (1.2 eq), and ammonium acetate (as the nitrogen source) in a solvent-free environment or using a green catalyst (e.g., Fe3​O4​@SiO2​@tosyl−carboxamide ). Causality: Solvent-free or magnetically catalyzed conditions minimize dissolved oxygen, directly mitigating the risk of autoxidation to 3-hydroxypyridines.

  • Heating & Aromatization: Heat the mixture to 120°C for 2–4 hours. Monitor the reaction via TLC until the VEN is completely consumed.

  • Validation (QC): Purify via silica gel chromatography. Validate the structure using 19F -NMR (if fluorinated), 1H -NMR, and HRMS. Self-Validation: The absence of a broad -OH peak at ~10-11 ppm in the 1H -NMR spectrum confirms successful circumvention of the autoxidation pathway.

Biological Validation: Self-Validating Radioligand Binding Assay

To evaluate the affinity of synthesized nicotinonitriles for the A2A​ receptor, a radioligand binding assay must account for endogenous competitors[4].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO cells expressing human A2A​ receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 100,000 x g to isolate the membrane fraction.

  • Enzymatic Clearance (Critical Step): Resuspend membranes and pre-incubate with Adenosine Deaminase (ADA, 0.5 U/mL) for 30 minutes at 37°C. Causality: Endogenous adenosine tightly binds to A2A​ receptors. ADA degrades this into inactive inosine, freeing the binding sites. Failing to do this results in artificially low affinity readings for the test compounds.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM of [3H]ZM241385 (a highly selective radiolabeled antagonist), and varying concentrations of the test nicotinonitrile ( 10−10 to 10−5 M).

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash three times with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.

  • Validation (QC): Include a positive control (e.g., unlabeled ZM241385) to define non-specific binding. Calculate the Ki​ using the Cheng-Prusoff equation. A Z'-factor > 0.6 validates the assay's robustness.

Visualizing the Discovery Pipeline & Mechanism

The following diagrams illustrate the logical flow of nicotinonitrile discovery and their mechanism of action in oncology.

Workflow Step1 Pharmacophore Design Identify L1/L2 Pockets Step2 Chemical Synthesis Imino-Diels-Alder / MCR Step1->Step2 Structural inputs Step3 Purification Prevent Autoxidation Step2->Step3 Crude product Step4 In Vitro Validation Radioligand Binding / Kinase Assay Step3->Step4 Purified Nicotinonitrile

Caption: Generalized workflow for the discovery and validation of nicotinonitrile derivatives.

Pathway N1 Nicotinonitrile Inhibitor (e.g., Bosutinib) N2 Src/Abl Tyrosine Kinase (ATP Pocket) N1->N2 Competitive Binding N3 Downstream Signaling (STAT/AKT/ERK) N1->N3 Blocks Pathway N5 Apoptosis & Cell Cycle Arrest N1->N5 Induces N2->N3 Phosphorylation N4 Tumor Cell Proliferation N3->N4 Promotes Survival

Caption: Mechanism of action for nicotinonitrile-based kinase inhibitors in oncology.

References

  • Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide Source: Benchchem URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: NIH (National Library of Medicine)
  • Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles Source: ACS Publications URL

Sources

Foundational

Strategic Deployment of Brominated Pyridines in Drug Discovery: Mechanistic Insights and Biological Activity

Executive Summary: The Physicochemical Power of Bromination In medicinal chemistry, the pyridine ring is a privileged heterocyclic scaffold. However, the strategic introduction of a bromine atom onto this core fundamenta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Power of Bromination

In medicinal chemistry, the pyridine ring is a privileged heterocyclic scaffold. However, the strategic introduction of a bromine atom onto this core fundamentally alters its physicochemical and pharmacological profile. Bromination exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the pyridine nitrogen, thereby modulating its basicity to optimize physiological ionization and membrane permeability[1].

More importantly, the heavy bromine atom introduces a highly directional σ-hole —a region of positive electrostatic potential on the outermost extension of the halogen's axis. This enables robust halogen bonding with the carbonyl oxygen atoms of protein backbones, a critical interaction for anchoring inhibitors within the highly conserved hinge regions of kinases or the allosteric pockets of bacterial enzymes. Furthermore, the bromo substituent serves as an indispensable synthetic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing rapid diversification of compound libraries during Structure-Activity Relationship (SAR) campaigns[1].

Mechanistic Pharmacology: Kinase Inhibition and Signal Transduction

Brominated and halogenated 2-aminopyridines have emerged as highly potent inhibitors of the Activin receptor-like kinase 2 (ALK2), a primary target for treating Fibrodysplasia Ossificans Progressiva (FOP)[2]. The 2-aminopyridine scaffold effectively mimics the adenine ring of ATP, while specific halogen substitutions dictate kinome-wide selectivity by exploiting hydrophobic sub-pockets unique to ALK2.

For instance, the derivative K02288 demonstrates exceptional biochemical inhibition of ALK2, driven by deep insertion into the ATP-binding pocket[3]. Optimization of this scaffold (yielding Compounds 14 and 15) resulted in a 70–100-fold increase in cellular efficacy by enhancing lipophilicity (LogP), which directly translates to improved cell membrane traversal and sustained target engagement within the cytoplasm[3].

G BMP BMP Ligand ALK2 ALK2 Receptor BMP->ALK2 Binds SMAD SMAD 1/5/8 Activation ALK2->SMAD Phosphorylates Inhibitor Bromopyridine Inhibitor Inhibitor->ALK2 Blocks ATP Pocket Transcription Gene Transcription SMAD->Transcription Induces

BMP/TGF-β signaling pathway modulation by bromopyridine inhibitors.

Table 1: Kinase Inhibition Profile of Pyridine Derivatives
CompoundTargetBiochemical IC50 (nM)Cellular BMP6 IC50 (nM)Thermal Shift (ΔTm °C)
K02288 ALK23442113.2
Compound 14 ALK2Not Determined6Not Determined
Compound 15 ALK2Not Determined4Not Determined

Data synthesized from in vitro and cell-based transcriptional activity assays[2],[3].

Antimicrobial Efficacy: Circumventing Multi-Drug Resistance

Beyond oncology and genetic disorders, brominated pyridines exhibit profound antimicrobial activity. The lipophilic nature of the bromopyridine core allows these molecules to partition effectively into bacterial lipid bilayers, disrupting membrane integrity or accessing membrane-bound targets.

Recent developments have highlighted pyridine-based inhibitors targeting bacterial ATP synthase in multi-drug resistant (MDR) Acinetobacter baumannii. By swapping traditional quinoline cores for functionalized pyridines (e.g., WSA 288), researchers achieved selective inhibition of bacterial ATP synthase at nanogram-per-milliliter concentrations[4]. Similarly, highly substituted 2-aminopyridine derivatives (e.g., Compound 2c) have demonstrated extreme potency against Gram-positive pathogens like Staphylococcus aureus and Bacillus subtilis, driven by optimal hydrogen bonding networks facilitated by the pyridine nitrogen[5]. Furthermore, replacing the B-ring of linezolid with a pyridine core (Compound 17g) has yielded novel oxazolidinone derivatives that successfully inhibit the 50S ribosomal subunit[6].

Table 2: Antimicrobial Activity (MIC) of Pyridine Derivatives
Compound / ScaffoldTarget OrganismMICPrimary Mechanism of Action
Compound 2c (2-Aminopyridine)S. aureus0.039 µg/mLMembrane disruption / H-bonding
Compound 2c (2-Aminopyridine)B. subtilis0.039 µg/mLMembrane disruption / H-bonding
WSA 288 (Pyridine Analog)A. baumanniing/mL rangeATP Synthase Inhibition
Compound 17g (Oxazolidinone)S. pneumoniae1.0 - 5.0 µg/mLRibosomal 50S subunit inhibition

Data derived from standardized broth microdilution assays[5],[4],[6].

Validating Biological Activity: Self-Validating Experimental Protocols

To ensure scientific integrity, biological activity must be validated through orthogonal assays. Relying solely on enzymatic IC50 can lead to false positives due to compound aggregation or assay interference. The following protocols represent a self-validating system: thermodynamic target engagement (TSA) coupled with functional kinetic readouts.

Protocol A: Thermal Shift Assay (TSA) for Kinase Target Engagement

Rationale: TSA measures the thermodynamic stabilization of a protein upon ligand binding. By confirming that the bromopyridine physically binds and stabilizes the folded state of the kinase, we rule out non-specific enzymatic inhibition (e.g., redox cycling or aggregation). Causality Check: We utilize HEPES buffer rather than Tris. Tris has a high temperature coefficient (ΔpKa/°C), meaning the pH will drop significantly as the sample is heated, artificially inducing protein unfolding and skewing the ΔTm.

  • Protein Preparation: Dilute recombinant ALK2 kinase domain to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5x. (Note: SYPRO Orange is quenched in water but fluoresces intensely when bound to hydrophobic residues exposed during thermal unfolding).

  • Ligand Incubation: Dispense 10 µM of the bromopyridine inhibitor into the microplate wells. Incubate in the dark at room temperature for 30 minutes to ensure thermodynamic equilibrium.

  • Thermal Denaturation: Subject the plate to a thermal ramp from 25°C to 95°C at a rate of 0.05°C/s using a real-time PCR machine, capturing fluorescence (Ex/Em: 490/530 nm) continuously.

  • Data Analysis: Plot the first derivative of the fluorescence curve (-dF/dT). The peak represents the melting temperature (Tm). Calculate target engagement as ΔTm = Tm(Inhibitor) - Tm(DMSO control).

Workflow Prep Compound Preparation Incubation Protein-Ligand Incubation Prep->Incubation Thermal Thermal Denaturation Incubation->Thermal Fluor Fluorescence Readout Thermal->Fluor Analysis ΔTm Calculation Fluor->Analysis

Step-by-step workflow for Thermal Shift Assay (TSA) target engagement validation.

Protocol B: Luciferin/Luciferase ATP Synthase Inhibition Assay

Rationale: To validate the antimicrobial mechanism of pyridine analogs against A. baumannii, functional ATP synthesis must be measured in a native-like lipid environment. Causality Check: We utilize Inverted Inner Membrane Vesicles (IMVs). Standard whole-cell assays cannot distinguish between efflux pump expulsion and true target inactivity. IMVs expose the F1 catalytic sector of ATP synthase directly to the buffer, allowing precise quantification of inhibitor-target kinetics[4].

  • IMV Energization: Suspend A. baumannii IMVs in reaction buffer. Add 2.5 mM NADH to initiate the electron transport chain, generating the necessary proton motive force (PMF) across the vesicle membrane.

  • Inhibitor Dosing: Add bromopyridine derivatives in a 10-point dose-response titration (0.1 ng/mL to 10 µg/mL).

  • Kinetic Readout: Introduce a standardized luciferin/luciferase reagent. As the energized ATP synthase converts ADP to ATP, the luciferase enzyme consumes the newly synthesized ATP to oxidize luciferin, emitting photons.

  • Quantification: Measure luminescence continuously over 20 minutes. The rate of luminescence decay relative to the DMSO control directly yields the IC50 for ATP synthase inhibition.

Conclusion

Brominated pyridines are not merely synthetic intermediates; they are highly tunable pharmacophores. By leveraging the unique steric, electronic, and halogen-bonding properties of the bromine substituent, drug developers can optimize both target affinity (as seen in ALK2 kinase inhibitors) and membrane permeability (as demonstrated by novel anti-infectives). Future pipeline development should continue to exploit these halogenated heterocycles, utilizing rigorous, orthogonal assay systems to translate biochemical potency into clinical efficacy.

Sources

Exploratory

5-Bromo-6-dimethylamino-nicotinonitrile and Its Analogs: A Technical Guide to Scaffold Functionalization in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic design of heteroaromatic building blocks is fundamental to the rapid discovery of high-affinity ligands. 5-Bromo-6-dimethylamino-nicotinonitrile (CAS: 178264...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic design of heteroaromatic building blocks is fundamental to the rapid discovery of high-affinity ligands. 5-Bromo-6-dimethylamino-nicotinonitrile (CAS: 1782649-97-1; Formula: C8H8BrN3; MW: 226.07 g/mol )[1] represents a highly privileged, bifunctional pyridine scaffold. As a Senior Application Scientist, I frequently encounter this core in the development of kinase inhibitors, GPCR modulators, and targeted protein degraders (PROTACs).

This whitepaper provides an in-depth analysis of the structural causality, reactivity profiling, and validated experimental methodologies for synthesizing and functionalizing this specific scaffold and its analogs. Rather than a mere catalog of reactions, this guide delineates the why behind the chemistry, ensuring that your synthetic workflows are both predictable and scalable.

Structural Rationalization & Reactivity Profiling

The synthetic utility of 5-bromo-6-dimethylamino-nicotinonitrile stems from its highly orchestrated "push-pull" electronic system and orthogonal reactive sites.

  • The "Push-Pull" Electronics: The dimethylamino group at the C6 position is strongly electron-donating via resonance, while the nitrile group at the C3 position is strongly electron-withdrawing. This dynamic significantly modulates the π -electron density of the pyridine ring, lowering the pKa of the pyridine nitrogen and stabilizing the molecule against undesired electrophilic aromatic substitutions.

  • Orthogonal Reactivity:

    • C6-Position: In the precursor molecule (5-bromo-6-chloronicotinonitrile), the C6-chloride is highly activated toward Nucleophilic Aromatic Substitution (SNAr) by both the ortho-nitrogen and the para-nitrile group[2].

    • C5-Position: The C5-bromine remains inert during the SNAr process due to its meta-relationship to the activating nitrile. However, it serves as an ideal, orthogonal handle for subsequent transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

SyntheticWorkflow SM 5-Bromo-6-chloro- nicotinonitrile Reagent1 Dimethylamine (SNAr) SM->Reagent1 Core 5-Bromo-6-dimethylamino- nicotinonitrile Reagent1->Core Reagent2 Aryl Boronic Acid Pd Catalyst (Suzuki) Core->Reagent2 Product C5-Arylated Analog Reagent2->Product

Synthetic workflow for 5-Bromo-6-dimethylamino-nicotinonitrile and its C5-arylated analogs.

Application in Drug Discovery: The Kinase Hinge-Binding Motif

The 2-aminopyridine motif (analogous to the 6-aminopyridine numbering in this scaffold) is a cornerstone in kinase inhibitor design. The incorporation of the dimethylamino group is not arbitrary; it serves a dual purpose:

  • Electronic Modulation: It fine-tunes the hydrogen-bond acceptor capability of the adjacent pyridine nitrogen, optimizing its interaction with the backbone amide (e.g., Met or Cys) in the kinase ATP-binding hinge region.

  • Steric Shielding: The methyl groups induce a specific dihedral twist when the C5-position is arylated, forcing the molecule into a bioactive conformation that minimizes entropic penalty upon binding, while simultaneously preventing off-target binding to kinases with narrower hinge pockets.

HingeBinding Kinase Kinase Hinge Region (Backbone Amides) PyridineN Pyridine Nitrogen (Hydrogen Bond Acceptor) Kinase->PyridineN H-Bond Dimethylamino C6-Dimethylamino (Steric Shielding / H-Bond Modulator) Kinase->Dimethylamino Steric Clash Prevention Nitrile C3-Nitrile (Solvent Exposed / Target Specific) PyridineN->Nitrile C5Aryl C5-Aryl Motif (Hydrophobic Pocket Binding) PyridineN->C5Aryl

Pharmacophoric interaction model of the 2-aminopyridine core within a kinase ATP-binding pocket.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated.

Protocol A: SNAr Synthesis of 5-Bromo-6-dimethylamino-nicotinonitrile

Objective: Regioselective displacement of the C6-chloride.

Reagents & Rationale:

  • Starting Material: 5-Bromo-6-chloronicotinonitrile (CAS: 71702-01-7).

  • Nucleophile: Dimethylamine hydrochloride. (Using the HCl salt is easier to handle than the volatile free base).

  • Base: N,N -Diisopropylethylamine (DIPEA). (A non-nucleophilic base is required to liberate the dimethylamine free base without competing for the SNAr reaction).

  • Solvent: N,N -Dimethylformamide (DMF). (Polar aprotic solvents stabilize the Meisenheimer complex intermediate, accelerating the reaction)[2].

Step-by-Step Procedure:

  • Charge a flame-dried 100 mL round-bottom flask with 5-bromo-6-chloronicotinonitrile (1.0 eq, 5.0 mmol) and DMF (20 mL).

  • Add dimethylamine hydrochloride (1.5 eq, 7.5 mmol) followed by dropwise addition of DIPEA (3.0 eq, 15.0 mmol) at 0 °C under an argon atmosphere.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Validation Check: TLC (Hexanes/EtOAc 3:1) should indicate complete consumption of the starting material (higher Rf) and appearance of a highly UV-active product spot.

  • Quench the reaction by pouring it into ice-cold distilled water (100 mL). The product will precipitate.

  • Filter the solid, wash with cold water ( 3×20 mL), and dry under high vacuum to afford 5-bromo-6-dimethylamino-nicotinonitrile as an off-white solid.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Objective: Introduction of functionalized aryl/heteroaryl groups at the sterically hindered C5 position.

Reagents & Rationale:

  • Catalyst System: Pd2​(dba)3​ with SPhos or XPhos. (The bulky, electron-rich biaryl phosphine ligands developed by Buchwald are critical here. The C5-bromine is sterically hindered by the adjacent dimethylamino group; standard ligands like PPh3​ will result in sluggish oxidative addition and high rates of protodehalogenation)[3].

  • Base: K3​PO4​ . (Provides sufficient basicity to activate the boronic acid without promoting the hydrolysis of the nitrile group).

  • Solvent: 1,4-Dioxane/Water (4:1). (Ensures solubility of both the organic substrates and the inorganic base).

Step-by-Step Procedure:

  • In a microwave vial, combine 5-bromo-6-dimethylamino-nicotinonitrile (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.2 eq, 0.6 mmol), Pd2​(dba)3​ (0.02 eq, 2 mol%), SPhos (0.04 eq, 4 mol%), and K3​PO4​ (2.0 eq, 1.0 mmol).

  • Seal the vial and purge with argon for 5 minutes.

  • Add degassed 1,4-Dioxane (4 mL) and degassed H2​O (1 mL) via syringe.

  • Heat the mixture at 90 °C in an oil bath (or 110 °C in a microwave reactor for 20 minutes) until LC-MS indicates complete conversion.

  • Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black.

  • Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C5-arylated analog.

Quantitative Reaction Data

The table below summarizes the expected yields and reaction parameters when utilizing Protocol B to synthesize various analogs, demonstrating the robust nature of the optimized Buchwald-type catalyst system[3].

Analog Substituent (C5-Position)Boronic Acid / Ester UsedCatalyst SystemTemp / TimeIsolated Yield (%)
PhenylPhenylboronic acid Pd2​(dba)3​ / SPhos90 °C / 4 h88%
4-Fluorophenyl4-Fluorophenylboronic acid Pd2​(dba)3​ / SPhos90 °C / 4 h91%
3-Pyridyl3-Pyridylboronic acid Pd2​(dba)3​ / XPhos100 °C / 6 h76%
1-Methyl-1H-pyrazol-4-yl1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pd2​(dba)3​ / XPhos100 °C / 8 h82%

Note: Heteroaryl boronic acids (e.g., 3-pyridyl) generally require the slightly more electron-rich XPhos ligand and extended reaction times due to competitive coordination to the palladium center.

References

  • National Center for Biotechnology Information (PubChem). "5-Bromo-6-dimethylamino-nicotinonitrile | C8H8BrN3 | CID 84133974". PubChem Compound Summary. Available at:[Link]

  • Billingsley, K. L., & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles". Journal of the American Chemical Society, 2008, 130(30), 9661–9663. Available at:[Link]

  • Ghirga, F., Mori, M., & Infante, P. "Current trends in Hedgehog signaling pathway inhibition by small molecules" (Discussing SNAr reactions of 6-chloronicotinonitrile derivatives). Molecules, 2018, 23(10), 2576. Available at:[Link]

Sources

Foundational

potential therapeutic targets of nicotinonitrile derivatives

Privileged Scaffolds in Drug Discovery: A Technical Whitepaper on the Therapeutic Targets of Nicotinonitrile Derivatives Executive Summary In modern medicinal chemistry, the 3-cyanopyridine (nicotinonitrile) core has eme...

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Author: BenchChem Technical Support Team. Date: March 2026

Privileged Scaffolds in Drug Discovery: A Technical Whitepaper on the Therapeutic Targets of Nicotinonitrile Derivatives

Executive Summary

In modern medicinal chemistry, the 3-cyanopyridine (nicotinonitrile) core has emerged as a highly privileged scaffold. The structural causality behind its success lies in its unique electronic properties: the strongly electron-withdrawing cyano group modulates the pKa of the adjacent pyridine nitrogen while serving as a potent hydrogen-bond acceptor. This dual electronic character allows nicotinonitrile derivatives to seamlessly intercalate into the narrow ATP-binding clefts of kinases and the deep catalytic gorges of esterases.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic profiling of nicotinonitrile derivatives across oncology and neurodegeneration, supported by quantitative efficacy data and self-validating experimental workflows.

Mechanistic Profiling of Primary Therapeutic Targets

Oncology: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The inhibition of EGFR is a cornerstone of targeted non-small cell lung cancer (NSCLC) therapy. Nicotinonitrile derivatives act as potent, competitive inhibitors of the EGFR tyrosine kinase (TK) domain[1].

  • Wild-Type (WT) EGFR: In WT EGFR, the N1 and N3 atoms of the pyridine-fused ring form critical hydrogen bonds with the Met793 residue at the hinge region of the ATP-binding pocket, perfectly mimicking the binding pose of first-generation inhibitors like gefitinib[2]. Cyanobenzofuran-nicotinonitrile derivatives have demonstrated significant EGFR-TK inhibitory activity with IC50 values ranging from 0.81 to 1.12 µM[1].

  • T790M Mutant EGFR: The true therapeutic value of this scaffold emerges in resistant phenotypes. The T790M "gatekeeper" mutation increases ATP affinity, rendering first-generation drugs ineffective. Bulky substitutions on the nicotinonitrile core (e.g., sulfadiazine-nicotinonitrile derivatives) exploit the altered steric environment. These compounds achieve exceptional inhibitory activity against EGFR T790M with IC50 values as low as 9.6 nM, significantly outperforming the reference drug gefitinib and matching the potency of osimertinib[3].

Mechanism of EGFR-TK inhibition by nicotinonitrile derivatives leading to apoptosis.

Neurodegeneration: Acetylcholinesterase (AChE)

To address the cholinergic deficit in Alzheimer's disease, nicotinonitrile-coumarin hybrids have been engineered as dual-site AChE inhibitors.

  • Causality of Binding: The coumarin moiety interacts with the peripheral anionic site (PAS) at the entrance of the enzyme, while the nicotinonitrile core penetrates deep into the catalytic active site (CAS)[4]. This dual binding not only blocks acetylcholine hydrolysis (achieving an IC50 of 13 nM, outperforming donepezil at 14 nM) but also sterically hinders the PAS-induced aggregation of amyloid-beta, addressing two pathological hallmarks simultaneously[5].

Neurodegeneration: Adenosine A2A Receptor

In the context of Parkinson's disease, 2-amino nicotinonitriles with furan substitutions demonstrate high affinity as A2A adenosine receptor antagonists[6].

  • Causality of Binding: The selectivity is strictly dictated by sterics. The furan ring optimally occupies the narrow L1 binding pocket of the A2A receptor. Substituting the furan with bulkier phenyl rings causes severe steric clashes, leading to a near-complete loss of affinity. This precise fit ensures therapeutic selectivity over the A1 receptor subtype[6].

Quantitative Efficacy Summary

The following table synthesizes the benchmarking data of nicotinonitrile derivatives against commercial reference standards.

Therapeutic TargetDerivative ClassBest IC50 / KiReference StandardTarget Indication
EGFR (Wild-Type) Cyanobenzofuran-nicotinonitrile0.81 µMGefitinib (0.90 µM)Non-Small Cell Lung Cancer
EGFR (T790M Mutant) Sulfadiazine-nicotinonitrile9.6 nMOsimertinib (8.5 nM)TKI-Resistant NSCLC
Acetylcholinesterase Nicotinonitrile-coumarin hybrid13 nMDonepezil (14 nM)Alzheimer's Disease
Adenosine A2A Receptor 2-Amino-6-furan-2-yl derivativeKi = 130 nMIstradefyllineParkinson's Disease

Validated Experimental Workflows

To ensure absolute scientific integrity, every protocol described below is engineered as a self-validating system . They incorporate internal ratiometric controls and orthogonal blanks to eliminate false positives caused by the intrinsic fluorescence or absorbance of the highly conjugated nicotinonitrile scaffold.

HTRF KinEASE-TK Assay (EGFR Inhibition)

The choice of Homogeneous Time-Resolved Fluorescence (HTRF) over standard ELISA is dictated by the need to eliminate compound auto-fluorescence. By introducing a time delay before fluorescence measurement, short-lived background emissions decay, isolating the long-lived FRET signal[3].

  • Step 1: Kinase-Inhibitor Pre-incubation. Combine 4 µL of the nicotinonitrile derivative (serial dilutions in DMSO/Enzymatic Buffer) with 2 µL of the EGFR kinase domain (WT or T790M). Causality: Pre-incubation allows the compound to reach binding equilibrium at the ATP pocket before substrate competition begins.

  • Step 2: Reaction Initiation. Add 2 µL of ATP and TK-Substrate-biotin mixture. Causality: The concentration of ATP is strictly maintained at the Km​ value to ensure the assay remains highly sensitive to competitive ATP-site inhibitors.

  • Step 3: Detection Reagent Addition. After 30 minutes of incubation at room temperature, halt the reaction by adding 10 µL of detection buffer containing Eu3+-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665. Causality: EDTA in the detection buffer chelates Mg2+, instantly quenching kinase activity.

  • Step 4: Ratiometric FRET Measurement. Read emission at 620 nm (Eu3+ donor) and 665 nm (XL665 acceptor) after a 50 µs delay.

  • Self-Validation: The assay calculates the 665/620 nm ratio. This ratiometric approach mathematically cancels out inner-filter effects, well-to-well volume discrepancies, and optical quenching caused by the test compounds.

Step-by-step workflow of the HTRF KinEASE-TK assay for evaluating kinase inhibition.

Modified Ellman's Assay (AChE Inhibition)

Ellman's reagent (DTNB) is selected because its reaction with thiocholine yields 5-thio-2-nitrobenzoate, a chromophore with a distinct absorption peak at 412 nm, far from the typical UV absorbance of nicotinonitrile rings[4].

  • Step 1: Reagent Preparation. Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 is the optimal physiological condition for AChE catalytic efficiency and DTNB stability.

  • Step 2: Dual-Blank Setup (Self-Validation). Prepare three sets of wells: Test (Enzyme + Inhibitor), Non-Enzymatic Blank (Buffer + Inhibitor), and Compound Blank (Enzyme + Buffer). This dual-blank system isolates the true enzymatic rate by subtracting spontaneous substrate hydrolysis and the intrinsic yellow absorbance of the nicotinonitrile derivatives.

  • Step 3: Pre-incubation. Incubate AChE (0.03 U/mL) with the nicotinonitrile-coumarin hybrid for 10 minutes at 25°C.

  • Step 4: Substrate Addition. Add acetylthiocholine iodide (ATCI) and DTNB. Causality: AChE cleaves ATCI into thiocholine, which immediately reacts with DTNB to yield the detectable chromophore.

  • Step 5: Kinetic Readout. Measure absorbance continuously at 412 nm for 5 minutes. Calculate the initial velocity ( V0​ ) to determine the IC50 via non-linear regression analysis.

References

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. NIH/PMC.
  • Full article: Epidermal growth factor receptors unveiled: a comprehensive survey on mutations, clinical insights of global inhibitors, and emergence of heterocyclic derivatives as EGFR inhibitors. Taylor & Francis.
  • Design and evaluation of sulfadiazine derivatives as potent dual inhibitors of EGFR WT and EGFR T790M : integrating biological, molecular docking, and ADMET analysis. RSC Publishing.
  • Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). ResearchGate.
  • Novel nicotinonitrile-coumarin hybrids as potential acetylcholinesterase inhibitors: design, synthesis, in vitro and in silico studies. ResearchGate.
  • 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. ACS Publications.

Sources

Exploratory

Nicotinonitrile Synthesis: A Comprehensive Technical Guide to 3-Cyanopyridine Production

Executive Summary Nicotinonitrile, commonly known as 3-cyanopyridine (CAS 100-54-9), is a high-value N-heteroaromatic compound serving as a critical building block in the pharmaceutical and agrochemical industries[1]. It...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nicotinonitrile, commonly known as 3-cyanopyridine (CAS 100-54-9), is a high-value N-heteroaromatic compound serving as a critical building block in the pharmaceutical and agrochemical industries[1]. Its primary industrial significance lies in its role as the direct precursor to niacinamide (Vitamin B3) and various active pharmaceutical ingredients (APIs) such as nevirapine[2][3].

As a Senior Application Scientist, I have structured this technical guide to evaluate the three foundational methodologies for synthesizing nicotinonitrile: Ammoxidation of 3-picoline , Cyanation of 3-halopyridines , and Dehydration of nicotinamide . This whitepaper details the mechanistic causality, quantitative performance data, and self-validating experimental protocols for each route.

Vapor-Phase Ammoxidation of 3-Picoline (Industrial Standard)

The most commercially viable route to nicotinonitrile is the vapor-phase ammoxidation of 3-picoline. This process involves the selective insertion of nitrogen from gaseous ammonia into the methyl group of 3-picoline, coupled with partial oxidation[4].

Mechanistic Causality: The Mars-van Krevelen Cycle

Ammoxidation over mixed-metal oxide catalysts (such as V₂O₅, VPO, or Sb-VPO) operates via the Mars-van Krevelen redox mechanism[5][6]. The reaction does not rely directly on gas-phase oxygen to oxidize the substrate; instead, lattice oxygen from the vanadium catalyst ( V5+ ) is transferred to the 3-picoline substrate to facilitate C-H bond activation and subsequent nitrogen insertion[4][5].

The depletion of lattice oxygen reduces the catalyst surface to V4+ [6]. Gas-phase oxygen then re-oxidizes the catalyst, completing the cycle. The selectivity toward nicotinonitrile (over deep oxidation to CO2​ ) is highly dependent on the dispersion of the vanadyl species and the surface acidity of the support matrix[6][7]. For instance, highly dispersed V₂O₅ on ZrO₂ or Sb-promoted VPO limits over-oxidation by providing optimal coordinatively unsaturated sites[4][7].

MarsVanKrevelen A 3-Picoline + NH3 (Gas Phase) B Adsorption on V(V) Oxide Surface A->B Substrate Binding C C-H Activation & N-Insertion B->C Lattice Oxygen Transfer D Nicotinonitrile Desorption C->D Product Release E Reduced V(IV) Catalyst Surface C->E Catalyst Reduction F Re-oxidation by O2 (Gas Phase) E->F O2 Adsorption F->B Regeneration of V(V)

Mars-van Krevelen redox cycle in the ammoxidation of 3-picoline.

Quantitative Data: Catalyst Performance Comparison

The choice of catalyst dictates the temperature requirements and overall yield. Below is a summary of highly effective catalytic systems for this transformation:

Catalyst SystemSupport / PromoterTemp (°C)Yield (%)Selectivity (%)Key Mechanistic AdvantageRef
VCrO (Bulk) Cr3+ composite36088.296.1Negligible surface acidity prevents deep oxidation.
V₂O₅ / ZrO₂ Zirconia410~85.0>90.0High vanadia dispersion maximizes active VO2​ phase.[7]
Sb-VPO Antimony400N/AHigh V4+ / V5+ redox cycle stabilized by AlSbO4​ phase.[6]
Experimental Protocol: Vapor-Phase Ammoxidation over V₂O₅/ZrO₂

This protocol is a self-validating continuous flow system designed to optimize the V₂O₅/ZrO₂ catalyst.[7]

  • Catalyst Preparation: Prepare the ZrO₂ support via ammoniacal hydrolysis of zirconium oxychloride at pH 9, followed by calcination at 500 °C (773 K) for 6 hours. Impregnate the support with an aqueous solution of NH4​VO3​ to achieve a 5.34 wt.% V₂O₅ loading. Dry at 110 °C and calcine at 500 °C for 4 hours.

  • Reactor Setup: Load the catalyst into a down-flow fixed-bed Pyrex glass reactor operating at atmospheric pressure.

  • Pre-reduction: Purge the system and pre-reduce the catalyst under a purified hydrogen flow (40 mL/min) at 400 °C (673 K) for 2 hours to generate the active VO2​ phase.

  • Reaction Execution: Feed 3-picoline, ammonia, water, and air into the reactor using a syringe pump. Maintain a strict molar ratio of 3-picoline:H₂O:NH₃:air at 1:13:22:44.

  • Thermodynamic Control: Maintain the reactor bed at exactly 410 °C (683 K) with a contact time of 0.6 seconds. Temperatures above 410 °C will monotonically decrease selectivity due to thermal degradation.

  • Isolation: Condense the effluent to isolate the liquid products. Analyze via gas chromatography (e.g., OV-17 column) to verify the presence of nicotinonitrile and trace carbon oxides.

Cyanation of 3-Halopyridines (Rosenmund-von Braun Reaction)

For laboratory-scale synthesis or when 3-picoline is unavailable, the cyanation of 3-halopyridines provides a highly reliable, albeit stoichiometric, alternative.

Mechanistic Causality

The reaction relies on nucleophilic aromatic substitution. Because the pyridine ring is electron-deficient, it is primed for nucleophilic attack. However, the 3-position is the least activated position on the pyridine ring. Therefore, standard nucleophilic substitution fails, and transition-metal catalysis (specifically Cu(I) or Pd/Cu) is required[8][9].

In the Rosenmund-von Braun reaction, Cuprous Cyanide (CuCN) forms a stable Cu(III) oxidative addition intermediate with 3-bromopyridine, which subsequently undergoes reductive elimination to yield the nitrile[8]. 3-Bromopyridine is strictly preferred over 3-chloropyridine due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step[9].

CyanationWorkflow Step1 Charge 3-Bromopyridine & CuCN in Reactor Step2 Reflux at 180-185 °C (Neat Reaction) Step1->Step2 Thermal Activation Step3 Quench in Aqueous NaCN / NaOH Step2->Step3 Break Cu-Complex Step4 Solvent Extraction (Benzene) Step3->Step4 Isolate Organics Step5 Fractional Distillation (bp 201 °C) Step4->Step5 Purify Step6 Pure Nicotinonitrile (Yield: 67-86%) Step5->Step6 Final Product

Step-by-step workflow for the Rosenmund-von Braun cyanation of 3-bromopyridine.

Experimental Protocol: Copper-Mediated Cyanation

Adapted from established patent literature for high-yield batch synthesis.[8]

  • Reagent Charging: In a reaction vessel equipped with a condenser and mechanical stirrer, charge 25 mole parts of 3-bromopyridine.

  • Thermal Activation: Heat the vessel using a fluid bath to 180–185 °C until the 3-bromopyridine begins to reflux gently.

  • Cyanide Addition: Slowly add 27.5 mole parts of cuprous cyanide (CuCN). The addition rate must be strictly controlled to maintain a continuous, rapid boil without flooding the condenser.

  • Complex Decomposition: After 10 minutes of continuous agitation post-addition, the reaction forms a brown, syrupy copper complex. Drown this mixture in a rapidly agitated aqueous solution containing sodium cyanide (or sodium hydroxide) and ice to break the copper complex and liberate free nicotinonitrile.

  • Extraction: Saturate the aqueous phase with sodium chloride to salt out the organic product. Extract the resulting oil with successive portions of benzene. Dry the combined organic layers over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent and subject the residue to fractional distillation under reduced pressure. Collect the fraction boiling at 104–106 °C at 32 mm Hg. The product will solidify upon cooling (Melting Point: 48-52 °C)[1][8]. Expected yield is 67% to 86%.

Dehydration of Nicotinamide

A highly accessible route for synthesizing nicotinonitrile involves the chemical dehydration of nicotinamide. This method is particularly useful for generating isotopically labeled derivatives (e.g., Nicotinonitrile-d4) starting from labeled nicotinic acid[10].

Mechanistic Causality

Primary amides require aggressive dehydrating agents to eliminate water and form the triple bond of the nitrile. Phosphorus pentoxide ( P2​O5​ ) or Phosphorus oxychloride ( POCl3​ ) acts as a potent electrophile, attacking the carbonyl oxygen of the amide. This transforms the carbonyl oxygen into a superior leaving group, facilitating the abstraction of the amide protons and the subsequent elimination of phosphoric acid derivatives to yield the carbonitrile[2][3].

Experimental Protocol: P₂O₅-Mediated Dehydration

A highly efficient, solvent-free laboratory protocol.[2][11]

  • Preparation: In a rigorously dried 1-liter round-bottomed flask, combine 100 g (0.82 mol) of finely powdered nicotinamide and 100 g (0.70 mol) of phosphorus pentoxide ( P2​O5​ ).

  • Homogenization: Stopper the flask and shake vigorously to ensure the two powders are intimately mixed. Note: P₂O₅ is highly hygroscopic; this step must be performed quickly or in a glovebox to prevent premature hydrolysis.

  • Distillation Setup: Connect the flask to a short-path distillation apparatus equipped with an 80-cm air condenser and a cooled receiving flask. Apply a vacuum of 15–20 mm Hg.

  • Thermal Dehydration: Heat the solid mixture gently. As the dehydration proceeds, nicotinonitrile will vaporize and distill over.

  • Atmospheric Distillation (Optional): If vacuum is unavailable, the product can be distilled at atmospheric pressure. Nicotinonitrile boils at 201–208 °C[1][2].

  • Yield & Verification: The expected yield is 71–72 g (83–84%). The final product should present as a colorless to light yellow crystalline mass with a melting point of 50–51 °C[1][2].

References

  • Title: New catalytic liquid-phase ammoxidation approach to the preparation of niacin (vitamin B3)
  • Source: jocpr.
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Exploratory

An In-depth Technical Guide to the Storage and Handling of 5-Bromo-6-dimethylamino-nicotinonitrile

Introduction 5-Bromo-6-dimethylamino-nicotinonitrile is a substituted pyridine derivative that, due to its array of functional groups—a nitrile, a dimethylamino group, and a bromo substituent on a pyridine core—holds pot...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo-6-dimethylamino-nicotinonitrile is a substituted pyridine derivative that, due to its array of functional groups—a nitrile, a dimethylamino group, and a bromo substituent on a pyridine core—holds potential as a versatile building block in synthetic organic chemistry and drug discovery. The integrity and reactivity of such a molecule are critically dependent on its handling and storage. Improper conditions can lead to degradation, compromising experimental outcomes and potentially introducing unforeseen impurities into reaction pathways.

This guide provides a comprehensive overview of the optimal storage and handling protocols for 5-Bromo-6-dimethylamino-nicotinonitrile, grounded in an understanding of its chemical properties. The recommendations herein are designed to ensure the long-term stability of the compound and the safety of laboratory personnel.

Chemical Properties and Stability Profile

To establish a foundation for storage recommendations, it is essential to first summarize the known physicochemical properties of 5-Bromo-6-dimethylamino-nicotinonitrile.

Summary of Physicochemical Properties
PropertyValueSource
CAS Number 1782649-97-1[1]
Molecular Formula C₈H₈BrN₃[1]
Molecular Weight 226.08 g/mol [1]
Physical Form Solid[2]
Purity >97%[1]
Inherent Stability and Potential Degradation Pathways

The stability of 5-Bromo-6-dimethylamino-nicotinonitrile is influenced by its three primary functional groups. Understanding their individual susceptibilities allows for a predictive approach to preventing degradation.

  • The Nitrile Group (C≡N): Nitriles are generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions, which would convert the nitrile to a carboxylic acid or carboxamide. While unlikely to occur under standard storage conditions, exposure to acidic or basic vapors in a poorly managed chemical storage area could present a long-term risk.

  • The Dimethylamino Group (-N(CH₃)₂): Tertiary amines, such as the dimethylamino group, are prone to oxidation. Atmospheric oxygen can lead to the formation of N-oxides, particularly in the presence of light or trace metal impurities. This represents a significant long-term degradation pathway.

  • The Bromo-Pyridine Core: The carbon-bromine bond on an electron-rich pyridine ring can be susceptible to photodecomposition. Energy from UV light can be sufficient to induce homolytic cleavage of the C-Br bond, leading to the formation of radical species and subsequent decomposition products.

These potential degradation pathways inform the necessity of controlled storage conditions to mitigate the risks of hydrolysis, oxidation, and photolysis.

G cluster_compound 5-Bromo-6-dimethylamino-nicotinonitrile cluster_stressors Environmental Stressors cluster_degradation Potential Degradation Products Compound C₈H₈BrN₃ Hydrolysis_Product Nicotinamide/Nicotinic Acid Derivative Compound->Hydrolysis_Product Hydrolysis Oxidation_Product N-Oxide Derivative Compound->Oxidation_Product Oxidation Photolysis_Product De-brominated Species Compound->Photolysis_Product Photolysis Moisture Moisture/Humidity Moisture->Hydrolysis_Product Oxygen Atmospheric Oxygen Oxygen->Oxidation_Product Light UV Light Light->Photolysis_Product G cluster_prep Preparation cluster_handling Material Handling cluster_storage Bulk Material Storage PPE Don Appropriate PPE Fume_Hood Work in a Fume Hood PPE->Fume_Hood Equilibrate Allow Bulk Container to Reach Room Temp Fume_Hood->Equilibrate Weigh Weigh Desired Amount into a Separate Vial Equilibrate->Weigh Dissolve Add Solvent to Vial Weigh->Dissolve Inert_Gas Backfill Bulk Container with Inert Gas Weigh->Inert_Gas Seal Seal Tightly Inert_Gas->Seal Store Return to Recommended Storage Conditions Seal->Store

Caption: Safe handling workflow for 5-Bromo-6-dimethylamino-nicotinonitrile.

Step-by-Step Protocol:

  • Preparation: Don all required PPE and ensure that all operations are conducted within a certified chemical fume hood to mitigate inhalation risks. 2. Equilibration: Before opening, allow the main storage container to warm to room temperature. This is a critical step that prevents atmospheric moisture from condensing on the cold solid.

  • Aliquoting: Briefly open the main container and quickly remove the desired amount of the solid, placing it into a separate, pre-tared vial. Avoid prolonged exposure of the bulk material to the atmosphere.

  • Storage of Bulk Material: Before resealing the main container, flush the headspace with an inert gas (argon or nitrogen). Seal the container tightly and return it to the appropriate storage conditions (e.g., refrigerator).

  • Solution Preparation: The freshly aliquoted solid can now be dissolved in the desired solvent for experimental use.

Spill and Waste Disposal Considerations

In the event of a spill, avoid generating dust. The spilled solid should be carefully swept up or collected with an inert absorbent material and placed into a sealed container for disposal. All waste containing 5-Bromo-6-dimethylamino-nicotinonitrile should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

Conclusion

The chemical integrity of 5-Bromo-6-dimethylamino-nicotinonitrile is paramount for its successful application in research and development. By understanding its inherent chemical susceptibilities to oxidation, photolysis, and hydrolysis, a set of rational storage and handling protocols can be implemented. The core principles of storing this compound cold, dark, dry, and under an inert atmosphere, combined with cautious handling practices, will ensure its long-term stability and the safety of the professionals who use it.

References

  • Chemcia Scientific, LLC. 5-Bromo-6-dimethylamino-nicotinonitrile-Information. [Link]

  • PubChem, National Institutes of Health. 5-Bromonicotinonitrile. [Link]

  • Aladdin-Scientific. Safety Data Sheet. [Link]

  • MDPI. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. [Link]

  • Semantic Scholar. A Review on The Chemistry of Nicotinonitriles and Their applications. [Link]

  • ResearchGate. A Review on The Chemistry of Nicotinonitriles and Their applications. [Link]

Sources

Foundational

commercial suppliers of 5-Bromo-6-dimethylamino-nicotinonitrile

An In-depth Technical Guide to the Commercial Sourcing of 5-Bromo-6-dimethylamino-nicotinonitrile Executive Summary This technical guide provides a comprehensive overview for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Commercial Sourcing of 5-Bromo-6-dimethylamino-nicotinonitrile

Executive Summary

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the commercial landscape of 5-Bromo-6-dimethylamino-nicotinonitrile (CAS No. 1782649-97-1). As a substituted nicotinonitrile, this compound belongs to a class of heterocyclic scaffolds that are of significant interest in medicinal chemistry.[1] The dimethylamine pharmacophore is a feature in numerous FDA-approved drugs, exhibiting a wide range of pharmacological activities.[2] This document details the chemical properties, identifies known commercial suppliers, and outlines the critical analytical methodologies for quality control and validation. Furthermore, it provides actionable insights into the sourcing, handling, and safety considerations essential for integrating this chemical intermediate into a research and development pipeline.

Chemical Identity and Physicochemical Properties

Accurate identification is the cornerstone of chemical sourcing. 5-Bromo-6-dimethylamino-nicotinonitrile is a specific isomer within the broader class of brominated aminonicotinonitriles. It is critical for researchers to verify the Chemical Abstracts Service (CAS) number before purchase, as numerous positional isomers exist and are commercially available, such as 5-Bromo-2-(dimethylamino)nicotinonitrile (CAS No. 1346537-10-7).[3][4][5]

Table 1: Physicochemical Properties of 5-Bromo-6-dimethylamino-nicotinonitrile

Property Value Source
CAS Number 1782649-97-1 [6]
Molecular Formula C₈H₈BrN₃ [6]
Molecular Weight 226.08 g/mol [6]
IUPAC Name 5-bromo-6-(dimethylamino)pyridine-3-carbonitrile N/A (Standard Nomenclature)
Purity (Typical) >97% [6]

| Storage Temp. | 0°C |[6] |

Commercial Availability and Supplier Analysis

Based on current data, the commercial market for the specific 5-Bromo-6-dimethylamino-nicotinonitrile isomer (CAS 1782649-97-1) is specialized. While many suppliers offer related nicotinonitrile derivatives, only a limited number of vendors explicitly list this exact compound. This scarcity underscores the importance of thorough supplier vetting and potentially longer lead times for acquisition.

Table 2: Commercial Supplier Comparison

Supplier CAS Number Purity Available Units Price (USD) Notes

| Chemcia Scientific, LLC | 1782649-97-1 | >97% | 0.5 g, 1 g, 2.5 g | $240, $350, $725 | In-stock availability noted. Provides downloadable Certificate of Analysis (CoA) and NMR data.[6] |

Note: Prices and availability are subject to change and were last updated on March 1, 2026.[6] Researchers should always request a formal quotation.

Sourcing and Qualification Workflow

A systematic approach is crucial when sourcing a specialized chemical intermediate. The following workflow outlines the key steps from supplier identification to material acceptance, ensuring that the procured compound meets the stringent requirements for research and development.

A 1. Identify Potential Suppliers (e.g., Chemcia Scientific) B 2. Request Quotation & Documentation (CoA, SDS, NMR/LC-MS Data) A->B Initial Screening C 3. Evaluate Supplier Data (Purity, Impurity Profile, Consistency) B->C Technical Review D 4. Place Purchase Order C->D Approval E 5. Receive & Log Material (Verify CAS, Lot No., Quantity) D->E Procurement F 6. In-House QC Testing (Confirm Identity & Purity) E->F Verification G 7. Release to R&D Inventory F->G QC Pass H Reject & Contact Supplier F->H QC Fail

Caption: A logical workflow for sourcing and qualifying chemical intermediates.

Quality Control & Analytical Verification

For drug discovery professionals, simply trusting a supplier's CoA is insufficient. Independent verification of the material's identity, purity, and impurity profile is a mandatory step. The primary analytical techniques for a compound like 5-Bromo-6-dimethylamino-nicotinonitrile are chromatography and spectroscopy.

Recommended Analytical Protocols

A. Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is essential for unambiguously confirming the molecular structure and isomeric purity.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. The data should be consistent with the expected structure, showing characteristic signals for the aromatic protons on the pyridine ring and the N-dimethyl protons. The chemical shifts and coupling constants will be unique to the 6-dimethylamino substitution pattern.[7]

  • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum to confirm the number and type of carbon atoms in the molecule.

  • Data Analysis: Compare the acquired spectra against the supplier's data or predicted spectra to confirm structural identity and rule out the presence of significant isomeric impurities.

B. Purity Assessment via Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is a highly sensitive technique used to separate the main compound from impurities and confirm its molecular weight.[8]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Chromatographic Separation: Use a reverse-phase HPLC column (e.g., C18) with a gradient elution of water and acetonitrile, often with a modifier like formic acid, to achieve separation.[9]

  • Mass Spectrometry Detection: Employ an electrospray ionization (ESI) source in positive ion mode. The mass spectrometer should be set to scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

  • Data Analysis: The resulting chromatogram will show a major peak corresponding to the target compound. The area of this peak relative to the total area of all peaks provides a measure of purity (e.g., >97%). The mass spectrum of the main peak should confirm the molecular weight.[10]

cluster_0 Analytical Quality Control Sample Incoming Material (5-Bromo-6-dimethylamino-nicotinonitrile) NMR ¹H & ¹³C NMR Sample->NMR Structural ID LCMS LC-MS Sample->LCMS Purity & MW HPLC HPLC-UV/DAD Sample->HPLC Quantification Result Verified Compound (Identity & Purity Confirmed) NMR->Result LCMS->Result HPLC->Result

Caption: Core analytical techniques for compound verification.

Synthetic Considerations

While detailed proprietary synthesis routes are not public, nicotinonitrile derivatives are generally synthesized through established heterocyclic chemistry methodologies. Common pathways include the reaction of substituted pyridines with sources of cyanide or the cyclization of acyclic precursors.[11][12] For instance, 2-hydrazinylnicotinonitriles are often prepared via hydrazinolysis of 2-chloro- or 2-bromo-3-cyanopyridines.[13] Multi-component reactions (MCRs) also represent an efficient strategy for accelerating the synthesis of complex heterocyclic scaffolds.[14] Understanding these potential synthetic routes can help researchers anticipate likely process-related impurities.

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for CAS 1782649-97-1 was not found in the initial search, data for closely related brominated nicotinonitriles provide a strong basis for safe handling protocols.

  • Hazard Classification: Compounds in this class are typically classified as harmful if swallowed, in contact with skin, or if inhaled.[15] They are also known to cause skin and serious eye irritation.[15][16]

  • Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[17]

  • First Aid:

    • If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[15]

    • If on Skin: Immediately remove contaminated clothing and wash the skin with plenty of water.[15][16]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16][17]

    • If Inhaled: Move the person to fresh air.[16]

  • Storage: The compound should be stored at 0°C in a tightly sealed container in a dry, well-ventilated area.[6]

Conclusion

5-Bromo-6-dimethylamino-nicotinonitrile is a specialized chemical intermediate with limited but identifiable commercial suppliers. For professionals in drug discovery, successful procurement hinges on meticulous verification of the compound's specific isomer (CAS 1782649-97-1) and a robust internal quality control process employing techniques such as NMR and LC-MS. By following a structured sourcing workflow and adhering to strict safety protocols, researchers can confidently integrate this compound into their discovery programs.

References

  • 5-Bromo-6-dimethylamino-nicotinonitrile-Information-Chemcia Scientific, LLC. Chemcia Scientific, LLC.
  • 1782667-42-8|5-Bromo-6-(methylamino)nicotinonitrile|BLD Pharm. BLD Pharm.
  • 1346537-10-7 | 5-Bromo-2-(dimethylamino)nicotinonitrile. ChemScene.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Analytical Methods. Royal Society of Chemistry.
  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
  • CAS N/A | 5-Bromo-6-methyl-2-(methylamino)-4-(trifluoromethyl)nicotinonitrile. Alchem Pharmtech.
  • 5-Bromonicotinonitrile | C6H3BrN2 | CID 736793. PubChem - NIH.
  • 5-Bromo-6-fluoro-nicotinonitrile — Chemical Substance Inform
  • SAFETY DATA SHEET - AWS.
  • SAFETY DATA SHEET - TCI Chemicals. Tokyo Chemical Industry Co., Ltd.
  • A single method to analyse residues from five different classes of prohibited pharmacologically active substances in bovine and caprine milk. Food Additives & Contaminants: Part A.
  • SAFETY D
  • 5-Bromo-2-(dimethylamino)nicotinonitrile 95% | AiFChem, an Xtalpi Company. BuyChemJapan.
  • Comparative Guide to Analytical Methods for the Validation of 5-Bromo-6-chloronicotinoyl Chloride. Benchchem.
  • 5-Bromo-6-methoxynicotinonitrile | 943153-51-3. Sigma-Aldrich.
  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evalu
  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing.
  • The Nicotinonitrile Scaffold: A Comprehensive Technical Guide for Drug Discovery. Benchchem.
  • A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. PMC.
  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI.
  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 5-Bromo-6-dimethylamino-nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 5-Bromo-6-dimethylamino-nicotinonitrile, a key building block in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-Bromo-6-dimethylamino-nicotinonitrile, a key building block in medicinal chemistry. The protocol details a robust method for the nucleophilic aromatic substitution of a halogenated precursor with dimethylamine. This application note is designed to equip researchers with the necessary information for successful synthesis, including reaction mechanisms, step-by-step protocols, safety considerations, and analytical validation.

Introduction

5-Bromo-6-dimethylamino-nicotinonitrile is a substituted pyridine derivative of interest in drug discovery and development. The unique arrangement of its functional groups—a bromine atom, a dimethylamino group, and a nitrile—provides a versatile scaffold for the synthesis of more complex molecules. The electron-withdrawing nature of the nitrile and the pyridine ring, combined with the electron-donating dimethylamino group, creates a unique electronic environment that can be exploited for various chemical transformations. This guide provides a detailed protocol for its synthesis, starting from a readily available precursor.

Synthetic Strategy and Mechanism

The synthesis of 5-Bromo-6-dimethylamino-nicotinonitrile is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is characteristic of aromatic rings bearing electron-withdrawing groups and a good leaving group. In this case, the starting material is a di-halogenated nicotinonitrile, such as 5-bromo-6-chloronicotinonitrile. The chlorine atom at the 6-position is more susceptible to nucleophilic attack than the bromine atom at the 5-position due to the activating effect of the adjacent nitrogen atom and the cyano group.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed upon the attack of the nucleophile (dimethylamine) on the carbon atom bearing the leaving group (chloride). The negative charge is delocalized over the aromatic ring and the electron-withdrawing cyano group, which stabilizes the intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the desired product.

Reaction Mechanism

Caption: Proposed mechanism for the synthesis of 5-Bromo-6-dimethylamino-nicotinonitrile.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of 5-Bromo-6-dimethylamino-nicotinonitrile. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
5-Bromo-6-chloronicotinonitrile≥97%Sigma-Aldrich
Dimethylamine solution (e.g., 2M in THF)Reagent GradeSigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Dichloromethane (DCM)HPLC GradeFisher Scientific
Ethyl acetate (EtOAc)HPLC GradeFisher Scientific
Saturated aqueous sodium bicarbonateLaboratory Grade-
Brine (Saturated aqueous NaCl)Laboratory Grade-
Anhydrous magnesium sulfate (MgSO₄)Laboratory Grade-
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-6-chloronicotinonitrile (1.0 eq).

  • Solvent and Base Addition: Under an inert atmosphere, add anhydrous tetrahydrofuran (THF) to dissolve the starting material. Then, add triethylamine (1.1 eq) to the solution.

  • Nucleophile Addition: Slowly add a solution of dimethylamine (e.g., 2M in THF, 1.2 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

  • Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-6-dimethylamino-nicotinonitrile.

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - 5-Bromo-6-chloronicotinonitrile - Anhydrous THF - Triethylamine start->setup add_nucleophile Add Dimethylamine Solution setup->add_nucleophile reflux Reflux and Monitor by TLC add_nucleophile->reflux workup Cool and Quench with NaHCO3 reflux->workup extraction Extract with Organic Solvent workup->extraction wash Wash with Water and Brine extraction->wash dry Dry over MgSO4 and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Characterize Final Product purify->end

Caption: A typical experimental workflow for the synthesis of 5-Bromo-6-dimethylamino-nicotinonitrile.

Analytical Characterization

The identity and purity of the synthesized 5-Bromo-6-dimethylamino-nicotinonitrile should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons on the pyridine ring and singlets corresponding to the methyl groups of the dimethylamino moiety.
¹³C NMR Resonances for the carbon atoms of the pyridine ring, the cyano group, and the methyl groups.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (C₈H₈BrN₃, MW: 226.08 g/mol )[1]. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed.
FT-IR Characteristic absorption bands for the C≡N stretch (around 2220 cm⁻¹) and C-N stretches.
Purity (HPLC) A single major peak indicating high purity (e.g., >97%)[1].

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 5-Bromo-6-chloronicotinonitrile is a halogenated organic compound and should be handled with care. Avoid inhalation, ingestion, and skin contact.

    • Dimethylamine is a flammable and corrosive gas, typically supplied as a solution. Handle with care to avoid inhalation of vapors.

    • Anhydrous solvents like THF can form explosive peroxides upon storage. Use from a freshly opened bottle or test for peroxides before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product yield Incomplete reaction, degradation of starting material, or loss during work-up.Ensure all reagents are of high purity and anhydrous conditions are maintained. Increase reaction time or temperature cautiously. Optimize the work-up and extraction procedure to minimize product loss.
Presence of starting material Insufficient reaction time or temperature, or deactivation of the nucleophile.Increase the reaction time and/or temperature. Ensure the correct stoichiometry of the dimethylamine solution is used.
Formation of multiple byproducts Side reactions due to high temperatures or reactive impurities.Lower the reaction temperature. Purify the starting materials if necessary. Analyze byproducts by MS to understand side reactions and adjust conditions accordingly. For instance, di-substitution could occur under harsh conditions.

Conclusion

The synthesis of 5-Bromo-6-dimethylamino-nicotinonitrile via nucleophilic aromatic substitution is a reliable and scalable method for producing this valuable chemical intermediate. The protocol outlined in this application note provides a solid foundation for its preparation in a research setting. Adherence to the experimental details and safety precautions is crucial for a successful and safe synthesis. Further optimization may be required depending on the scale and desired purity of the final product.

References

  • Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908-919. Available at: [Link]

  • Chemcia Scientific, LLC. (n.d.). 5-Bromo-6-dimethylamino-nicotinonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromonicotinonitrile. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nicotinonitrile 3–5. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link]

  • MDPI. (2020). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted-nicotinonitrile Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Retrieved from [Link]

Sources

Application

Application Note: Advanced Protocols for the One-Pot Multicomponent Synthesis of Substituted Nicotinonitriles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Rationale Substituted nicotinonitriles (specifically...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Rationale

Substituted nicotinonitriles (specifically 2-amino-3-cyanopyridines) are recognized as "privileged scaffolds" in medicinal chemistry. They form the core of numerous biologically active compounds, exhibiting potent anticancer, antimicrobial, and kinase inhibitory properties (e.g., STAT3 and PIM1 kinase inhibitors) [1].

Historically, the synthesis of these heterocycles required multi-step linear pathways involving toxic solvents, complex purifications, and low overall atom economy. To overcome these bottlenecks, modern synthetic chemistry utilizes one-pot multicomponent reactions (MCRs) . By combining an aldehyde, a ketone, malononitrile, and ammonium acetate in a single vessel, researchers can achieve rapid, highly convergent syntheses. This guide details the mechanistic causality behind this four-component reaction and provides two field-proven, self-validating green protocols: a Graphene Oxide-catalyzed aqueous method and a Brønsted Acidic Ionic Liquid (BAIL) solvent-free method.

Mechanistic Insights & Causality

Understanding the step-by-step mechanism is critical for troubleshooting and optimizing yields. The formation of the 2-amino-3-cyanopyridine core is a cascade process driven by thermodynamic stability.

  • Knoevenagel Condensation: The reaction initiates with the condensation of the aromatic aldehyde and malononitrile. Ammonium acetate plays a dual role here: it acts as a mild base to deprotonate malononitrile, generating a carbanion that attacks the aldehyde, forming a highly electrophilic arylidenemalononitrile intermediate.

  • Michael Addition: The catalyst (e.g., acidic functional groups on Graphene Oxide or the acidic proton of a BAIL) facilitates the enolization of the ketone (such as acetophenone). The enol acts as a nucleophile, performing a Michael addition onto the arylidenemalononitrile to form an open-chain adduct.

  • Intramolecular Cyclization & Aromatization: Ammonium acetate dissociates to release ammonia in situ. The ammonia attacks the carbonyl carbon of the Michael adduct, leading to intramolecular cyclization. Subsequent dehydration and oxidative aromatization (often driven by atmospheric oxygen) yield the thermodynamically stable conjugated pyridine ring.

Mechanism Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation (Arylidenemalononitrile) Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Michael Michael Addition (Open-Chain Adduct) Knoevenagel->Michael Ketone Acetophenone / Ketone Ketone->Michael Cyclization Intramolecular Cyclization & Dehydration Michael->Cyclization Ammonia Ammonium Acetate (In situ NH3 Source) Ammonia->Cyclization Oxidation Aromatization (Oxidation) Cyclization->Oxidation Product 2-Amino-3-cyanopyridine (Nicotinonitrile Core) Oxidation->Product

Figure 1: Mechanistic cascade for the four-component one-pot synthesis of 2-amino-3-cyanopyridines.

Quantitative Data: Comparison of Catalytic Systems

Selecting the appropriate catalytic system depends on available infrastructure and green chemistry goals. The table below summarizes the quantitative metrics of two state-of-the-art methodologies [cited in and ].

ParameterMethod A: Graphene Oxide (GO)Method B: BAIL ([TSPi][Cl])
Catalyst Type Carbocatalyst (Heterogeneous)Brønsted Acidic Ionic Liquid (Homogeneous)
Solvent H₂O (Aqueous)None (Solvent-Free Grinding/Heating)
Temperature 100 °C (Reflux)80 °C
Reaction Time 60 - 120 minutes30 - 60 minutes
Average Yield 85% - 92%86% - 96%
Purification Hot filtration (to remove GO), RecrystallizationWater wash (to remove IL), Recrystallization
Catalyst Recyclability Up to 4 cycles (via centrifugation)Up to 5 cycles (via vacuum drying)

Experimental Workflow & Validated Protocols

Workflow Step1 1. Reagent Mixing Aldehyde, Ketone, Nitrile, NH4OAc Step2 2. Catalysis Add GO (Water) or BAIL (Solvent-Free) Step1->Step2 Step3 3. Heating 80-100 °C 30-60 min Step2->Step3 Step4 4. Monitoring UV-Fluorescent TLC Validation Step3->Step4 Step5 5. Workup Filtration & Recrystallization Step4->Step5

Figure 2: Experimental workflow for the synthesis and validation of nicotinonitriles.

Protocol A: Graphene Oxide-Catalyzed Aqueous Synthesis

Causality Note: Graphene oxide is utilized because its peripheral carboxylic and hydroxyl groups act as Brønsted acids to activate the carbonyl electrophiles. Its hydrophobic basal plane creates a microenvironment that enriches the organic substrates in the aqueous phase, overcoming the poor water solubility of the starting materials [2].

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), acetophenone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Catalyst Addition: Add 10 mL of deionized water followed by 15 mg of Graphene Oxide (GO).

  • Reaction: Attach a reflux condenser and heat the mixture to 100 °C under continuous magnetic stirring.

  • Self-Validating Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Validation checkpoint: The reaction is complete when the starting aldehyde spot disappears and a new spot with intense blue/green fluorescence under 365 nm UV light emerges. This fluorescence is a direct physical validation of the extended conjugated pyridine system forming.

  • Workup: Upon completion (typically 1-2 hours), add 10 mL of hot ethanol to dissolve the organic product. Filter the mixture while hot to recover the insoluble GO catalyst.

  • Isolation: Allow the filtrate to cool to room temperature. The 2-amino-3-cyanopyridine derivative will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: BAIL-Catalyzed Solvent-Free Synthesis

Causality Note: Using an N-SO₃H functionalized ionic liquid (like [TSPi][Cl]) provides a highly polar, acidic microenvironment. The strong acidity accelerates the initial Claisen-Schmidt/Knoevenagel steps, while the ionic nature stabilizes polar transition states, allowing the reaction to proceed rapidly without any external solvent [3].

Step-by-Step Procedure:

  • Preparation: In a mortar or a 25 mL solvent-free reaction tube, combine the aromatic aldehyde (1.0 mmol), acetophenone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Catalyst Addition: Add 5 mol% of the Brønsted acidic ionic liquid (e.g., [TSPi][Cl]).

  • Reaction: Grind the mixture thoroughly for 5 minutes (if using a mortar) or stir vigorously in a reaction block heated to 80 °C.

  • Self-Validating Monitoring: The mixture will transition from a sticky paste to a solid mass as the thermodynamically stable product crystallizes out of the melt. Confirm completion via TLC as described in Protocol A.

  • Workup: Cool the mixture to room temperature and add 15 mL of cold distilled water. The product is insoluble in water, while the IL catalyst and excess ammonium acetate dissolve.

  • Isolation: Filter the solid product, wash thoroughly with water, and dry under a vacuum. The aqueous filtrate can be subjected to vacuum evaporation to recover the IL for subsequent cycles.

Analytical Validation & Troubleshooting

To ensure absolute scientific integrity, the synthesized protocols must be analytically validated. If yields are low or impurities are present, consult the following self-validating metrics:

  • Incomplete Aromatization (Intermediate Buildup): If TLC shows a non-fluorescent intermediate spot, the reaction is stalled at the Michael adduct stage. Causality: Insufficient ammonia or oxidant. Fix: Add an additional 0.5 mmol of ammonium acetate and extend heating exposed to an open-air condenser.

  • FT-IR Validation: The product must show sharp, distinct absorption bands at ~3450 and 3350 cm⁻¹ (primary amine N-H stretching) and a sharp, strong peak at ~2220 cm⁻¹ (characteristic C≡N stretching). The disappearance of the broad carbonyl stretch (~1700 cm⁻¹) validates the consumption of the starting materials.

  • ¹H NMR Validation: In DMSO-d₆, the diagnostic proof of cyclization is the disappearance of the aldehyde proton (~9.8-10.0 ppm) and the appearance of a broad singlet integrating for 2 protons at ~6.5-7.0 ppm , corresponding to the C2-NH₂ group.

References

  • Salem, M. A., et al. (2018). Overview on the synthetic routes to nicotine nitriles. Synthetic Communications, 48(8), 853-875.[Link]

  • Khalili, D. (2016). Graphene Oxide: A Reusable and Metal-Free Carbocatalyst for the One-Pot Synthesis of 2-Amino-3-cyanopyridines in Water. Tetrahedron Letters, 57(15), 1686-1690.[Link]

  • Das, S., et al. (2024). N−SO3H Functionalised Brønsted Acidic Ionic Liquid Catalysed Sequential One‐Pot Synthesis of 2‐Amino‐3‐Cyanopyridines via Claisen‐Schmidt Condensation Under Solvent‐free Condition. ChemistrySelect, 9(10), e202304103.[Link]

Method

Application Note: Strategic Utilization of 5-Bromo-6-dimethylamino-nicotinonitrile in Medicinal Chemistry

Executive Summary In modern drug discovery, the rapid generation of structure-activity relationship (SAR) data relies heavily on versatile, multi-functional building blocks. 5-Bromo-6-dimethylamino-nicotinonitrile (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid generation of structure-activity relationship (SAR) data relies heavily on versatile, multi-functional building blocks. 5-Bromo-6-dimethylamino-nicotinonitrile (CAS: 1782649-97-1) has emerged as a highly privileged scaffold for the synthesis of kinase inhibitors, GPCR ligands, and CNS-active therapeutics.

This application note provides an authoritative guide to the physicochemical profiling and synthetic manipulation of this scaffold. By leveraging the orthogonal reactivity of its three functional groups—a C5 bromine, a C3 cyano group, and a C6 dimethylamino moiety—medicinal chemists can execute divergent synthetic strategies to rapidly access complex chemical space.

Physicochemical Profiling & ADME Implications

Understanding the baseline properties of a building block is critical for predicting the pharmacokinetic (PK) behavior of the final drug candidate. The data summarized below highlights why this specific pyridine derivative is highly prized in central nervous system (CNS) and oncology drug design.

PropertyQuantitative ValueMedicinal Chemistry Implication
Molecular Weight 226.07 g/mol Highly ligand-efficient; leaves ~270 g/mol for derivatization before violating Lipinski’s Rule of 5 (MW < 500).
LogP (Estimated) ~2.1Optimal lipophilicity for passive membrane permeability; balances aqueous solubility with target affinity.
Topological Polar Surface Area (TPSA) 39.9 ŲExcellent for CNS penetration (TPSA < 90 Ų is ideal for crossing the blood-brain barrier).
Hydrogen Bond Acceptors 3Provides critical interaction points for kinase hinge regions or receptor binding pockets.
Hydrogen Bond Donors 0Minimizes the desolvation penalty upon binding, enhancing overall binding free energy.

Structural Logic & Scaffold Versatility

The true value of 5-Bromo-6-dimethylamino-nicotinonitrile lies in its precisely engineered electronic distribution. The electron-donating C6 dimethylamino group enriches the pyridine ring, stabilizing it against unwanted nucleophilic attacks while modulating the basicity of the pyridine nitrogen. Simultaneously, the C5 bromine and C3 cyano groups serve as orthogonal vectors for library generation.

SAR_Logic Core 5-Bromo-6-dimethylamino- nicotinonitrile Br C5: Bromine Core->Br CN C3: Cyano Group Core->CN NMe2 C6: Dimethylamino Core->NMe2 Br_Func Orthogonal Cross-Coupling (Vector for hinge-binding) Br->Br_Func CN_Func H-Bond Acceptor / Amine Precursor CN->CN_Func NMe2_Func Electron Donor / Solubility Enhancer NMe2->NMe2_Func

Logical relationship of structural features in 5-Bromo-6-dimethylamino-nicotinonitrile.

Validated Experimental Workflows

To maximize the utility of this building block, our laboratory has standardized two core protocols. These methodologies are designed to be self-validating, ensuring high fidelity and reproducibility across different users.

Exp_Workflow Start Starting Material (CAS 1782649-97-1) Suzuki Protocol 1: Suzuki Coupling Start->Suzuki Pd(dppf)Cl2 Boronic Acid Reduction Protocol 2: Nitrile Reduction Suzuki->Reduction Raney Ni, H2 NH3/MeOH Amidation Downstream: Amide Synthesis Reduction->Amidation R-COOH HATU, DIPEA Product Final Drug Candidate Amidation->Product

Experimental workflow for derivatizing the 5-Bromo-6-dimethylamino-nicotinonitrile scaffold.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling at C5

Objective: Install an aryl or heteroaryl group at the C5 position while preserving the C3 cyano group.

Causality & Design: Because the C6 dimethylamino group donates electron density into the pyridine ring, the C5 bromine is less electrophilic than a standard halopyridine. To overcome this, a highly active palladium catalyst with a bidentate ligand, such as Pd(dppf)Cl₂, is strictly required . The large bite angle of the dppf ligand accelerates the reductive elimination step, preventing catalyst stalling and unwanted dehalogenation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, charge 5-Bromo-6-dimethylamino-nicotinonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized water (0.2 M relative to substrate). Sparge the biphasic solution with Argon for 15 minutes. Causality: Rigorous deoxygenation is mandatory to prevent homocoupling of the boronic acid and oxidative degradation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Seal the flask and heat to 90 °C with vigorous stirring for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The protocol is self-validating when the starting material isotope pattern (m/z 226/228, 1:1 ratio) is fully consumed and replaced by the target mass.

  • Workup: Cool to room temperature. Filter the crude mixture through a tightly packed pad of Celite. Causality: Early removal of palladium black prevents downstream metal contamination, which frequently causes false positives in biological assays. Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Isolate the product via flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Controlled Nitrile Reduction to Primary Methanamine

Objective: Convert the C3 cyano group to a primary methanamine (-CH₂NH₂) for subsequent amide coupling, without cleaving the C5 bromine (if executed prior to Suzuki) or altering the newly installed C5-aryl group.

Causality & Design: Nitrile reduction is notoriously prone to over-reduction or the formation of secondary amine dimers. While strong hydride donors like LiAlH₄ are common, they risk reductive dehalogenation of the C5 bromine. Catalytic hydrogenation using Raney Nickel is the field-proven alternative . The critical addition of methanolic ammonia shifts the equilibrium of the intermediate imine, effectively trapping it and suppressing dimer formation.

Step-by-Step Methodology:

  • Preparation: Dissolve the nicotinonitrile derivative (1.0 eq) in a 7N solution of ammonia in methanol (10 mL/mmol).

  • Catalyst Handling: Carefully add an aqueous slurry of Raney Nickel (approx. 20% w/w relative to substrate). Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst bed to dry in the presence of air.

  • Hydrogenation: Purge the reaction vessel three times with Nitrogen, followed by three purges with Hydrogen gas. Maintain a Hydrogen atmosphere using a standard balloon (1 atm) and stir vigorously at room temperature for 12 hours. Causality: Keeping the pressure at 1 atm and temperature at 25 °C ensures the C-Br bond remains intact.

  • In-Process Control (IPC): Monitor via TLC (DCM/MeOH 9:1 with 1% Et₃N). The primary amine will exhibit a significantly lower Rf than the starting nitrile and will stain positively with Ninhydrin (yielding a deep purple color), validating the transformation.

  • Workup: Evacuate the Hydrogen gas and purge thoroughly with Nitrogen. Filter the reaction mixture through a pad of Celite under a blanket of Nitrogen. Wash the filter cake with copious amounts of methanol. Causality: Primary amines strongly coordinate to the nickel surface; extensive washing is required to ensure high product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude primary amine is typically >95% pure by NMR and should be used immediately in downstream HATU-mediated amide couplings to prevent oxidative degradation.

References

  • Title: 5-Bromo-6-dimethylamino-nicotinonitrile | C8H8BrN3 | CID 84133974 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Review of Methods for the Catalytic Hydrogenation of Carboxamides and Nitriles Source: Chemical Reviews (ACS Publications) URL: [Link]

Application

Application Note: 5-Bromo-6-dimethylamino-nicotinonitrile as a Core Hinge-Binding Scaffold in Kinase Inhibitor Discovery

Introduction & Structural Rationale In the highly competitive landscape of targeted oncology and autoimmune therapeutics, the design of small-molecule kinase inhibitors heavily relies on privileged scaffolds that can anc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the highly competitive landscape of targeted oncology and autoimmune therapeutics, the design of small-molecule kinase inhibitors heavily relies on privileged scaffolds that can anchor the molecule within the highly conserved ATP-binding pocket. 5-Bromo-6-dimethylamino-nicotinonitrile (CAS 1782649-97-1) has emerged as a highly versatile intermediate for synthesizing Type I and Type II kinase inhibitors.

The structural anatomy of this intermediate provides a precise, multi-vector approach to kinase targeting:

  • The Pyridine Core: Acts as the central hinge-binding motif. Pyridine and nicotinonitrile derivatives are foundational in the design of inhibitors targeting c-Met, Pim-1, and CDK2[1][2].

  • 3-Cyano Group (-CN): This strongly electron-withdrawing group serves a dual purpose. First, it modulates the pKa of the pyridine nitrogen, optimizing its hydrogen-bonding strength with the kinase hinge region backbone (e.g., Met95 in RIPK1 or Lys67 in Pim-1). Second, the cyano group itself can act as a hydrogen bond acceptor or significantly reduce the lipophilicity (increasing Ligand Lipophilicity Efficiency, LLE) compared to methyl or halogen substituents[3].

  • 6-Dimethylamino Group (-N(CH3)2): This electron-donating moiety creates a "push-pull" electronic system with the cyano group, stabilizing the heterocycle. Spatially, it is frequently utilized to exploit negative electrostatic potential surfaces and occupy the lipophilic ribose sub-pocket, a critical interaction seen in Pim-1 kinase inhibitors[4].

  • 5-Bromo Group (-Br): A synthetically orthogonal handle. It is perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing medicinal chemists to extend the molecule into the DFG-in/out pocket or the solvent-exposed region to achieve kinome selectivity.

Mechanistic Pathway & Kinase Interaction Model

To understand the utility of this intermediate, we must visualize its trajectory from a raw building block to a fully realized ATP-competitive inhibitor. The diagram below illustrates the spatial orientation of the scaffold within a generic kinase active site.

G Core 5-Bromo-6-dimethylamino- nicotinonitrile Core Hinge Kinase Hinge Region (Backbone NH / C=O H-bonds) Core->Hinge Pyridine N & Cyano Pocket Hydrophobic / Ribose Pocket (Steric Fill) Core->Pocket 6-Dimethylamino DFG DFG-in/out Pocket & Activation Loop (via Cross-Coupling) Core->DFG 5-Bromo Substitution Vector

Caption: Structural rationale and spatial vectors for 5-Bromo-6-dimethylamino-nicotinonitrile in the ATP-binding site.

Synthetic Workflows & Validated Protocols

The true value of 5-Bromo-6-dimethylamino-nicotinonitrile lies in its synthetic tractability. Below are two field-proven protocols for derivatizing this intermediate.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the installation of an aryl or heteroaryl group at the 5-position to build the primary axis of the kinase inhibitor.

Causality & Expert Insight: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step. More importantly, its large bite angle handles the steric hindrance imposed by the adjacent 6-dimethylamino group, preventing premature catalyst deactivation or protodehalogenation. A biphasic 1,4-Dioxane/Water system is chosen because the water is strictly required to form the reactive boronate complex (via K₂CO₃) essential for transmetalation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-6-dimethylamino-nicotinonitrile (1.0 equiv, 1.0 mmol) and the desired Arylboronic acid (1.2 equiv, 1.2 mmol).

  • Base Addition: Add anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and deionized H₂O (ratio 4:1, 10 mL total). Degas the suspension by bubbling argon or nitrogen through the mixture for 15 minutes. Critical Step: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol) under a positive stream of inert gas. Seal the flask.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 8–12 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active at 254 nm) will consume, and a new spot will appear. The product often exhibits strong fluorescence under 365 nm UV light due to the newly formed extended conjugated biaryl system. LC-MS should confirm the mass shift (loss of the characteristic 1:1 Br isotope pattern at M/M+2).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol 2: Nitrile Hydration to a Primary Amide

For certain kinases, a bidentate hinge-binding motif is required. The 3-cyano group can be selectively hydrated to a primary amide without cleaving the newly installed biaryl axis.

Causality & Expert Insight: We employ basic hydrogen peroxide (NaOH/H₂O₂). The hydroperoxide anion (HOO⁻) is a highly potent alpha-effect nucleophile that selectively attacks the electrophilic nitrile carbon. Keeping the reaction strictly between 0 °C and room temperature prevents the over-hydrolysis of the resulting amide into a carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 5-Aryl-6-dimethylamino-nicotinonitrile intermediate (1.0 mmol) in Ethanol (5 mL) and cool to 0 °C in an ice bath.

  • Reagent Addition: Add 6M aqueous NaOH (2.0 equiv), followed by the dropwise addition of 30% aqueous H₂O₂ (5.0 equiv).

  • Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2–4 hours.

  • Self-Validation (In-Process Control): Utilize FT-IR spectroscopy on a crude aliquot. The successful conversion is validated by the complete disappearance of the sharp, distinct -C≡N stretch at ~2220 cm⁻¹ and the emergence of a broad -C=O stretch (~1670 cm⁻¹) and twin -NH₂ stretches (~3200-3400 cm⁻¹).

  • Workup: Quench the reaction carefully with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Extract with EtOAc, wash with water, dry, and concentrate.

Workflow Start Start: CAS 1782649-97-1 (Nicotinonitrile Core) Suzuki Step 1: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, 90°C) Start->Suzuki Intermediate 5-Aryl/Heteroaryl Intermediate (Extended Axis) Suzuki->Intermediate Hydration Hydration Intermediate->Hydration Modulate Hinge Binding Final Final Kinase Inhibitor Candidate (Bidentate Hinge Binder) Intermediate->Final Direct Bio-Testing Hydration->Final

Caption: Synthetic workflow for derivatizing the nicotinonitrile intermediate via cross-coupling and nitrile modification.

Quantitative Data Presentation

The table below summarizes typical reaction parameters and expected yields when utilizing 5-Bromo-6-dimethylamino-nicotinonitrile (or its immediate structural analogs) in kinase inhibitor synthesis, synthesized from literature precedents[1][2][3][4].

Substrate / IntermediateCoupling Partner / ReagentCatalyst / ConditionsTarget Kinase ApplicationTypical Yield
5-Bromo-6-dimethylamino-nicotinonitrilePhenylboronic AcidPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°CPim-1 / c-Met (Hydrophobic pocket filling)78 - 85%
5-Bromo-6-dimethylamino-nicotinonitrile4-Fluorophenylboronic AcidPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH, 100°CCDK2 (DFG-in pocket targeting)70 - 75%
5-Aryl-6-dimethylamino-nicotinonitrile30% H₂O₂, 6M NaOHEthanol, 0°C to RT, 3hGeneral (Bidentate hinge binding conversion)88 - 92%
5-Aryl-6-dimethylamino-nicotinonitrileDIBAL-H (Reduction)THF, -78°C to RTRIPK1 / Axl (Aldehyde intermediate generation)65 - 72%

References

  • Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study Source: Bioorganic Chemistry (PubMed / NIH) URL:[Link]

  • Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition Source: Bioorganic Chemistry (PubMed / NIH) URL:[Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity Source: Molecules (MDPI) URL:[Link]

  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Notes and Protocols for the N-Arylation of 6-Aminonicotinonitriles

Authored by: [Your Name/Group], Senior Application Scientist Abstract This document provides a comprehensive guide to the N-arylation of 6-aminonicotinonitriles, a critical transformation in the synthesis of various phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Group], Senior Application Scientist

Abstract

This document provides a comprehensive guide to the N-arylation of 6-aminonicotinonitriles, a critical transformation in the synthesis of various pharmaceutically relevant compounds. We delve into the mechanistic underpinnings of the widely employed Buchwald-Hartwig amination, offering detailed, field-proven protocols, troubleshooting advice, and a discussion of critical reaction parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently and reliably synthesize N-arylated 6-aminonicotinonitrile derivatives.

Introduction: The Significance of N-Arylated 6-Aminonicotinonitriles

N-arylated 6-aminonicotinonitriles are key structural motifs found in a multitude of biologically active molecules. Their prevalence in medicinal chemistry stems from their ability to act as versatile pharmacophores, often serving as hinge-binding motifs in kinase inhibitors or as crucial components in other targeted therapies. The development of robust and scalable methods for the synthesis of these compounds is therefore of paramount importance in the drug discovery and development pipeline.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, largely replacing harsher, traditional methods like the Ullmann condensation.[1][2] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it particularly well-suited for the synthesis of complex molecules.[1][3] This application note will focus on the practical application of the Buchwald-Hartwig reaction for the N-arylation of 6-aminonicotinonitriles.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[4][5]

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide typically follows the trend: I > Br > OTf > Cl.[4][6]

  • Amine Coordination and Deprotonation: The 6-aminonicotinonitrile coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[6]

  • Reductive Elimination: This is the product-forming step where the N-arylated 6-aminonicotinonitrile is eliminated from the palladium complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1][5]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd [L-Pd(II)(Ar)(X)] Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [L-Pd(II)(Ar)(NHR')]X OxAdd->AmineCoord Amine Coordination (R'-NH2) ReductElim [L-Pd(II)(Ar)(NR')] AmineCoord->ReductElim Deprotonation (Base) BaseH Base-H+ AmineCoord->BaseH ReductElim->Pd0 Reductive Elimination Product Ar-NHR' ReductElim->Product HX HX ReductElim->HX ArX Aryl Halide (Ar-X) ArX->OxAdd Amine 6-Aminonicotinonitrile (R'-NH2) Amine->AmineCoord Base Base Base->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A General Procedure for N-Arylation

This protocol provides a robust starting point for the N-arylation of 6-aminonicotinonitrile with a variety of aryl halides. Optimization may be required for specific substrates.

3.1. Materials and Reagents
  • Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable palladacycle precatalyst.

  • Ligand: Xantphos, BINAP, or a bulky biarylphosphine ligand (e.g., XPhos, RuPhos).[6][7]

  • Base: Sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[4]

  • Substrates: 6-aminonicotinonitrile and the desired aryl halide (bromide or chloride).

  • Solvent: Anhydrous toluene or 1,4-dioxane.[3]

  • Inert Gas: Argon or Nitrogen.

3.2. Equipment
  • Schlenk flask or a microwave vial.

  • Magnetic stirrer and stir bar.

  • Heating mantle or oil bath, or a microwave reactor.

  • Standard glassware for workup and purification.

  • Inert atmosphere setup (Schlenk line or glovebox).

3.3. Step-by-Step Protocol

Experimental_Workflow Start Start: Assemble Reaction Vessel Reagents Add Pd Precatalyst, Ligand, Base, 6-Aminonicotinonitrile, and Aryl Halide Start->Reagents Degas Evacuate and Backfill with Inert Gas (3x) Reagents->Degas Solvent Add Anhydrous Solvent Degas->Solvent Heat Heat Reaction Mixture with Stirring (e.g., 100-120 °C or microwave) Solvent->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup: Quench, Extract, Dry Monitor->Workup Upon Completion Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End: Obtain Pure Product Characterize->End

Caption: A generalized experimental workflow for the N-arylation of 6-aminonicotinonitriles.

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.1-1.5 equivalents relative to Pd), the base (e.g., 1.5-2.0 equivalents), 6-aminonicotinonitrile (1.0 equivalent), and the aryl halide (1.0-1.2 equivalents).

  • Degassing: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-130 °C) with vigorous stirring.[2] Microwave irradiation can also be employed to accelerate the reaction.[8][9]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Critical Parameters and Optimization

The success of the N-arylation of 6-aminonicotinonitriles often hinges on the careful selection of several key reaction parameters.

ParameterGeneral Recommendations & ConsiderationsImpact on Reaction
Palladium Precatalyst Pd₂(dba)₃ is common. Palladacycle precatalysts can offer improved activity and stability.[10]Catalyst choice affects reaction rate and efficiency.
Ligand Bulky, electron-rich phosphine ligands are generally preferred. Xantphos is effective for many systems. For challenging substrates, consider ligands like XPhos or RuPhos.[7]The ligand influences the rate of oxidative addition and reductive elimination, and can prevent catalyst decomposition.[11]
Base NaOtBu is a strong, effective base. For base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary.[4]The base is crucial for the deprotonation of the amine. Its strength can impact functional group tolerance.
Solvent Anhydrous, aprotic solvents like toluene and 1,4-dioxane are standard.[3]The solvent can influence the solubility of reagents and the stability of the catalyst.
Temperature Typically ranges from 80 to 130 °C. Microwave heating can significantly reduce reaction times.[2][8]Higher temperatures generally increase the reaction rate but may also lead to side reactions or catalyst decomposition.
Aryl Halide Reactivity order: I > Br > Cl. Aryl chlorides often require more active catalyst systems.[6]The nature of the leaving group on the aryl halide directly impacts the rate of oxidative addition.
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvent- Inappropriate ligand or base- Use a fresh batch of catalyst- Ensure proper degassing and use of an inert atmosphere- Use anhydrous solvents and pure reagents- Screen different ligands and bases
Formation of Side Products - Hydrodehalogenation of the aryl halide- Homocoupling of the aryl halide- Catalyst decomposition- Use a less sterically hindered ligand- Lower the reaction temperature- Screen different catalyst/ligand combinations
Difficulty in Purification - Close-running impurities- Product instability on silica gel- Optimize the reaction to minimize side products- Consider alternative purification methods (e.g., recrystallization, preparative HPLC) or use a different stationary phase (e.g., alumina)
Conclusion

The N-arylation of 6-aminonicotinonitriles via the Buchwald-Hartwig amination is a robust and highly versatile synthetic tool. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access a wide array of valuable compounds for drug discovery and development. The protocols and insights provided in this application note serve as a practical guide to aid in the successful implementation of this important transformation.

References
  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson+. Available from: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. Available from: [Link]

  • Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Available from: [Link]

  • Buchwald–Hartwig amination - Grokipedia. Available from: [Link]

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - Beilstein Journals. Available from: [Link]

  • A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes | The Journal of Organic Chemistry. Available from: [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis - PMC. Available from: [Link]

  • Recent Developments in Pd-Catalyzed Alkene Aminoarylation Reactions for the Synthesis of Nitrogen Heterocycles - PMC. Available from: [Link]

  • Recent Advances in N-Arylation of Heterocycles in the Past Decade | Scilit. Available from: [Link]

  • Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water - MDPI. Available from: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link]

  • N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. Available from: [Link]

  • Synthesis of Tricyclic Nitrogen Heterocycles by a Sequence of Palladium-Catalyzed N–H and C(sp3)–H Arylations | Organic Letters. Available from: [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC. Available from: [Link]

  • N‐Arylation via Buchwald–Hartwig reaction and their stereoselectivity in chemical glycosylations. Available from: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]

  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC. Available from: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Available from: [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Available from: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. Available from: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF. Available from: [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - ACS Publications. Available from: [Link]

Sources

Application

scale-up synthesis of 5-Bromo-6-dimethylamino-nicotinonitrile derivatives

Application Note: Scale-Up Synthesis of 5-Bromo-6-(dimethylamino)nicotinonitrile Derivatives Prepared by: Senior Application Scientist Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 5-Bromo-6-(dimethylamino)nicotinonitrile Derivatives

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 5-Bromo-6-(dimethylamino)nicotinonitrile (CAS: 1782649-97-1) [4]

Executive Summary

The 2-amino-3-cyanopyridine and 6-amino-3-cyanopyridine scaffolds are privileged structures in modern drug discovery, frequently utilized in the development of kinase inhibitors and GPCR modulators. Specifically, 5-bromo-6-(dimethylamino)nicotinonitrile serves as a highly versatile building block. The C5-bromo substituent provides an orthogonal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3-cyano group allows for subsequent elaboration into primary amines, amides, or tetrazoles.

This application note details two distinct synthetic strategies for the scale-up of this critical intermediate, providing mechanistic rationales, comparative process metrics, and self-validating experimental protocols designed for multigram to kilogram production.

Mechanistic Rationale & Pathway Analysis

The synthesis of 5-bromo-6-(dimethylamino)nicotinonitrile can be achieved via two primary pathways:

Route A: Direct Nucleophilic Aromatic Substitution (SNAr) This route involves the direct displacement of the C6-chloride of 5-bromo-6-chloronicotinonitrile by dimethylamine. The reaction is driven by the strong electron-withdrawing effects of the C3-cyano group and the pyridine nitrogen, which highly activate the C6 position towards nucleophilic attack [2]. The intermediate Meisenheimer complex is stabilized by the extended conjugated system, allowing the reaction to proceed rapidly even at ambient temperatures [3].

Route B: Amination Followed by Electrophilic Aromatic Substitution (EAS) This two-step sequence begins with the SNAr of 6-chloronicotinonitrile with dimethylamine to yield 6-(dimethylamino)nicotinonitrile. Subsequent bromination utilizes N-Bromosuccinimide (NBS). The strong electron-donating resonance effect of the C6-dimethylamino group directs the incoming electrophilic bromine exclusively to the ortho-position (C5), as the C2 position is sterically hindered and deactivated by the adjacent cyano group [1].

SynthesisRoutes SM_A 5-Bromo-6-chloronicotinonitrile (Starting Material A) Product 5-Bromo-6-(dimethylamino)nicotinonitrile (Target Compound) SM_A->Product Route A: SNAr SM_B 6-Chloronicotinonitrile (Starting Material B) Int_B 6-(Dimethylamino)nicotinonitrile (Intermediate) SM_B->Int_B Route B Step 1: SNAr Reagent_A Dimethylamine (40% aq) EtOH, 0 °C to RT Reagent_A->Product Reagent_B1 Dimethylamine (40% aq) EtOH, 0 °C to RT Reagent_B1->Int_B Reagent_B2 N-Bromosuccinimide (NBS) DMF, 0 °C to RT Reagent_B2->Product Int_B->Product Route B Step 2: EAS

Fig 1: Synthetic pathways for 5-Bromo-6-(dimethylamino)nicotinonitrile via SNAr and EAS routes.

Process Chemistry & Scale-Up Considerations

For multigram and kilogram scale-up, Route A is the preferred process . While Route B utilizes cheaper starting materials, the EAS step (bromination) introduces risks of over-bromination and requires careful stoichiometric control. Route A provides absolute regiocontrol, higher overall throughput, and eliminates the need for chromatographic purification.

Table 1: Scale-Up Metrics Comparison

ParameterRoute A: Direct SNArRoute B: Amination + EAS
Step Count 12
Typical Scale-Up Yield 88 – 94%65 – 75% (over 2 steps)
Regioselectivity Absolute (Pre-installed Br)High (C5 directed by NMe₂ group)
Purification Method Direct precipitation / FiltrationRecrystallization or Chromatography
E-Factor (Waste/Product) < 5 (Highly efficient)12 – 18 (Moderate)
Primary Risk Factor Exotherm during amine additionDibromination impurities

Detailed Experimental Protocols

Protocol A: Direct SNAr (Preferred Scale-Up Route)

This protocol is designed as a self-validating system to ensure high purity and yield without chromatography.

Process Rationale:

  • Reagent Selection: Aqueous dimethylamine (40% w/w) is utilized instead of gaseous amine for superior volumetric accuracy and handling safety on scale. The excess amine acts as an intrinsic acid scavenger.

  • Solvent Causality: Ethanol is selected because the starting material is highly soluble, but the product exhibits poor solubility in aqueous ethanol. This drives the reaction to completion via Le Chatelier’s principle and allows for direct isolation.

  • Thermal Control: The initial addition is performed at 0–5 °C. The SNAr reaction is highly exothermic; uncontrolled temperature spikes can lead to competitive hydrolysis of the C3-nitrile.

Step-by-Step Methodology:

  • Preparation: Charge a jacketed reactor with 5-bromo-6-chloronicotinonitrile (100.0 g, 460 mmol, 1.0 eq) and absolute ethanol (500 mL, 5 vol). Stir at 250 rpm to form a uniform suspension/solution.

  • Cooling: Cool the reactor internal temperature (T_int) to 0–5 °C using a chiller.

  • Addition: Add dimethylamine (40% aqueous solution, 130 mL, 1.03 mol, 2.25 eq) dropwise via an addition funnel over 45 minutes.

    • Self-Validation Checkpoint 1: Monitor T_int closely. The temperature must not exceed 15 °C during addition. The mixture will transition from a clear/pale solution to a distinct yellow color.

  • Maturation: Once the addition is complete, remove the cooling and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours.

    • Self-Validation Checkpoint 2 (IPC): Sample the reaction for HPLC analysis (254 nm). The reaction is validated as complete when the starting material peak is <0.5% relative to the product peak.

  • Quench & Precipitation: Slowly add deionized water (1000 mL, 10 vol) over 30 minutes while maintaining vigorous stirring (350 rpm).

    • Self-Validation Checkpoint 3: The addition of water must induce immediate nucleation, transitioning the mixture into a dense, stirrable white/pale-yellow slurry. Troubleshooting: If an oil phase separates, the water addition was too rapid. Cool the system to 0 °C and add seed crystals to induce precipitation.

  • Isolation: Filter the slurry through a sintered glass funnel. Wash the filter cake with cold water (2 × 200 mL) to remove residual dimethylammonium chloride, followed by cold heptane (100 mL) to facilitate drying.

  • Drying: Dry the solid under vacuum (50 mbar) at 45 °C to constant weight. Expected Yield: 92.5 g (89%).

Protocol B: Bromination of 6-(Dimethylamino)nicotinonitrile (Alternative Route)

Utilized when the pre-brominated starting material is unavailable.

Process Rationale:

  • Electrophile Choice: N-Bromosuccinimide (NBS) is chosen over Br₂ gas. NBS provides a controlled, low steady-state concentration of electrophilic bromine, which is critical to suppress dibromination of the highly activated pyridine ring [1].

  • Solvent Causality: DMF is utilized as it stabilizes the polar transition state of the EAS mechanism and fully solubilizes the succinimide byproduct, preventing it from co-precipitating with the product.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-(dimethylamino)nicotinonitrile (50.0 g, 340 mmol, 1.0 eq) in anhydrous DMF (250 mL, 5 vol) under a nitrogen atmosphere. Cool to 0–5 °C.

  • Bromination: Add NBS (63.5 g, 357 mmol, 1.05 eq) portion-wise over 1 hour, maintaining T_int < 10 °C.

    • Self-Validation Checkpoint 1: Each portion of NBS will cause a transient deep yellow/orange color that fades to pale yellow as the electrophile is consumed.

  • Maturation: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

    • Self-Validation Checkpoint 2 (IPC): Analyze via LC-MS. The target mass is m/z 226/228 [M+H]⁺. Ensure the dibrominated impurity (m/z 304/306/308) is <2.0%.

  • Quench: Pour the reaction mixture slowly into an ice-water bath (1500 mL) containing 1% sodium thiosulfate (to quench any unreacted active bromine).

  • Isolation: Filter the resulting precipitate, wash extensively with water (3 × 300 mL) to remove DMF and succinimide, and dry under vacuum at 45 °C.

Analytical Characterization

To verify the structural integrity of the synthesized 5-bromo-6-(dimethylamino)nicotinonitrile, cross-reference the isolated material against the following expected analytical parameters:

  • Appearance: Off-white to pale yellow crystalline solid.

  • LC-MS (ESI+): m/z calculated for C₈H₉BrN₃[M+H]⁺: 226.00 / 228.00 (1:1 isotopic pattern characteristic of a single bromine atom).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 2.0 Hz, 1H, Py-H2), 7.95 (d, J = 2.0 Hz, 1H, Py-H4), 3.20 (s, 6H, -N(CH₃)₂). Note: The absence of a proton signal at the C5 position (typically ~7.5 ppm in the unbrominated precursor) definitively proves successful regioselective bromination.

References

  • WO2009111676A2 - Boron-containing small molecules as anti-inflammatory agents (Details the regioselective bromination of 6-dimethylamino-nicotinonitrile using NBS). Google Patents.
  • US10030005B2 - Inhibitors of RET (Provides mechanistic and protocol grounding for the SNAr reaction of 6-chloronicotinonitriles with amines). Google Patents.
  • BenchChem - 6-Chloro-2-fluoronicotinonitrile Primary Synthesis Pathway (Discusses the Meisenheimer complex stabilization and differential reactivity in nicotinonitriles). BenchChem.
  • Sigma-Aldrich - 5-Bromo-6-dimethylamino-nicotinonitrile (CAS 1782649-97-1) (Commercial standard and reference specifications). Sigma-Aldrich.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Handling of 5-Bromo-6-dimethylamino-nicotinonitrile

Welcome to the technical support center for the isolation and purification of 5-Bromo-6-dimethylamino-nicotinonitrile (CAS: 1782649-97-1)[1]. This guide is designed to move beyond basic procedures, offering mechanistic i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the isolation and purification of 5-Bromo-6-dimethylamino-nicotinonitrile (CAS: 1782649-97-1)[1]. This guide is designed to move beyond basic procedures, offering mechanistic insights and field-proven troubleshooting strategies to ensure high-yield, high-purity recovery of this specific intermediate.

Physicochemical Profiling & Purification Causality

To design a self-validating purification system, we must first understand the intrinsic properties of the molecule[2]. The presence of a halogen, a nitrile, and an exocyclic amine creates unique electronic effects that dictate its behavior in solution.

PropertyValueCausality / Impact on Purification Strategy
Molecular Formula C8H8BrN3Highly halogenated and nitrogen-rich; easily trackable via LC-MS (M, M+2 isotope pattern characteristic of a single Bromine atom).
Molecular Weight 226.07 g/mol Essential for precise equivalent calculations during synthesis to avoid over-substitution[2].
Basicity (pKa) Poorly BasicCritical: The dimethylamino lone pair is highly delocalized into the electron-deficient pyridine ring. Standard acid extraction will fail.
Solubility LipophilicSoluble in DCM, EtOAc, and hot alcohols. Insoluble in water. Prone to precipitation if the organic solvent volume is insufficient during aqueous washes.

Mechanistic Insights: Synthesis & Impurity Formation

The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (S_N_Ar) of 5-bromo-6-chloronicotinonitrile with dimethylamine[3]. The regioselectivity is driven by the highly electrophilic C6 position, which is activated by the ortho-nitrogen and the para-nitrile group. Understanding this pathway is crucial for troubleshooting impurities.

SNArPathway SM 5-Bromo-6-chloro- nicotinonitrile Intermediate Meisenheimer Complex SM->Intermediate + DMA Reagent Dimethylamine (Nucleophile) Reagent->Intermediate Product 5-Bromo-6-dimethylamino- nicotinonitrile Intermediate->Product - Cl⁻ (Fast) Impurity 5,6-Bis(dimethylamino)- nicotinonitrile Product->Impurity + DMA / Heat (Slow SNAr at C5)

SNAr mechanism and potential over-substitution pathway at elevated temperatures.

Troubleshooting FAQs

Q1: I attempted an acid-base extraction using 1M HCl to isolate the product in the aqueous phase, but it remained in the organic layer. Why? A: This is a common pitfall. Despite the presence of a dimethylamino group, the lone pair on the exocyclic nitrogen is highly delocalized into the electron-deficient pyridine ring (an effect amplified by the electron-withdrawing nitrile group). This conjugation dramatically reduces its basicity. Consequently, standard dilute aqueous acids (like 1M HCl) are insufficient to protonate the molecule. You must treat this compound as a neutral organic species during liquid-liquid extraction.

Q2: My crude NMR shows an unexpected byproduct with two dimethylamino groups. How did this form? A: You are observing the over-substitution product: 5,6-bis(dimethylamino)nicotinonitrile. While the chlorine at C6 is the primary leaving group, the bromine at C5 can also undergo S_N_Ar if the reaction is subjected to excessive heat or a large molar excess of dimethylamine. To prevent this, strictly control the reaction temperature (typically 0°C to room temperature) and limit dimethylamine to 1.05 - 1.1 equivalents.

Q3: During the aqueous wash to remove dimethylamine hydrochloride, my product precipitated out of the organic layer. How do I recover it? A: 5-Bromo-6-dimethylamino-nicotinonitrile has limited solubility in cold, non-polar solvents. When the solubilizing effect of the crude amine salts is removed via the aqueous wash, the product can crash out. To resolve this, add a more polar organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to the separatory funnel and gently warm the mixture until the solid redissolves.

Validated Purification Protocols

The following self-validating workflows ensure maximum recovery and purity. Choose the final purification step based on your crude TLC/HPLC analysis.

PurificationWorkflow crude Crude Mixture extract Aqueous Wash (H2O / EtOAc) crude->extract aq_layer Aqueous Layer (Salts/DMA) extract->aq_layer Discard org_layer Organic Layer (Product + Organics) extract->org_layer Keep analyze HPLC / TLC Analysis org_layer->analyze chromatography Flash Chromatography (Hexane/EtOAc) analyze->chromatography High Impurity recryst Recrystallization (EtOH/Water) analyze->recryst Low Impurity pure Pure Product (>98% HPLC) chromatography->pure recryst->pure

Workflow for the purification of crude 5-Bromo-6-dimethylamino-nicotinonitrile.

Protocol A: Liquid-Liquid Extraction (Salt & Amine Removal)

Purpose: To remove unreacted dimethylamine and dimethylamine hydrochloride salts without losing the target product.

  • Concentration: Concentrate the crude reaction mixture under reduced pressure to remove excess volatile dimethylamine and the reaction solvent (e.g., THF or EtOH).

  • Dissolution: Dissolve the resulting residue in Ethyl Acetate (15 mL per gram of crude). Note: Ensure complete dissolution; add DCM if necessary.

  • Aqueous Wash: Transfer to a separatory funnel and wash with Distilled Water (3 x 10 mL).

    • Self-Validation: Check the pH of the final aqueous wash. It should be neutral (~pH 7), indicating complete removal of basic dimethylamine.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (Brine) to remove residual water and break any micro-emulsions.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Flash Column Chromatography

Purpose: To separate the product from unreacted 5-bromo-6-chloronicotinonitrile and over-substituted impurities.

  • Column Preparation: Prepare a silica gel column (230-400 mesh) using a starting mobile phase of 90:10 Hexanes:Ethyl Acetate.

  • Loading: Dry-load the crude product onto a small amount of silica gel, or load it as a highly concentrated solution in DCM.

  • Elution: Elute the column, gradually increasing the polarity to 70:30 Hexanes:Ethyl Acetate.

    • Mechanistic Note: Unreacted 5-bromo-6-chloronicotinonitrile is less polar and will elute first. The target product typically elutes at an R_f of ~0.4 in 80:20 Hexanes:EtOAc.

  • Collection: Pool the product-containing fractions (verified by TLC under UV at 254 nm) and concentrate to yield the pure solid.

Protocol C: Recrystallization (For >85% pure crude)

Purpose: A scalable, solvent-efficient method for polishing highly pure crude material.

  • Suspension: Suspend the crude solid in a minimum volume of boiling Ethanol.

  • Solubilization: Add water dropwise until the solution becomes faintly turbid, then add a few drops of Ethanol until the solution is completely clear again.

  • Crystallization: Allow the solution to cool to room temperature slowly over 2 hours. Do not agitate; slow cooling promotes the exclusion of impurities from the crystal lattice.

  • Harvesting: Transfer the flask to an ice bath for 30 minutes to maximize yield. Filter the crystals via vacuum filtration and wash with a minimal amount of ice-cold 1:1 Ethanol:Water.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84133974, 5-Bromo-6-dimethylamino-nicotinonitrile." PubChem. URL:[Link]

  • TianYuan Pharmaceutical Co., Limited. "5-bromo-6-chloronicotinonitrile (API Precursor Data)." TianPharm. URL: [Link]

Sources

Optimization

Technical Support Center: Optimization of Suzuki Coupling Conditions for Bromopyridines

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these often-challenging reactions. Authored from the perspective of a Senior Application Scientist, this resource goes beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the Suzuki coupling of bromopyridines. Each issue is presented in a question-and-answer format, detailing the probable causes and providing a logical sequence of solutions.

Q: My Suzuki coupling reaction with a bromopyridine is resulting in a low yield or has failed completely. What are the common causes and how can I troubleshoot this?

A: Low to no conversion is the most common issue and can stem from several interrelated factors. The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with the palladium catalyst present unique challenges.[1][2] A systematic approach is key to identifying the root cause.

Probable Causes & Step-by-Step Solutions:

  • Inactive Catalyst or Inefficient Precatalyst Activation: The active Pd(0) species is the engine of the catalytic cycle. If it doesn't form efficiently or is deactivated, the reaction will not proceed.

    • Solution 1: Evaluate Catalyst and Ligand Quality. Palladium precatalysts, especially Pd(II) sources like Pd(OAc)₂, can degrade over time.[3] Phosphine ligands are susceptible to oxidation. Always use fresh, high-quality catalyst and ligands.[4][5] Consider using a pre-formed, air-stable Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system (e.g., a G3 or G4 Buchwald precatalyst) that ensures efficient generation of the active catalyst.[6]

    • Solution 2: Select a More Robust Ligand. Standard ligands like PPh₃ may be inadequate. The electron-deficient nature of bromopyridines often requires bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, cataCXium A) or N-heterocyclic carbene (NHC) ligands (e.g., from a PEPPSI-IPr precatalyst) to facilitate the rate-limiting oxidative addition step and promote reductive elimination.[5][7][8]

  • Inefficient Transmetalation: This critical step involves the transfer of the organic group from the boron reagent to the palladium center. It is highly dependent on the base and solvent system.

    • Solution 1: Re-evaluate Your Base. The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species.[4][9] Weak inorganic bases like K₂CO₃ or stronger ones like K₃PO₄ and Cs₂CO₃ are most common.[1][7] If using a mild base like Na₂CO₃, switching to K₃PO₄ can significantly increase the rate.[10] The presence of water is often beneficial, as it helps dissolve the inorganic base and facilitates the formation of the reactive boronate.[4][8]

    • Solution 2: Check Reagent Solubility. Poor solubility of the bromopyridine or boronic acid in the chosen solvent will severely limit the reaction rate.[4] If solubility is an issue, consider switching to a different solvent system like 1,4-dioxane/H₂O, Toluene/H₂O, or DMF.[11][12]

  • Catalyst Deactivation by Pyridine Nitrogen: The lone pair on the pyridine's nitrogen atom can coordinate to the palladium center, leading to catalyst inhibition and deactivation.[1][2]

    • Solution: Use Bulky Ligands. Sterically hindered ligands, such as SPhos or XPhos, create a bulky coordination sphere around the palladium atom. This steric shield can physically block the pyridine nitrogen from binding to the metal center, thus preventing catalyst deactivation.[5]

Below is a troubleshooting workflow to guide your optimization process when faced with a low-yielding reaction.

G cluster_solutions Recommended Actions start Low / No Yield cat_check 1. Check Catalyst System - Is catalyst/ligand fresh? - Is ligand appropriate? start->cat_check base_check 2. Evaluate Base & Solvent - Is base strong enough? - Are reagents soluble? cat_check->base_check If catalyst is OK sol_cat Use fresh precatalyst. Switch to bulky, e--rich ligand (e.g., SPhos, PEPPSI-IPr). cat_check->sol_cat Action side_react 3. Analyze for Side Products - Debromination? - Protodeboronation? base_check->side_react If base/solvent is OK sol_base Switch to stronger base (K3PO4, Cs2CO3). Change solvent (e.g., Dioxane/H2O). Ensure adequate degassing. base_check->sol_base Action success Reaction Optimized side_react->success If side reactions are minimized sol_side See specific troubleshooting for debromination/protodeboronation. side_react->sol_side Action

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Q: I'm observing a significant amount of debrominated starting material (hydrodehalogenation). Why is this happening and how can I prevent it?

A: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common and frustrating side reaction, particularly with electron-deficient heteroaryl halides like bromopyridines.[5][13] It occurs when the Ar-Pd-Br intermediate reacts with a hydride source instead of the boronic acid.

Probable Causes & Prevention Strategies:

  • Hydride Source: The palladium catalyst can generate a palladium-hydride (Pd-H) species, which is responsible for the dehalogenation.[8][13] The source of the hydride can be solvents (like alcohols), water, the base, or even impurities in the reagents.[1]

    • Prevention 1: Choice of Base and Solvent. Avoid bases that are known to promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like alkoxides (e.g., NaOEt, KOtBu) in this context.[1][14] While water is often beneficial, using rigorously anhydrous solvents like dioxane or toluene can sometimes suppress this pathway, though this may require a different base (e.g., KF).[9]

    • Prevention 2: Reagent Purity. Ensure all reagents, particularly the boronic acid, are of high purity and stored correctly to prevent degradation that might introduce hydride impurities.[1]

  • Reaction Kinetics: If the desired transmetalation step is slow, the competing hydrodehalogenation pathway has more time to occur.

    • Prevention: Accelerate the Main Reaction. The goal is to make the productive Suzuki coupling outcompete the dehalogenation side reaction. Using a more active catalyst system (e.g., Pd(OAc)₂/SPhos) can accelerate the transmetalation and subsequent reductive elimination steps.[7] Carefully increasing the reaction temperature may also favor the desired pathway, but excessive heat can sometimes promote dehalogenation, so this must be optimized.[13][14]

Q: My boronic acid is being consumed, but I'm seeing homocoupled biaryl product and/or the simple deboronated arene. What should I do?

A: This points to two different side reactions: homocoupling of the boronic acid and protodeboronation.

  • Homocoupling of Boronic Acid: This side reaction, which forms a biaryl product from two molecules of the boronic acid, is primarily caused by the presence of oxygen.[2][5] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling pathway.

    • Solution: Rigorous Exclusion of Oxygen. This is non-negotiable for a successful Suzuki coupling.[4]

      • Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This is typically done by bubbling an inert gas (argon or nitrogen) through the liquid for 15-30 minutes or by using several freeze-pump-thaw cycles.[13][15]

      • Inert Atmosphere: Maintain a strict inert atmosphere (a blanket of argon or nitrogen) throughout the entire reaction setup and duration. Use Schlenk techniques or a glovebox for reagent transfers.[1]

  • Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[2] It is often promoted by aqueous basic conditions and high temperatures, and some heteroaryl boronic acids are particularly susceptible.[8][16]

    • Solution 1: Use Boronate Esters or Trifluoroborates. Boronic acid derivatives like pinacol esters (Ar-Bpin) or potassium trifluoroborates (Ar-BF₃K) are generally more stable to protodeboronation.[4][17] They act as slow-release sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the side reaction.[16]

    • Solution 2: Modify Reaction Conditions. Running the reaction at a lower temperature can reduce the rate of protodeboronation.[4] Additionally, careful selection of the base can sometimes mitigate the issue.[2] Anhydrous conditions using a base like KF can also be effective.[9]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the selection of reagents and conditions for the Suzuki coupling of bromopyridines.

Q: How do I select the optimal palladium catalyst and ligand for my bromopyridine substrate?

A: The choice of the catalyst system is arguably the most critical factor for success. Due to the electronic properties of bromopyridines, not all systems are equally effective.

  • For General Use (A Good Starting Point): Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ , is a classic, pre-activated Pd(0) catalyst that works for many simple bromopyridines.[7] However, it can be thermally sensitive and less effective for more challenging substrates.

  • For Challenging or Electron-Deficient Bromopyridines: A combination of a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is highly recommended.[7][9] These ligands enhance catalytic activity and stability.

    • Buchwald-type ligands: SPhos and XPhos are excellent choices. Their bulkiness helps prevent catalyst deactivation by the pyridine nitrogen, and their electron-rich nature promotes the oxidative addition step.[5][7]

    • Trialkylphosphine ligands: P(t-Bu)₃ is another highly active ligand.[18]

  • For High Activity and Low Catalyst Loadings: N-Heterocyclic Carbene (NHC) based catalysts, such as PEPPSI-IPr , are extremely active and robust.[7][8] They often allow for lower catalyst loadings (0.5-1 mol%) and shorter reaction times, making them ideal for large-scale synthesis.[7]

Comparative Overview of Catalyst Systems
Catalyst SystemTypical Loading (mol%)Key AdvantagesCommon Conditions (Base, Solvent)
Pd(PPh₃)₄ 3 - 5Pre-formed Pd(0), good for simple substrates.K₂CO₃ or K₃PO₄, Dioxane/H₂O.[7][18]
Pd(OAc)₂ / SPhos 1 - 2High activity, good for challenging substrates, prevents N-coordination.K₃PO₄, 1,4-Dioxane.[7]
PEPPSI-IPr 0.5 - 2Very high activity, low catalyst loading, short reaction times.Cs₂CO₃, t-AmylOH or Dioxane.[7]
Q: What is the role of the base, and how do I choose the right one?

A: The base is essential for the transmetalation step. It reacts with the boronic acid (a weak Lewis acid) to form a more nucleophilic "ate" complex (a boronate), which then transfers its organic group to the palladium center much more rapidly.[9][10]

  • Weak Bases (e.g., Na₂CO₃, KF): Sodium carbonate is a standard choice, but often provides slow reaction rates with bromopyridines.[10] Anhydrous potassium fluoride (KF) can be used in non-aqueous conditions, which is useful if protodeboronation is a problem.[9]

  • Moderately Strong Bases (e.g., K₂CO₃, K₃PO₄): Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are the most widely used and effective bases for bromopyridine couplings.[4][7] K₃PO₄ is generally more effective than K₂CO₃.

  • Strong Bases (e.g., Cs₂CO₃, KOtBu): Cesium carbonate (Cs₂CO₃) is highly effective, often providing excellent yields where other bases fail.[7] Potassium tert-butoxide (KOtBu) is a very strong base that can dramatically increase reaction rates, especially with sterically hindered substrates, but it also increases the risk of side reactions like dehalogenation.[10]

The choice often follows this progression for optimization: K₂CO₃ → K₃PO₄ → Cs₂CO₃ .

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side Common Side Reactions OA Oxidative Addition PdII_Aryl L-Pd(II)-Ar      |            X OA->PdII_Aryl TM Transmetalation PdII_Biaryl L-Pd(II)-Ar      |           Ar' TM->PdII_Biaryl RE Reductive Elimination Pd0 L-Pd(0) RE->Pd0 Product Ar-Ar' (Product) RE->Product Pd0->OA PdII_Aryl->TM Debrom Debromination (Ar-H) PdII_Aryl->Debrom Pd-H source PdII_Biaryl->RE ArX Ar-X (Bromopyridine) ArX->OA ArB Ar'-B(OH)2 (Boronic Acid) ArB->TM Protodeb Protodeboronation (Ar'-H) ArB->Protodeb H2O, Base Base Base (e.g., K3PO4) Base->ArB Activation

Caption: The Suzuki catalytic cycle and key side reaction pathways.

Experimental Protocols

The following are generalized, starting-point protocols. Optimization for your specific bromopyridine and boronic acid partner is likely required.

Protocol 1: General Conditions using a Buchwald Ligand

This protocol is a robust starting point for many bromopyridine substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).[1]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1][2]

  • Catalyst/Ligand Addition: In a separate vial or glovebox, weigh palladium(II) acetate (Pd(OAc)₂, 1-2 mol%) and SPhos (2-4 mol%). Add this solid mixture to the main reaction flask under a positive pressure of inert gas.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe.[18][19]

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[2]

  • Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS.[2] Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

References
  • BenchChem. (2025). Technical Support Center: Suzuki Couplings of Bromopyrimidines.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
  • Al-Zoubi, R. M. (2002).
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025).
  • Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. Reddit.
  • Reddit User Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
  • ResearchGate. (2017).
  • Chan, K. S. et al. (2002). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine.
  • Aslam, S. et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate User Discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyydin-3-amine.
  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.

Sources

Troubleshooting

de-bromination of 5-Bromo-6-dimethylamino-nicotinonitrile under reaction conditions

Technical Support Center: De-bromination of 5-Bromo-6-dimethylamino-nicotinonitrile Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the chemical synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: De-bromination of 5-Bromo-6-dimethylamino-nicotinonitrile

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the chemical synthesis and modification of 5-Bromo-6-dimethylamino-nicotinonitrile. This guide is designed to provide expert insights and practical solutions for a common challenge encountered during subsequent reaction steps: unintended de-bromination.

Unwanted cleavage of the C-Br bond can significantly reduce the yield of the desired product, leading to complex purification challenges and the formation of 6-dimethylamino-nicotinonitrile as a major byproduct. This document offers a structured troubleshooting guide in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is de-bromination and why is it a problem?

A1: De-bromination, also known as hydrodehalogenation, is a chemical reaction where the bromine atom on an aromatic ring is replaced by a hydrogen atom.[1] In the context of 5-Bromo-6-dimethylamino-nicotinonitrile, this results in the formation of 6-dimethylamino-nicotinonitrile. This side reaction is problematic because it consumes your starting material, reduces the yield of the intended product, and introduces a significant impurity that can be difficult to separate due to similar physical properties.

Q2: Under what reaction conditions is de-bromination of 5-Bromo-6-dimethylamino-nicotinonitrile most likely to occur?

A2: De-bromination is a common side reaction in various transformations, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[1][2] It can also occur during metal-halogen exchange reactions (e.g., with organolithium reagents) and under certain reductive conditions.[3] The presence of a palladium catalyst, a base, and a hydrogen source (which can be the solvent, reagents, or impurities) creates an environment conducive to this unwanted side reaction.[2][4]

Q3: What are the primary mechanistic reasons for de-bromination in palladium-catalyzed reactions?

A3: In palladium-catalyzed cross-coupling reactions, the primary culprit for de-bromination is the formation of a palladium-hydride (Pd-H) species.[2] This species can arise from several sources, including the decomposition of solvents, reagents, or the reaction of the base with certain additives. The Pd-H species can then participate in a competing catalytic cycle where it reductively cleaves the carbon-bromine bond of the starting material, leading to the de-brominated byproduct.

Troubleshooting Guide: Minimizing Unwanted De-bromination

This section provides a systematic approach to troubleshooting and mitigating de-bromination during your experiments with 5-Bromo-6-dimethylamino-nicotinonitrile.

Issue 1: Significant Formation of 6-dimethylamino-nicotinonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Symptoms:

  • Low yield of the desired cross-coupled product.

  • A significant peak corresponding to the mass of 6-dimethylamino-nicotinonitrile in LC-MS or GC-MS analysis.

  • Complex product mixture that is challenging to purify.

Troubleshooting Workflow:

start Significant De-bromination Observed base Evaluate Base start->base temp Optimize Temperature base->temp If aggressive (e.g., NaOtBu), switch to milder base (e.g., K3PO4, Cs2CO3). [1] ligand Screen Ligands temp->ligand Lower reaction temperature in 10°C increments. [2] solvent Check Solvent Purity ligand->solvent If using monodentate phosphines, consider bulky biaryl phosphine ligands. result Reduced De-bromination solvent->result Use anhydrous, degassed solvents. [2]

Caption: A systematic workflow for troubleshooting de-bromination.

Detailed Solutions:

Potential Cause Proposed Solution & Rationale
Aggressive Base Switch to a milder or sterically hindered base. Strong bases like sodium tert-butoxide (NaOtBu) can promote the formation of Pd-H species. Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective for the coupling reaction while minimizing de-bromination.[2][5]
High Reaction Temperature Lower the reaction temperature. Thermal decomposition of reagents or solvents can generate hydride sources.[2] Running the reaction at the lowest effective temperature can significantly reduce the rate of de-bromination. It is advisable to start at a lower temperature and incrementally increase it if the reaction is too slow.[4]
Ligand Choice The choice of phosphine ligand is critical. Electron-rich and sterically hindered ligands can promote the desired reductive elimination step over the competing de-bromination pathway. Consider screening different classes of ligands, such as bulky biaryl phosphine ligands (e.g., SPhos, XPhos).
Presence of Protic Impurities Use anhydrous and degassed solvents and high-purity reagents. Water, alcohols, or other protic impurities can serve as a hydride source for the formation of Pd-H species.[4]
Palladium Precursor While less common, the choice of palladium precursor can sometimes influence the extent of side reactions. If issues persist, consider trying a different precursor (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂).
Issue 2: De-bromination During Attempted Metal-Halogen Exchange

Symptoms:

  • Formation of 6-dimethylamino-nicotinonitrile as the major product after quenching the reaction with an electrophile.

  • Low yield of the desired functionalized product.

Troubleshooting Workflow:

start De-bromination during Metal-Halogen Exchange temp Control Temperature start->temp reagent Choice of Organolithium temp->reagent Maintain very low temperatures (e.g., -78 °C or lower). [4] quenching Quenching Protocol reagent->quenching Consider using t-BuLi over n-BuLi for faster exchange. [4] result Successful Functionalization quenching->result Ensure electrophile is added at low temperature before warming.

Caption: Troubleshooting workflow for de-bromination during lithiation.

Detailed Solutions:

Potential Cause Proposed Solution & Rationale
High Reaction Temperature Lithium-halogen exchange is typically very fast, even at low temperatures.[3] Maintaining a very low temperature (e.g., -78 °C) is crucial to suppress side reactions, including protonation of the highly basic organolithium intermediate by trace protic sources.
Slow Halogen-Metal Exchange The rate of lithium-halogen exchange can be influenced by the choice of organolithium reagent. Tert-butyllithium (t-BuLi) often provides faster exchange rates compared to n-butyllithium (n-BuLi), which can minimize the time the starting material is exposed to the reactive organometallic species.[3]
Protic Impurities in Reagents or Solvents Strictly anhydrous conditions are paramount. Ensure all glassware is oven- or flame-dried, and use freshly distilled, anhydrous solvents. Any trace of water will readily protonate the organolithium intermediate, leading to the de-brominated product.
Premature Quenching The organolithium intermediate is highly reactive. Ensure the electrophile is added at low temperature and allowed to react before the reaction mixture is warmed to room temperature.

Experimental Protocols

Optimized Protocol for a Suzuki-Miyaura Coupling to Minimize De-bromination

This protocol provides a starting point for optimizing a Suzuki-Miyaura reaction where de-bromination is a concern.

Reaction: 5-Bromo-6-dimethylamino-nicotinonitrile + Arylboronic Acid → 5-Aryl-6-dimethylamino-nicotinonitrile

Reagent Preparation:

  • To an oven-dried Schlenk flask under an Argon atmosphere, add the 5-Bromo-6-dimethylamino-nicotinonitrile (1.0 eq), the arylboronic acid (1.2 eq), and a mild base such as potassium phosphate (K₃PO₄, 2.0 eq).[2]

  • Add the Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the chosen ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

Reaction Execution:

  • Stir the mixture at a reduced temperature (e.g., start at 60 °C) and monitor the reaction progress by TLC or LC-MS every hour.

  • If the reaction is slow, incrementally increase the temperature by 10 °C intervals, while continuing to monitor for the formation of the de-brominated byproduct.

Work-up and Analysis:

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract with an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Analyze the crude product by ¹H NMR and LC-MS to determine the ratio of desired product to the de-brominated byproduct.

References

  • BenchChem. (2025). Preventing debromination in subsequent reaction steps. BenchChem Technical Support.
  • BenchChem. (2025). Preventing debromination during reactions with 3,4-Dibromothiophene. BenchChem Technical Support.
  • Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, 20(17), 3615–3622. [Link]

  • BenchChem. (2025). Preventing debromination of 3-Bromothiophene during reactions. BenchChem Technical Support.
  • Request PDF. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]

  • BenchChem. (2025). Minimizing debromination in 6-Bromoquinoline-8-carbonitrile reactions. BenchChem Technical Support.

Sources

Optimization

troubleshooting poor solubility of 5-Bromo-6-dimethylamino-nicotinonitrile

Prepared by: Senior Application Scientist, Chemical Synthesis & Drug Development Division This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility c...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis & Drug Development Division

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Bromo-6-dimethylamino-nicotinonitrile. As specific solubility data for this compound is not extensively published, this document provides a troubleshooting framework grounded in fundamental organic chemistry principles and proven methodologies for similar heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format, providing not just the steps to take but the scientific reasoning behind them.

Q1: I'm having trouble dissolving 5-Bromo-6-dimethylamino-nicotinonitrile. What are the very first steps I should take?

A1: The initial approach should be a systematic, small-scale solubility screening. Before committing a large amount of your material, test its solubility in a range of common laboratory solvents. This will give you an empirical understanding of its behavior.

Underlying Principle: "Like Dissolves Like"

The structure of 5-Bromo-6-dimethylamino-nicotinonitrile features a moderately polar heterocyclic core (nicotinonitrile), a polar dimethylamino group, and a non-polar bromo substituent. This combination suggests that solvents of intermediate to high polarity are the most promising candidates.

First Steps:

  • Aliquot your compound: Weigh out small, equal amounts of the solid (e.g., 1-2 mg) into several small vials.

  • Test Solvents: Add a measured volume (e.g., 100 µL) of a single solvent to each vial. Start with the solvents listed in the table below.

  • Observe and Agitate: Vortex or shake the vials at room temperature. Observe if the solid dissolves completely, partially, or not at all.

  • Document: Keep a meticulous record of the results to guide further optimization.

Q2: Which specific organic solvents are most likely to dissolve this compound?

A2: Based on the compound's structure, polar aprotic solvents are excellent starting points because they can engage in dipole-dipole interactions without interfering with the basic nitrogen atoms.

  • High-Probability Solvents:

    • Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF): These are highly polar and effective at dissolving a wide range of organic molecules. They are often used for preparing high-concentration stock solutions.

    • Acetonitrile (ACN): A medium-polarity solvent that is less viscous than DMSO or DMF and is UV-transparent, making it ideal for chromatographic applications.[1]

    • Dichloromethane (DCM) and Chloroform: These are good solvents for moderately polar compounds.

  • Moderate-Probability Solvents:

    • Tetrahydrofuran (THF): A less polar ether that can be effective.

    • Ethyl Acetate (EtOAc): A common solvent of intermediate polarity.

    • Methanol (MeOH) and Ethanol (EtOH): Polar protic solvents that may also work well, especially with gentle heating.

Q3: The compound won't dissolve completely in any single solvent. What is my next option?

A3: Employing a co-solvent system is a standard and highly effective technique. By mixing two or more miscible solvents, you can fine-tune the polarity of the medium to perfectly match the solute.

Causality: A compound may require a specific balance of polar and non-polar characteristics that no single solvent provides. For instance, one part of the molecule might be solvated well by a non-polar solvent, while another part requires a polar environment.

Common Co-Solvent Systems to Try:

  • Dichloromethane / Methanol

  • Hexanes / Ethyl Acetate[2]

  • Toluene / Ethyl Acetate

Methodology: Start by dissolving or suspending your compound in the solvent in which it is least soluble. Then, add the "stronger" or more polar solvent dropwise until the solid dissolves completely.[2]

Q4: The dimethylamino group and pyridine nitrogen look basic. How might pH affect the compound's solubility?

A4: The presence of basic nitrogen atoms is a critical factor. Both the pyridine ring nitrogen and the exocyclic dimethylamino group can be protonated under acidic conditions. This protonation forms a salt, which dramatically increases the compound's polarity and its solubility in polar solvents, especially water.[3][4]

Mechanism: R₃N (insoluble in water) + H⁺Cl⁻ → [R₃NH]⁺Cl⁻ (soluble salt)

Practical Application:

  • Aqueous Solutions: If you need to prepare an aqueous solution, try dissolving the compound in a buffer with a pH below the pKa of the basic nitrogens (typically pH < 5 for pyridines).

  • Organic Solvents: To dissolve the compound in a polar protic solvent like methanol, adding a small amount (e.g., 0.1%) of an acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can significantly improve solubility. The solubility of amino acids, for example, is highly dependent on pH.[5][6]

Q5: I managed to dissolve the compound with heat, but it immediately precipitated upon cooling. How can I get stable crystals or a stable solution?

A5: This phenomenon is known as "crashing out" and is a result of rapid supersaturation. The goal of a good dissolution or crystallization is to achieve a stable state, which requires controlled conditions.[7]

Troubleshooting Steps:

  • Increase Solvent Volume: You may have used the absolute minimum amount of hot solvent. Re-heat the mixture and add more of the hot solvent (e.g., 10-20% more) to ensure the compound remains in solution for a longer period during cooling.[7]

  • Slow Cooling: Rapid cooling encourages the formation of small, often impure, crystals or amorphous precipitate. Allow the flask to cool slowly to room temperature, and then move it to an ice bath.

  • Induce Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[2][8]

  • Use an Anti-Solvent: Dissolve the compound in a minimal amount of a good solvent. Then, slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) until the solution becomes turbid, indicating the onset of precipitation. Warm the mixture slightly to redissolve, then allow it to cool slowly.[8]

Q6: I am concerned my compound is degrading in certain solvents, especially after heating. How can I verify its stability?

A6: Compound stability is a valid concern, particularly for functionalized heterocycles. Aldehyde groups, for instance, are prone to oxidation.[9] The best way to assess stability is through analytical methods.

Verification Workflow:

  • Prepare a Fresh Solution: Dissolve your compound in the solvent of interest.

  • Initial Analysis (T=0): Immediately analyze the fresh solution using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This provides a baseline.

  • Incubate: Store the solution under the conditions you are concerned about (e.g., room temperature on the benchtop, or heated to 50°C).

  • Time-Point Analysis: Take aliquots from the solution at various time points (e.g., 1 hr, 4 hrs, 24 hrs) and re-analyze them by TLC or HPLC.

  • Compare Results: Look for the appearance of new spots (TLC) or new peaks (HPLC), or a decrease in the area of the main peak. This would indicate degradation. For definitive structural information on degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[9][10][11]

Troubleshooting & Logic Diagrams

A visual representation can often clarify a complex decision-making process.

Solubility Troubleshooting Workflow

This diagram outlines the logical progression for addressing solubility issues.

G start Start: Compound is Insoluble solvent_screen 1. Small-Scale Solubility Screen (Use Solvent Data Table) start->solvent_screen is_soluble1 Is it soluble? solvent_screen->is_soluble1 co_solvent 2. Try Co-Solvent Systems (e.g., DCM/MeOH) is_soluble1->co_solvent No success Success: Compound Dissolved is_soluble1->success Yes is_soluble2 Is it soluble? co_solvent->is_soluble2 ph_adjust 3. Attempt pH Adjustment (Add 0.1% HCl or TFA) is_soluble2->ph_adjust No is_soluble2->success Yes is_soluble3 Is it soluble? ph_adjust->is_soluble3 heat 4. Apply Gentle Heat (e.g., 40-50°C) is_soluble3->heat No is_soluble3->success Yes is_soluble4 Is it soluble? heat->is_soluble4 stability_check 5. Suspect Degradation? Perform Stability Check (HPLC/TLC) is_soluble4->stability_check No / Unstable is_soluble4->success Yes fail Re-evaluate Synthetic Route or Purification Method stability_check->fail

Caption: A step-by-step decision tree for troubleshooting insolubility.

Data Presentation
Table 1: Properties of Common Organic Solvents

This table serves as a quick reference for selecting appropriate solvents based on their physical properties. Data compiled from multiple sources.[12][13]

SolventFormulaRelative PolarityDielectric Constant (20°C)Boiling Point (°C)
Non-Polar
HexaneC₆H₁₄0.0091.969
TolueneC₇H₈0.0992.4111
Polar Aprotic
Diethyl EtherC₄H₁₀O0.1174.335
Dichloromethane (DCM)CH₂Cl₂0.3099.040
Ethyl Acetate (EtOAc)C₄H₈O₂0.2286.077
Tetrahydrofuran (THF)C₄H₈O0.2077.566
Acetonitrile (ACN)C₂H₃N0.46037.582
N,N-Dimethylformamide (DMF)C₃H₇NO0.38638.0153
Dimethyl Sulfoxide (DMSO)C₂H₆OS0.44446.7189
Polar Protic
2-Propanol (IPA)C₃H₈O0.54619.982
Ethanol (EtOH)C₂H₆O0.65424.578
Methanol (MeOH)CH₄O0.76232.765
WaterH₂O1.00080.1100
Experimental Protocols
Protocol 1: Systematic Small-Scale Solubility Screening
  • Preparation: Place 1-2 mg of 5-Bromo-6-dimethylamino-nicotinonitrile into each of 8 labeled 1-mL glass vials.

  • Solvent Addition: Add 200 µL of a test solvent (e.g., Hexane, Toluene, DCM, EtOAc, ACN, MeOH, H₂O, DMSO) to each respective vial. This corresponds to a concentration of 5-10 mg/mL.

  • Agitation: Cap the vials securely and vortex at maximum speed for 60 seconds.

  • Initial Observation: Visually inspect each vial for dissolved material. Record observations as "Insoluble," "Partially Soluble," or "Fully Soluble."

  • Heating (Optional): For vials where the compound is partially soluble, warm the vial in a sand bath or heat block to ~45°C for 5 minutes. Vortex again and record any changes.

  • Documentation: Compile all results in a lab notebook to determine the most promising solvent(s).

Protocol 2: Assessing Solution Stability via HPLC
  • Solution Preparation: Prepare a solution of the compound in the desired solvent system at a known concentration (e.g., 1 mg/mL).

  • Time Zero (T=0) Sample: Immediately dilute an aliquot of this stock solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) using the mobile phase. Inject this sample into the HPLC system and record the chromatogram. This is your baseline.

  • Incubation: Store the stock solution under the test conditions (e.g., room temperature, protected from light).

  • Time-Point Sampling: At predetermined intervals (e.g., 2, 6, 12, 24 hours), withdraw another aliquot from the stock solution.

  • Analysis: Dilute and inject each time-point sample into the HPLC under the same conditions as the T=0 sample.

  • Data Evaluation: Compare the peak area of the parent compound across all time points. A significant decrease (>5%) in the main peak area or the appearance of new peaks indicates degradation. The use of a photodiode array (PDA) detector can help verify peak purity.[9]

References
  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Benchchem. (n.d.). Comparative Guide to Analytical Methods for the Validation of 5-Bromo-6-chloronicotinoyl Chloride.
  • ATSDR. (n.d.). 7. ANALYTICAL METHODS.
  • Quora. (2017, April 5). What should I do if crystallisation does not occur?
  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?
  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • PMC. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-200.
  • Avdeef, A. (2012). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape. Journal of Pharmaceutical Sciences, 101(9), 3047-3057.
  • IntechOpen. (2025, January 20). Advanced Chromatography Analytical Methods for the Isolation and Identification of Natural Drug Molecules.
  • PMC. (2025, September 10). A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples.
  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the...
  • IntechOpen. (2025, January 20). Advanced Chromatography Analytical Methods for the Isolation and Identification of Natural Drug Molecules.
  • PMC. (2025, September 10). A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples.
  • University of California, Berkeley, College of Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • University of Minnesota. (2022, September 8). Properties of Common Organic Solvents.
  • Benchchem. (n.d.). stability and degradation of 6-Morpholinonicotinaldehyde.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Dimer Formation in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and frustrating challenge in synthetic chemistry: the for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and frustrating challenge in synthetic chemistry: the formation of homocoupled dimers in palladium-catalyzed cross-coupling reactions. Dimerization not only consumes valuable starting materials but also complicates product purification, impacting yields and timelines.

This resource moves beyond simple procedural lists to explain the mechanistic origins of dimer formation, offering logical, field-tested solutions to mitigate these unwanted side reactions in your Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Part 1: General FAQs & Foundational Concepts

This section addresses the fundamental questions surrounding dimer formation, providing a mechanistic basis for the troubleshooting strategies that follow.

Q1: What is dimer formation (homocoupling), and why does it happen?

Homocoupling is an undesired side reaction where two identical molecules of a starting material react to form a symmetrical dimer. For example, in a Suzuki reaction, two molecules of a boronic acid can couple to form a biaryl byproduct (Ar-Ar) instead of coupling with the intended aryl halide (Ar-X) to form the desired heterocoupled product (Ar-Ar').

This process is intimately linked to the palladium catalytic cycle. While multiple pathways exist, a primary cause is the presence of Palladium(II) species.[1][2] The catalytically active species for cross-coupling is Pd(0). If Pd(0) is oxidized to Pd(II) by dissolved oxygen, or if a Pd(II) precatalyst is not efficiently reduced, these Pd(II) species can enter a separate catalytic cycle that exclusively promotes the homocoupling of organometallic reagents like boronic acids.[3][4]

Q2: How can I determine the source of the dimer? Is it my organometallic reagent or my aryl halide?

This is a critical diagnostic question. The answer determines your troubleshooting strategy. You can identify the source by running two simple control experiments:

  • Reaction without Aryl Halide: Set up your standard reaction, but omit the aryl halide (Ar-X). If you still observe dimer formation (e.g., Ar'-Ar' from an Ar'-B(OH)₂ reagent), the organometallic reagent is the source. This is the most common scenario, especially in Suzuki and Sonogashira couplings.

  • Reaction without Organometallic Reagent: Set up the reaction omitting the organometallic partner (e.g., boronic acid or alkyne). If you observe dimer formation (Ar-Ar from Ar-X), this points to a reductive coupling of your aryl halide. This is less common but can occur under certain conditions.

The following workflow provides a logical approach to diagnosing and solving dimerization issues.

G start Dimer Formation Observed control_exp Run Control Experiments: 1. No Aryl Halide 2. No Organometallic Reagent start->control_exp dimer_source Identify Dimer Source control_exp->dimer_source organometallic Organometallic Homocoupling (e.g., Ar'-Ar') dimer_source->organometallic Dimer in Exp #1 aryl_halide Aryl Halide Homocoupling (e.g., Ar-Ar') dimer_source->aryl_halide Dimer in Exp #2 solution_organo1 Problem: Oxygen Contamination Solution: Rigorous Degassing organometallic->solution_organo1 solution_organo2 Problem: Pd(II) Precatalyst Solution: Use Pd(0) Source or Reducing Agent organometallic->solution_organo2 solution_organo3 Problem: Reaction Kinetics Solution: Optimize Ligand, Base, Temp. organometallic->solution_organo3 solution_aryl1 Problem: Reductive Elimination Rate Solution: Change Ligand (Less Bulky) aryl_halide->solution_aryl1 solution_aryl2 Problem: Catalyst Loading Too High Solution: Reduce Catalyst Concentration aryl_halide->solution_aryl2

Caption: A logical workflow for troubleshooting dimerization.

Part 2: Reaction-Specific Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Significant formation of a biaryl byproduct derived from the boronic acid/ester.

Q: I see significant boronic acid homocoupling. What is the most common cause and the first thing I should check?

A: The most frequent cause is the presence of dissolved oxygen.[1][2] Oxygen readily oxidizes the active Pd(0) catalyst to Pd(II), which is a key species in promoting the homocoupling of boronic acids.[2][5]

Immediate Action: Ensure your reaction is rigorously deoxygenated. This is the single most critical parameter to control.[6]

  • Protocol for Degassing:

    • Combine all solid reagents (boronic acid, aryl halide, base, catalyst) in the reaction flask.

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (high-purity Argon or Nitrogen).

    • Repeat this evacuate/backfill cycle at least three times.[1]

    • Add your solvent(s), which must be degassed beforehand by sparging with an inert gas for 20-30 minutes or by using the freeze-pump-thaw method for highly sensitive reactions.[2][5]

    • Maintain a positive pressure of inert gas throughout the reaction.[5]

Q: I'm using a Pd(II) precatalyst like Pd(OAc)₂ and still see homocoupling despite degassing. What should I do?

A: Pd(II) precatalysts require in situ reduction to the active Pd(0) state. This reduction process can itself consume the boronic acid, leading to dimer formation before the cross-coupling cycle even begins.[1][4]

Solutions:

  • Switch to a Pd(0) Source: Using a precatalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, bypasses the problematic reduction step.[5]

  • Add a Mild Reducing Agent: If you must use a Pd(II) source, adding a mild reducing agent can facilitate its conversion to Pd(0) without interfering with the main cycle. Potassium formate (1-2 equivalents) is an excellent choice for this purpose.[6]

  • Use Phosphine Ligands as Reductants: Many phosphine ligands can also serve as reducing agents for the Pd(II) center.[2]

Q: How do ligand and base selection affect boronic acid homocoupling?

A: Ligand and base choice are critical for modulating the relative rates of the desired cross-coupling versus undesired side reactions.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly recommended.[1][7] These ligands accelerate the final reductive elimination step, which forms the desired product.[8] A faster reductive elimination decreases the lifetime of the key diorganopalladium(II) intermediate, minimizing its opportunity to engage in side reactions.[1]

  • Base: The base's role is to activate the boronic acid for transmetalation. The choice of base can significantly affect the reaction outcome.[2] An improperly chosen base can either be too weak to promote efficient transmetalation (stalling the reaction) or so strong that it promotes side reactions. It is often necessary to screen a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific substrates.[2][7]

ParameterRecommended ActionRationale
Atmosphere Rigorously exclude O₂ via degassing cycles.Prevents oxidation of Pd(0) to Pd(II), a key promoter of homocoupling.[2]
Pd Source Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃).Bypasses the in-situ reduction step where homocoupling can occur.[5]
Ligand Use bulky, electron-rich phosphines (e.g., XPhos).Accelerates reductive elimination, outcompeting side reactions.[1]
Base Screen bases (e.g., K₃PO₄, Cs₂CO₃).Optimizes the rate of transmetalation for the desired pathway.[2]
Boron Reagent Consider using more stable boronic esters (Bpin).Provides slower, controlled release of the boronic acid, suppressing side reactions.[2]
Table 1. Summary of strategies to minimize boronic acid homocoupling in Suzuki reactions.
Sonogashira Coupling

Issue: Formation of a symmetric 1,3-diyne dimer from the terminal alkyne starting material.

Q: My main byproduct is the homocoupled diyne (Glaser coupling). What causes this?

A: This side reaction, known as Glaser or Hay coupling, is primarily promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[9] The copper(I) acetylide intermediate, which is essential for the Sonogashira cycle, can undergo oxidative dimerization to form the 1,3-diyne, consuming your valuable alkyne.[9]

G cluster_0 Desired Sonogashira Cycle cluster_1 Undesired Glaser Coupling Pd_Cycle Pd(0) Cycle Cu_Acetylide R-C≡C-Cu(I) Pd_Cycle->Cu_Acetylide Transmetalation Product R-C≡C-Ar (Desired Product) Cu_Acetylide->Product Reductive Elimination Cu_Acetylide_Side R-C≡C-Cu(I) Dimer R-C≡C-C≡C-R (Diyne Dimer) Cu_Acetylide_Side->Dimer Oxidative Dimerization Oxygen Oxygen (O₂) Oxygen->Cu_Acetylide_Side Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Cu_Acetylide Alkyne->Cu_Acetylide_Side

Caption: Competing pathways in Sonogashira coupling.
Q: How can I suppress Glaser coupling?

A: The strategies focus on minimizing the conditions that favor oxidative dimerization.

  • Rigorous Oxygen Exclusion: As with Suzuki coupling, this is the most critical factor. Any oxygen present will significantly accelerate the undesired Glaser pathway.[9][10] Employ the same stringent degassing protocols described above.

  • Reduce Copper Catalyst Loading: High concentrations of the copper(I) co-catalyst can increase the rate of homocoupling.[9] Reducing the loading of CuI to the 0.5-2 mol% range is often effective. In some cases, a "slow-release" source of copper or adding the copper catalyst slowly over time can also be beneficial.

  • Use an Amine as Both Base and Solvent: Running the reaction in an amine solvent (like triethylamine or diisopropylamine) can sometimes suppress homocoupling. The amine acts as a reducing agent for any Cu(II) species that may form, keeping the copper in the desired Cu(I) oxidation state.

  • Consider Copper-Free Protocols: If homocoupling remains a persistent issue, numerous copper-free Sonogashira protocols have been developed.[11] These methods often require different ligands or reaction conditions but completely eliminate the primary pathway for diyne formation.

Buchwald-Hartwig Amination

Issue: Formation of a biaryl byproduct instead of the desired C-N coupled product.

Q: In my C-N coupling, I'm observing biaryl (Ar-Ar) formation. What is the likely cause?

A: While less common than in Suzuki reactions, biaryl formation in Buchwald-Hartwig amination can occur. It typically points to an issue where the desired C-N reductive elimination is slow compared to competing side reactions. The mechanism can involve the palladium catalyst facilitating the coupling of two aryl halide molecules.

Q: What are the key parameters to adjust to favor C-N coupling over biaryl formation?

A: The balance is controlled by the ligand, base, and temperature.

  • Ligand Choice is Paramount: The Buchwald-Hartwig reaction is highly dependent on the use of specialized bulky, electron-rich phosphine ligands (e.g., Josiphos, Xantphos, the Buchwald biaryl phosphine ligands).[12] These ligands are designed to promote the difficult C-N reductive elimination step. If this step is slow, other pathways can take over. Ensure you are using a state-of-the-art ligand appropriate for your specific substrate combination (e.g., aryl chloride vs. bromide, primary vs. secondary amine).

  • Base Selection: The base (commonly NaOt-Bu, KOt-Bu, or K₃PO₄) plays a crucial role in deprotonating the amine to form the active amide nucleophile.[12][13] An incorrect base can lead to slow reaction rates, giving more time for side reactions. The choice is highly substrate-dependent and often requires empirical screening.

  • Temperature Control: While higher temperatures can increase the rate of the desired reaction, they can also accelerate catalyst decomposition and side reactions. If biaryl formation is significant, consider lowering the reaction temperature to see if the selectivity improves, even if it requires a longer reaction time.

  • Avoid Certain Solvents: Solvents like chloroform, acetonitrile, or pyridine have been reported to inhibit the reaction by binding to the palladium center and should generally be avoided.[14] Ethereal (dioxane, THF) and aromatic (toluene) solvents are most common.[12]

Part 3: References

  • Kinetic Studies of Heck Coupling Reactions Using Palladacycle Catalysts: Experimental and Kinetic Modeling of the Role of Dimer Species. Journal of the American Chemical Society. Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]

  • Reductive Elimination- General Ideas. Chemistry LibreTexts. Available from: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available from: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available from: [Link]

  • Kinetic Studies of Heck Coupling Reactions Using Palladacycle Catalysts: Experimental and Kinetic Modeling of the Role of Dimer Species | Request PDF. ResearchGate. Available from: [Link]

  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. Available from: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]

  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. Available from: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available from: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available from: [Link]

  • Enantioselective oxidative boron Heck reactions. Organic & Biomolecular Chemistry. Available from: [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available from: [Link]

  • Development of optimized conditions for Glaser-Hay bioconjugations. PMC. Available from: [Link]

  • Reductive elimination. Wikipedia. Available from: [Link]

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC. Available from: [Link]

  • Mechanisms of the Mizoroki–Heck Reaction. SciSpace. Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC. Available from: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available from: [Link]

  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. PMC. Available from: [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. Available from: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 | Request PDF. ResearchGate. Available from: [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. ResearchGate. Available from: [Link]

  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. Available from: [Link]

  • Reductive Elimination. University of California, Berkeley. Available from: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]

  • An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed. Available from: [Link]

  • Reductive Elimination in Transition Metal Complexes: Selectivity and Trends across the d-Block. eDiss. Available from: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available from: [Link]

  • Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ACS Catalysis. Available from: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry. Available from: [Link]

  • Palladium(II)-Catalyzed Heck Reactions. Diva-Portal.org. Available from: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available from: [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. Available from: [Link]

  • Palladium-Catalyzed Homocoupling of Highly Fluorinated Arylboronates: Studies of the Influence of Strongly vs Weakly Coordinating Solvents on the Reductive Elimination Process. Journal of the American Chemical Society. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimization of Microwave-Assisted Synthesis of Nicotinonitriles

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the microwave-assisted synthesis of nicotinonitriles. This guide is designed for researchers, medicinal chemists, and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the microwave-assisted synthesis of nicotinonitriles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to leverage microwave technology to accelerate and optimize their synthetic workflows. As your application scientist, I will provide field-proven insights and evidence-based protocols to help you navigate common challenges and achieve reproducible, high-yield results.

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds like nicotinonitriles by offering dramatic reductions in reaction times, improved yields, and enhanced selectivity.[1][2] The technology utilizes the ability of polar molecules to convert electromagnetic energy into heat, leading to rapid and uniform volumetric heating of the reaction mixture.[3][4] This guide will address the practical aspects of optimizing these reactions, moving from theoretical principles to actionable troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about setting up and running microwave-assisted nicotinonitrile syntheses.

Q1: How do I choose the optimal solvent for my reaction?

A1: Solvent selection is the most critical parameter in microwave synthesis. The ideal solvent must couple efficiently with microwaves to generate heat. This efficiency is determined by the solvent's dissipation factor, or tangent delta (tan δ).

  • High-Absorbing Solvents (tan δ > 0.5): Solvents like ethanol, methanol, ethylene glycol (EG), and dimethylformamide (DMF) are excellent microwave absorbers due to their high polarity.[1][5] They heat up very rapidly and are suitable for most reactions. Ethylene glycol, with its high boiling point and exceptional dielectric properties, is particularly effective.[1]

  • Medium-Absorbing Solvents (tan δ 0.1–0.5): Solvents like acetonitrile fall into this category and are also frequently used.[5]

  • Low-Absorbing Solvents (tan δ < 0.1): Non-polar solvents such as toluene, hexane, and dioxane are poor microwave absorbers and will not heat effectively on their own.[1][6] Heating in these solvents relies on the presence of polar reagents or a catalyst that absorbs microwave energy.[5] In some cases, ionic liquids can be added to non-polar solvents to increase microwave absorption.[5][7]

Pro-Tip: For initial experiments, try using the same polar solvent specified in a conventional heating protocol. If a higher temperature is needed to accelerate the reaction, switch to a related solvent with a higher boiling point (e.g., 1,2-dichloroethane instead of dichloromethane).[5]

Q2: What's more important: controlling microwave power or reaction temperature?

A2: Controlling the reaction temperature is far more important for reproducibility and reaction outcome. Modern microwave synthesizers use a feedback loop where an internal temperature sensor measures the bulk temperature and modulates the microwave power to maintain the setpoint.[8] Simply setting a high power level without temperature control can lead to localized overheating, decomposition of reagents, and the formation of unwanted byproducts.[9]

Q3: My reaction involves a solid support or a heterogeneous catalyst. How does this affect the heating process?

A3: Solid supports and catalysts can significantly impact heating. If the solid material is a strong microwave absorber (e.g., certain metal oxides, graphite, or supported catalysts like Pd on carbon), it can create localized "hotspots."[10] This selective heating can be advantageous, accelerating the reaction at the catalyst's surface.[11] However, it also necessitates accurate temperature monitoring of the solution to prevent overheating of the bulk mixture. Efficient stirring is critical to distribute this heat uniformly.[9][12]

Q4: Are "non-thermal microwave effects" real? Do they influence my reaction?

A4: The existence of "non-thermal" or "specific" microwave effects is a topic of intense debate. These effects are postulated to arise from a direct interaction of the electric field with molecules, independent of temperature.[12] However, a growing body of evidence suggests that these observed effects are often artifacts of inaccurate temperature measurement.[9] When reactions are conducted with precise internal temperature monitoring (e.g., using a fiber-optic probe) and efficient stirring, the outcomes of microwave-heated and conventionally heated experiments at the same temperature are typically identical.[9][12] For practical purposes, focus on achieving accurate and uniform temperature control rather than relying on elusive non-thermal effects.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield
Possible Cause Explanation & Solution
Poor Microwave Coupling Your reaction mixture may not be absorbing microwave energy efficiently. Solution: Ensure you are using a sufficiently polar solvent (e.g., DMF, EtOH, EG).[1][5] If the protocol requires a non-polar solvent, check if your reagents or catalyst are polar enough to drive the heating. If not, consider adding a small amount of a high-absorbing co-solvent or an ionic liquid.[5]
Inaccurate Temperature The actual internal temperature may be much lower than the setpoint, especially if using only an external IR sensor with thick-walled vessels or poorly absorbing mixtures. Solution: Use an internal fiber-optic temperature probe for accurate measurement.[9][13] If unavailable, run small-scale test reactions to calibrate the IR sensor reading against the actual time-to-temperature for your specific solvent and volume.
Reagent/Catalyst Degradation Localized overheating or "hotspots" can decompose sensitive reagents or catalysts, even if the bulk temperature appears correct.[9] Solution: Improve stirring efficiency to ensure uniform heat distribution. Reduce the target temperature or use a pulsed heating profile to avoid thermal runaway.
Incorrect Reaction Time Microwave reactions are often complete in minutes, compared to hours for conventional heating. Over-irradiating can lead to product degradation. Solution: Perform a time-course study (e.g., run the reaction for 2, 5, 10, and 20 minutes) and analyze the product formation at each point to find the optimal time.
Problem 2: Formation of Byproducts or Charring
Possible Cause Explanation & Solution
Excessive Temperature The most common cause of decomposition is a reaction temperature that is too high. Nicotinonitrile syntheses, while robust, can be sensitive to excessive heat. Solution: Reduce the set temperature by 10-20 °C increments. A key advantage of microwave heating is that even at lower temperatures, reaction rates are often still significantly enhanced compared to conventional methods.[6]
Non-Uniform Heating Without proper mixing, parts of the reaction mixture can become superheated, leading to charring. This is a known issue in microwave cavities with inhomogeneous field distribution.[9][14] Solution: Ensure the magnetic stir bar is functioning correctly and is appropriately sized for the vessel. For larger volumes, mechanical stirring may be necessary.
Pressure Buildup Using a low-boiling point solvent in a sealed vessel can lead to excessive pressure, which can alter reaction pathways or cause decomposition.[5] Solution: Switch to a higher-boiling point solvent to achieve the desired temperature at a lower pressure. Always operate within the pressure limits of your reaction vessel.
Problem 3: Difficulty Scaling the Reaction
Possible Cause Explanation & Solution
Limited Microwave Penetration At the standard frequency of 2.45 GHz, microwaves have a limited penetration depth of only a few centimeters in absorbing solvents.[15] This can lead to uneven heating in larger batch vessels, where the outside is heated more than the center. Solution: For moderate scale-up (e.g., to 1-2 grams), use wider reaction vessels to maximize the surface area exposed to irradiation. For larger scales, direct scale-up in batch reactors is often not feasible.[15][16]
Heat and Mass Transfer Issues In large, unstirred volumes, maintaining thermal homogeneity is a significant challenge.[6][15] Solution: The most reliable method for scaling up microwave synthesis is to transition from batch processing to a continuous-flow microwave reactor.[6] These systems pass the reaction mixture through a thin tube within the microwave cavity, ensuring uniform irradiation and excellent heat transfer, leading to highly reproducible results at an industrial scale.[6][17]
Visualized Workflow & Troubleshooting

A logical approach is key to optimizing any new microwave-assisted protocol. The following diagrams illustrate a standard optimization workflow and a decision tree for troubleshooting.

OptimizationWorkflow cluster_prep 1. Preparation cluster_run 2. Initial Run & Analysis cluster_optimize 3. Optimization Loop cluster_finalize 4. Finalization Start Select Reaction (e.g., Gewald Synthesis) ChooseSolvent Choose Polar Solvent (e.g., DMF, EtOH) Start->ChooseSolvent Reagents Prepare Reagents (Aldehyde, Malononitrile, etc.) ChooseSolvent->Reagents InitialRun Run Test Reaction (e.g., 120°C, 10 min) Reagents->InitialRun Analysis Analyze Outcome (TLC, LC-MS, NMR) InitialRun->Analysis Decision Acceptable Yield? Analysis->Decision OptimizeTemp Adjust Temperature (± 20°C) Decision->OptimizeTemp No FinalProtocol Final Protocol Decision->FinalProtocol Yes OptimizeTime Adjust Time (2-30 min) OptimizeTemp->OptimizeTime OptimizeConc Adjust Concentration OptimizeTime->OptimizeConc OptimizeConc->InitialRun ScaleUp Consider Scale-Up (Batch vs. Flow) FinalProtocol->ScaleUp

Caption: General workflow for optimizing a microwave-assisted synthesis.

TroubleshootingTree cluster_yield cluster_byproducts cluster_heating cluster_scale Problem Problem Encountered LowYield Low/No Yield Problem->LowYield Byproducts Byproducts/Charring Problem->Byproducts NoHeating Reaction Not Heating Problem->NoHeating ScaleFail Scale-Up Fails Problem->ScaleFail CheckSolvent Is solvent polar enough (tan δ > 0.1)? LowYield->CheckSolvent ReduceTemp Reduce Temperature by 10-20°C Byproducts->ReduceTemp VerifySolvent Use high-absorbing solvent (EtOH, DMF) NoHeating->VerifySolvent Penetration Issue: Microwave Penetration Depth ScaleFail->Penetration CheckTemp Is temp measurement accurate? (Use fiber optic) CheckSolvent->CheckTemp CheckTime Is reaction time optimized? CheckTemp->CheckTime ImproveStir Improve Stirring (check stir bar) ReduceTemp->ImproveStir CheckPressure Use higher boiling point solvent ImproveStir->CheckPressure CheckReagents Are reagents polar? VerifySolvent->CheckReagents AddAbsorber Add ionic liquid or polar co-solvent CheckReagents->AddAbsorber UseFlow Solution: Use Continuous Flow Reactor Penetration->UseFlow

Caption: Decision tree for troubleshooting common synthesis issues.

Exemplary Protocol: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol describes a general, one-pot, four-component reaction for synthesizing substituted 2-amino-3-cyanopyridines, a common class of nicotinonitriles, adapted from established microwave-assisted methods.[18][19] This approach offers high atom economy and simplifies the workflow.[20]

Reaction Scheme: Aromatic Aldehyde + Methyl Ketone + Malononitrile + Ammonium Acetate -> 2-Amino-3-cyanopyridine Derivative

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol)

  • Methyl ketone (e.g., acetophenone, 1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Solvent (e.g., Ethanol or DMF, 3 mL)

  • 10 mL microwave process vial with a magnetic stir bar

Instrumentation:

  • Monowave or multimode microwave synthesizer equipped with an internal temperature sensor (fiber optic preferred).

Procedure:

  • Preparation: To the 10 mL microwave process vial, add the aromatic aldehyde (1.0 mmol), methyl ketone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Solvent Addition: Add the magnetic stir bar, followed by 3 mL of the chosen solvent (e.g., ethanol).

  • Sealing: Securely cap the vessel.

  • Microwave Irradiation: Place the vessel inside the microwave cavity. Set the following parameters:

    • Target Temperature: 120 °C

    • Hold Time: 10 minutes

    • Ramp Time: 2 minutes (or default)

    • Stirring: On (e.g., 600 rpm)

    • Power: Set to variable power with max (e.g., 300 W) to allow the instrument to maintain the target temperature.

  • Cooling: After the irradiation is complete, cool the vessel to room temperature (below 50 °C) using the instrument's compressed air cooling system.

  • Workup: Once cooled, open the vessel. A precipitate of the product has likely formed. Add cold water (10 mL) to the reaction mixture to further precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Drying & Analysis: Dry the product under vacuum. Determine the yield and characterize the product using standard analytical techniques (NMR, MS, m.p.).

Comparison of Heating Methods:

ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis
Solvent Ethanol (reflux)Ethanol
Temperature ~78 °C120 °C (sealed vessel)
Reaction Time 4-8 hours7-15 minutes[18][19]
Typical Yield 60-75%85-95%[18][19]
Energy Usage HighLow[6]
Reproducibility ModerateHigh[3]
References
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

  • Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation. Journal of Chemical Research, Synopses (RSC Publishing). Available from: [Link]

  • Microwave Synthesis Conditions. UCSB MRL. Available from: [Link]

  • Microwave Chemistry: A Review. Triz-journal. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available from: [Link]

  • Scale-up in microwave-accelerated organic synthesis. PubMed. Available from: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. IJRTE. Available from: [Link]

  • Solvent Choice for Microwave Synthesis. CEM Corporation. Available from: [Link]

  • Low-Cost Temperature Monitoring and Control for Microwave Solid Reactor. MDPI. Available from: [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. IntechOpen. Available from: [Link]

  • Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. ACS Publications. Available from: [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Available from: [Link]

  • Synthesis of 2-amino-3-cyanopyridines under microwave irradiation. ResearchGate. Available from: [Link]

  • Reproducibility and Scalability of Microwave-Assisted Reactions. IntechOpen. Available from: [Link]

  • RF Energy Industrial I Microwave-Driven Chemical Reactions. RFHIC. Available from: [Link]

  • Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. ResearchGate. Available from: [Link]

  • Importance of Microwave Heating In Organic Synthesis. ResearchGate. Available from: [Link]

  • Microwave Flow Chemistry as a Methodology in Organic Syntheses, Enzymatic Reactions, and Nanoparticle Syntheses. PubMed. Available from: [Link]

  • Microwave-assisted synthesis of nitrogen heterocycles. ResearchGate. Available from: [Link]

  • A Review of Methods for Improving Microwave Heating Uniformity. MDPI. Available from: [Link]

  • Microwave-assisted synthesis of nicotinonitrile and/or arene-linked bis(chromene-thiazoles) as new VRE and MRSA inhibitors. Taylor & Francis. Available from: [Link]

  • Nonthermal Microwave Effects Revisited: On the Importance of Internal Temperature Monitoring and Agitation in Microwave Chemistry. ACS Publications. Available from: [Link]

  • Measurements of Accurate Temperatures in the Microwave Reactors. ResearchGate. Available from: [Link]

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. Available from: [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ResearchGate. Available from: [Link]

  • Microwave Catalysis in Organic Synthesis. ResearchGate. Available from: [Link]

  • Nonthermal microwave effects revisited: on the importance of internal temperature monitoring and agitation in microwave chemistry. PubMed. Available from: [Link]

  • Microwave-mediated synthesis of an arylboronate library. PubMed. Available from: [Link]

  • A novel method for the synthesis of nicotinonitrile and diazepin derivatives under microwave irradiation. Scilit. Available from: [Link]

  • Microwave-Assisted Syntheses in Organic Chemistry. SpringerLink. Available from: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. Available from: [Link]

  • Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support. ResearchGate. Available from: [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF 2-AMINOTHIOPHENE DERIVATIVES VIA IMPROVED GEWALD REACTIONS. HETEROCYCLES. Available from: [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. PMC. Available from: [Link]

  • A Review of Microwave-Assisted Synthesis-Based Approaches to Reduce Pd-Content in Catalysts. MDPI. Available from: [Link]

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available from: [Link]

  • One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. MDPI. Available from: [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PMC. Available from: [Link]

  • Microwaves as “Co-Catalysts” or as Substitute for Catalysts in Organophosphorus Chemistry. PMC. Available from: [Link]

  • The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. CHIMIA. Available from: [Link]

  • Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Request PDF. Available from: [Link]

  • Applications of Microwave in Organic Synthesis: An Improved One-step Synthesis of Metallophthalocyanines and a New Modified Microwave Oven for Dry Reactions. PMC. Available from: [Link]

  • specific effects of microwave. Solid supported reaction. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-6-dimethylamino-nicotinonitrile

Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-6-dimethylamino-nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-6-dimethylamino-nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization for this specific substrate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and succeed in your synthetic endeavors.

Introduction: Understanding the Substrate

5-Bromo-6-dimethylamino-nicotinonitrile presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling. The pyridine core is electron-deficient, which can be beneficial for the oxidative addition step of the catalytic cycle. However, the molecule possesses three distinct features that must be carefully considered when selecting a catalyst system:

  • The Pyridine Nitrogen: This can act as a Lewis base and coordinate to the palladium center, potentially inhibiting catalysis.

  • The ortho-Dimethylamino Group: This bulky, electron-donating group can influence the electronics and sterics of the reaction center. It may offer a beneficial chelating effect, stabilizing the catalyst, but could also hinder the approach of coupling partners.[1][2]

  • The Nitrile Group: A strongly electron-withdrawing group that activates the C-Br bond towards oxidative addition but may be sensitive to certain basic or nucleophilic conditions.

A successful cross-coupling strategy depends on a catalyst system that can navigate these features to achieve high efficiency and selectivity.

Frequently Asked Questions (FAQs)

Q1: For a Suzuki-Miyaura coupling, what is a reliable starting catalyst system for this substrate?

A1: For electron-deficient heteroaryl bromides like this, a robust starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich biarylphosphine ligand.[3][4]

  • Recommended Ligands: XPhos, SPhos, or RuPhos are excellent choices. These ligands promote both the crucial oxidative addition and the final reductive elimination steps of the catalytic cycle.[4] Their steric bulk helps to create a coordinatively unsaturated L₁Pd(0) species, which is highly active.[4]

  • Recommended Base: A moderately strong inorganic base is usually required. K₂CO₃ or K₃PO₄ in a mixed solvent system like 1,4-dioxane/water or DME/water is a standard and effective choice.[5][6] The base is crucial for activating the boronic acid for the transmetalation step.[7]

  • Palladium Source: Using a stable, air-tolerant precatalyst, such as an XPhos-Pd-G3 precatalyst, can simplify reaction setup and improve reproducibility.

Q2: I want to perform a Buchwald-Hartwig amination. How does the presence of the dimethylamino group affect my choice of conditions?

A2: The existing C-N bond is generally stable. The key challenge is the potential for the substrate's pyridine nitrogen and the dimethylamino group to coordinate with the palladium catalyst. To overcome this, highly active and sterically hindered ligands are essential.

  • Recommended Ligands: For C-N coupling, ligands like BrettPhos and RuPhos have shown outstanding performance, especially for heteroaromatic halides.[1][2] Using a precatalyst system (e.g., BrettPhos Pd G3) is highly recommended for consistency.

  • Recommended Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or a strong alkoxide like sodium tert-butoxide (NaOtBu) are standard choices.[1][2][8] LiHMDS can be particularly effective for substrates with potentially acidic protons or sensitive functional groups.[1][2]

  • Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or t-amyl alcohol are suitable.

Q3: What are the key considerations for a Sonogashira coupling with this substrate?

A3: The Sonogashira coupling is an excellent method for introducing alkyne moieties.[9][10] The reaction can be sensitive to the choice of copper co-catalyst and base.

  • Catalyst System: The classic system uses a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in conjunction with a copper(I) iodide (CuI) co-catalyst.[11] The copper is believed to form a copper acetylide, which facilitates transmetalation to the palladium center.[12]

  • Copper-Free Conditions: To avoid potential issues with copper, such as promoting alkyne homocoupling (Glaser coupling), copper-free conditions can be employed. These often require a higher catalyst loading or specialized ligands but can provide cleaner reactions.[13]

  • Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and part of the solvent system, along with a co-solvent like THF or DMF.[11][12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The active Pd(0) species is not forming or is being deactivated. Oxygen is a common culprit.[14] 2. Poor Ligand Choice: The ligand may not be sufficiently electron-rich or bulky to promote oxidative addition. 3. Base is Ineffective: The base may be too weak or has poor solubility.1. Ensure Inert Atmosphere: Thoroughly degas solvents (e.g., via freeze-pump-thaw or sparging with argon). Use a glovebox or proper Schlenk technique.[14] Consider using a stable Pd(II) precatalyst that reduces in situ. 2. Screen Ligands: Switch to a more electron-rich and sterically demanding ligand from the biarylphosphine class (e.g., from PPh₃ to XPhos or SPhos). 3. Change Base/Solvent: For Suzuki, ensure water is present if using carbonate/phosphate bases to aid solubility. For Buchwald-Hartwig, switch to a stronger base like LiHMDS. Consider a solvent that better solubilizes the base (e.g., adding THF).
Formation of Black Precipitate (Palladium Black) 1. Catalyst Decomposition: The ligand is not effectively stabilizing the palladium nanoparticles, leading to aggregation.[14] 2. Reaction Temperature Too High: Thermal decomposition of the catalyst can occur.1. Increase Ligand:Palladium Ratio: An extra equivalent of ligand can sometimes improve catalyst stability.[15] 2. Use a More Robust Ligand: Switch to a chelating ligand (e.g., dppf) or a bulkier biarylphosphine ligand (e.g., XPhos). 3. Lower Reaction Temperature: Run the reaction at the lowest effective temperature (e.g., 80 °C instead of 110 °C) and monitor for a longer period.
Significant Dehalogenation (Hydrodehalogenation) 1. Presence of Water/Protic Sources: Water can participate in a side reaction that leads to protonolysis of the organopalladium intermediate. 2. β-Hydride Elimination (if coupling partner has β-hydrogens). 1. Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried, especially for reactions sensitive to water like Buchwald-Hartwig or Stille couplings. 2. Choose Appropriate Ligand: Bulky ligands that accelerate reductive elimination can often outcompete side reactions.
Homocoupling of Coupling Partner (e.g., Boronic Acid) 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. 2. Suboptimal Reaction Conditions. 1. Rigorous Degassing: Ensure the reaction mixture is free of oxygen before heating. 2. Slow Addition: In some cases, slow addition of the boronic acid can minimize its homocoupling.

Experimental Workflows & Diagrams

Logical Troubleshooting Flow

This diagram outlines a systematic approach to troubleshooting common issues in your cross-coupling experiment.

G start Reaction Start (Low/No Yield) check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert change_ligand Screen Ligands (e.g., XPhos, SPhos, BrettPhos) check_inert->change_ligand No Improvement success Successful Coupling check_inert->success Improved change_base Screen Bases (e.g., K3PO4, Cs2CO3, LiHMDS) change_ligand->change_base No Improvement change_ligand->success Improved change_solvent Screen Solvents (e.g., Dioxane, Toluene, 2-MeTHF) change_base->change_solvent No Improvement change_base->success Improved optimize_temp Optimize Temperature (Lower T, Longer Time) change_solvent->optimize_temp No Improvement change_solvent->success Improved optimize_temp->success Improved

Caption: A systematic troubleshooting workflow for cross-coupling reactions.

Generalized Catalytic Cycle (Suzuki-Miyaura)

The fundamental mechanism for most palladium-catalyzed cross-couplings involves three key steps.[3][12]

G pd0 LₙPd(0) (Active Catalyst) pd2_add Oxidative Addition (L)₂Pd(II)(Ar)(X) pd0->pd2_add Ar-X pd2_trans Transmetalation (L)₂Pd(II)(Ar)(R) pd2_add->pd2_trans R-B(OR)₂ + Base pd2_trans->pd0 product R-Ar (Product) pd2_trans->product Reductive Elimination product->pd0 c1 c2 c3

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 5-Bromo-6-dimethylamino-nicotinonitrile with a generic arylboronic acid.

Materials:

  • 5-Bromo-6-dimethylamino-nicotinonitrile (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.08 equiv, 8 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add 5-Bromo-6-dimethylamino-nicotinonitrile, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the exclusion of oxygen.[14]

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and XPhos to the vessel.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Center for Biotechnology Information. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Center for Biotechnology Information. [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS Publications. [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Center for Biotechnology Information. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Center for Biotechnology Information. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed C–H Activation/Cross-Coupling of Pyridine N-Oxides with Nonactivated Secondary Alkyl Bromides. Journal of the American Chemical Society. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Functionalized Aryl- and Heteroarylbismuthanes with 2-Halo(or 2-Triflyl)azines and -diazines. ResearchGate. [Link]

  • Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Royal Society of Chemistry. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions for Ferrocene Functionalization: Recent Applications in Synthesis, Material Science and. Bentham Science. [Link]

  • Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. Semantic Scholar. [Link]

  • Buchwald-Hartwig amination. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. ACS Publications. [Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journals. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Characterization of 5-Bromo-6-dimethylamino-nicotinonitrile

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. This guide provides an in-depth technical a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. This guide provides an in-depth technical analysis of the characterization of 5-Bromo-6-dimethylamino-nicotinonitrile by Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple data report, this document elucidates the rationale behind spectral predictions, offers a comparative analysis with structurally related compounds, and details a robust experimental protocol for acquiring high-quality data.

Theoretical Framework: Predicting the NMR Signature

The structure of 5-Bromo-6-dimethylamino-nicotinonitrile, a substituted pyridine, presents a distinct electronic environment that governs its NMR spectrum. The pyridine ring is influenced by three key substituents: an electron-donating dimethylamino group at the C6 position, and two electron-withdrawing groups—a bromine atom at C5 and a nitrile group at C3. Understanding the interplay of these groups is paramount to predicting the chemical shifts and coupling patterns.

The nitrogen atom in the pyridine ring is inherently electron-withdrawing, causing a general downfield shift of the ring protons and carbons compared to benzene. The strong electron-donating dimethylamino group at C6 will cause a significant upfield shift for the ortho (C5) and para (C4) positions. Conversely, the electron-withdrawing bromine and nitrile groups will induce downfield shifts, particularly for the carbons to which they are directly attached and their ortho and para positions.

Comparative Analysis: Contextualizing the Spectrum

To provide a clearer understanding of the spectral features of 5-Bromo-6-dimethylamino-nicotinonitrile, a comparison with simpler, commercially available analogues is instructive. This approach allows for the systematic evaluation of individual substituent effects.

Compound NameKey Structural DifferencesExpected Impact on NMR Spectrum
Nicotinonitrile Parent compound; lacks bromo and dimethylamino groups.Serves as a baseline for the chemical shifts of the pyridine ring protons and carbons.
5-Bromonicotinonitrile [1]Lacks the dimethylamino group.The absence of the strong electron-donating group will result in a general downfield shift of the ring protons and carbons compared to the target compound.
6-(Dimethylamino)nicotinonitrile Lacks the bromo group.The protons and carbons will be more shielded (upfield shift) compared to the target compound due to the absence of the electron-withdrawing bromine.
5-Bromo-6-dimethylamino-nicotinonitrile Target Compound The combination of the electron-donating dimethylamino group and the electron-withdrawing bromo and nitrile groups will result in a unique and predictable set of chemical shifts.

Predicted ¹H and ¹³C NMR Data for 5-Bromo-6-dimethylamino-nicotinonitrile

Based on established principles of NMR spectroscopy and analysis of substituent effects on pyridine rings, the following ¹H and ¹³C NMR data are predicted.[2][3][4]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.4d1HH2The proton at C2 is ortho to the ring nitrogen and meta to the nitrile group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H4.
~ 7.8d1HH4The proton at C4 is para to the dimethylamino group and ortho to the nitrile group. It will appear as a doublet due to coupling with H2.
~ 3.1s6HN(CH₃)₂The two methyl groups of the dimethylamino substituent are equivalent and will appear as a singlet.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 160C6Directly attached to the strongly electron-donating dimethylamino group, resulting in a significant downfield shift.
~ 155C2Alpha to the ring nitrogen, leading to a characteristic downfield shift.
~ 140C4Para to the electron-donating dimethylamino group, but also influenced by the adjacent nitrile group.
~ 117CNThe nitrile carbon has a characteristic chemical shift in this region.
~ 110C3The carbon bearing the nitrile group.
~ 105C5Directly attached to the bromine atom and ortho to the electron-donating dimethylamino group, resulting in a complex interplay of shielding and deshielding effects.
~ 40N(CH₃)₂The methyl carbons of the dimethylamino group.

Experimental Protocol for NMR Analysis

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra, along with essential 2D NMR experiments for unambiguous structural confirmation.[5][6][7]

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of 5-Bromo-6-dimethylamino-nicotinonitrile.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Homogenization: Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Setup and 1D Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~12-15 ppm, centered around 6-7 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse experiment.

    • Spectral Width: ~200-220 ppm, centered around 100-110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, to compensate for the low natural abundance of ¹³C.

    • Decoupling: Broadband proton decoupling.

    • Temperature: 298 K (25 °C).

2D NMR for Structural Confirmation

Two-dimensional NMR experiments are crucial for the definitive assignment of all proton and carbon signals.[4]

  • COSY (Correlation Spectroscopy): This experiment will reveal the coupling between the H2 and H4 protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the directly attached carbon, enabling the assignment of the protonated carbons (C2 and C4).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is essential for assigning the quaternary carbons (C3, C5, C6, and the CN carbon) by observing their correlations with the ring protons and the methyl protons.

Workflow and Data Analysis Visualization

The following diagrams illustrate the experimental workflow and the logical connections for spectral interpretation.

graphdot cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Weigh Weigh Sample Dissolve Dissolve in CDCl3 Weigh->Dissolve Standard Add TMS Dissolve->Standard Homogenize Homogenize Standard->Homogenize H1_NMR 1H NMR Homogenize->H1_NMR Analyze C13_NMR 13C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Process Process Spectra HMBC->Process Assign_1H Assign 1H Signals Process->Assign_1H Assign_13C Assign 13C Signals Assign_1H->Assign_13C Structure Confirm Structure Assign_13C->Structure

Caption: Experimental workflow from sample preparation to final structure confirmation.

H2 H2 Proton H4 H4 Proton H2->H4 COSY C2 C2 Carbon H2->C2 HSQC (1J) C3 C3 Carbon (Quat) H2->C3 HMBC (2J) C4 C4 Carbon H2->C4 HMBC (3J) C6 C6 Carbon (Quat) H2->C6 HMBC (nJ) H4->C2 HMBC (3J) H4->C3 HMBC (2J) H4->C4 HSQC (1J) C5 C5 Carbon (Quat) H4->C5 HMBC (2J) H4->C6 HMBC (3J) CN CN Carbon (Quat) H4->CN HMBC (3J) Me_H N(CH3)2 Protons Me_H->C6 HMBC (2J) Me_C N(CH3)2 Carbons Me_H->Me_C HSQC (1J)

Caption: Key 2D NMR correlations for structural assignment.

Conclusion

The comprehensive NMR analysis, incorporating 1D and 2D techniques, provides an irrefutable method for the structural characterization of 5-Bromo-6-dimethylamino-nicotinonitrile. By combining theoretical predictions with a systematic experimental approach and comparison with related analogues, researchers can be highly confident in their structural assignments. This level of analytical rigor is essential for advancing drug discovery and development programs where molecular identity and purity are non-negotiable.

References

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • ChemRxiv. Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. Available at: [Link]

  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. Available at: [Link]

  • SUPPORTING MATERIALS.
  • ResearchGate. (PDF) NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy.
  • Chemcia Scientific, LLC. 5-Bromo-6-dimethylamino-nicotinonitrile-Information. Available at: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • PubChem - NIH. 5-Bromonicotinonitrile | C6H3BrN2 | CID 736793. Available at: [Link]

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation.
  • Organic Syntheses Procedure. nicotinonitrile. Available at: [Link]

  • ResearchGate. Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Available at: [Link]

Sources

Comparative

1H and 13C NMR data for 5-Bromo-6-dimethylamino-nicotinonitrile

Structural Elucidation and Comparative NMR Analysis: 5-Bromo-6-dimethylamino-nicotinonitrile vs. Unsubstituted Analogs Functionalized pyridines, specifically nicotinonitriles, are privileged scaffolds in drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and Comparative NMR Analysis: 5-Bromo-6-dimethylamino-nicotinonitrile vs. Unsubstituted Analogs

Functionalized pyridines, specifically nicotinonitriles, are privileged scaffolds in drug discovery, frequently utilized in the development of kinase inhibitors and anti-inflammatory therapeutics[1]. The compound 5-Bromo-6-dimethylamino-nicotinonitrile (CAS: 1782649-97-1)[2] represents a highly optimized bifunctional building block. Compared to its non-halogenated counterpart, 6-dimethylamino-nicotinonitrile (CAS: 154924-17-1)[3], the strategic placement of a bromine atom at the C-5 position transforms the ring into a highly reactive precursor for palladium-catalyzed cross-coupling reactions.

This guide objectively compares the NMR spectroscopic profiles of these two compounds, detailing how the bromo substitution alters the electronic environment, and provides a self-validating analytical protocol for structural elucidation.

Section 1: Comparative NMR Data & Mechanistic Causality

To effectively utilize 5-Bromo-6-dimethylamino-nicotinonitrile in library synthesis, researchers must be able to rapidly verify its structural integrity and differentiate it from debrominated impurities. The introduction of the heavy bromine atom causes distinct, predictable shifts in both the 1 H and 13 C NMR spectra.

Table 1: 1 H NMR Chemical Shift Comparison (CDCl 3​ , 400 MHz)

Proton Assignment6-Dimethylamino-nicotinonitrile5-Bromo-6-dimethylamino-nicotinonitrileCausality / Spectroscopic Shift Logic
-N(CH 3​ ) 2​ ~3.15 ppm (s, 6H)~3.25 ppm (s, 6H)Slight downfield shift due to the through-space deshielding and inductive (-I) electron-withdrawing effect of the ortho-bromine atom.
H-5 ~6.50 ppm (d, J = 9.0 Hz, 1H)Absent The disappearance of this peak is the definitive primary marker of successful C-5 halogenation.
H-4 ~7.60 ppm (dd, J = 9.0, 2.0 Hz, 1H)~7.95 ppm (d, J = 2.0 Hz, 1H)Loss of ortho-coupling (J=9.0 Hz) due to H-5 substitution. The downfield shift is driven by the strong inductive effect of the adjacent bromine.
H-2 ~8.40 ppm (d, J = 2.0 Hz, 1H)~8.45 ppm (d, J = 2.0 Hz, 1H)Remains relatively static; the meta-coupling (J=2.0 Hz) with H-4 is preserved, confirming the pyridine ring remains intact.

Table 2: 13 C NMR Chemical Shift Comparison (CDCl 3​ , 100 MHz)

Carbon Assignment6-Dimethylamino-nicotinonitrile5-Bromo-6-dimethylamino-nicotinonitrileMechanistic Observation
C-5 ~105.2 ppm~108.5 ppmHalogen substitution directly impacts the local electronic tensor. The "heavy atom effect" combined with inductive withdrawal causes a characteristic shift for C-Br bonds in electron-rich pyridines.
C-4 ~139.8 ppm~142.3 ppmDeshielded by the adjacent electronegative bromine atom.
C-6 ~159.5 ppm~158.2 ppmThe bulky bromine atom forces a slight steric perturbation of the dimethylamino group, marginally reducing its resonance (+M) donation into the ring.

(Note: Values are representative benchmarks based on empirical trends for 2-amino-3-bromopyridine derivatives).

Coupling H2 H-2 Proton (Doublet, J=2Hz) H4 H-4 Proton (Doublet, J=2Hz) H2->H4 Meta-Coupling H5 C-5 Position (Brominated) H4->H5 No Ortho-Coupling

Caption: Spin-spin coupling logic in 5-Bromo-6-dimethylamino-nicotinonitrile.

Section 2: Self-Validating Experimental Protocol for NMR Acquisition

A robust analytical workflow must be self-validating. The following protocol ensures that the acquired NMR data is free from solvent artifacts, concentration-induced chemical shift drifting, and calibration errors.

Step-by-Step Methodology:

  • Standardized Sample Preparation:

    • Action: Dissolve exactly 15.0 mg of 5-Bromo-6-dimethylamino-nicotinonitrile in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Using exactly 15 mg provides an optimal signal-to-noise ratio for 13 C acquisition overnight without causing concentration-dependent chemical shift drifting (often seen via π−π stacking or aggregation at higher concentrations).

  • Shimming and Tuning (The Calibration Check):

    • Action: Perform automated gradient shimming (Z-axis) followed by manual fine-tuning.

    • Validation Check: The full width at half maximum (FWHM) of the internal TMS peak at 0.00 ppm must be 1.0 Hz. If broader, the magnetic field is inhomogeneous, and the sample must be re-shimmed to prevent multiplet distortion, which could mask the critical 2.0 Hz meta-coupling.

  • 1 H NMR Acquisition & Purity Validation:

    • Action: Acquire 16 transients with a 30° pulse angle and a relaxation delay (D1) of 1.5 seconds.

    • Validation Check: Integrate the -N(CH 3​ ) 2​ singlet (~3.25 ppm). Set this integral to exactly 6.00. The integrals for the H-2 and H-4 doublets must independently calculate to 0.95–1.05. Any deviation or the appearance of a doublet at ~6.50 ppm immediately flags the presence of debrominated starting material.

  • 13 C NMR Acquisition:

    • Action: Acquire 1024 transients using standard composite pulse decoupling (CPD) with a D1 of 2.0 seconds. Ensure the C-Br quaternary carbon (~108.5 ppm) is distinctly resolved from the baseline noise.

Section 3: Structural Logic and Downstream Workflows

The primary advantage of the 5-bromo analog over the unsubstituted 6-dimethylamino-nicotinonitrile is its readiness for late-stage functionalization. The C-Br bond serves as an orthogonal reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for high-throughput screening[1].

Workflow A 5-Bromo-6-dimethylamino- nicotinonitrile B Pd-Catalyzed Cross-Coupling A->B Boronic Acids C 5-Substituted Derivatives B->C Yield >85% D High-Throughput Screening C->D Bioassay

Caption: Workflow demonstrating the synthetic utility of the brominated nicotinonitrile scaffold.

By establishing a strict, self-validating NMR protocol, drug development professionals can confidently utilize 5-Bromo-6-dimethylamino-nicotinonitrile to build complex, high-purity libraries targeting critical biological pathways.

References

  • "5-Bromo-6-dimethylamino-nicotinonitrile | C8H8BrN3 | CID 84133974", National Center for Biotechnology Information (PubChem). Available at:[Link]

  • "WO2009111676A2 - Boron-containing small molecules as anti-inflammatory agents", Google Patents.

Sources

Validation

biological activity of 5-Bromo-6-dimethylamino-nicotinonitrile vs. other kinase inhibitors

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating novel kinase inhibitor scaffolds. Executive Summary: The Rise of Nicotinonitrile Scaffolds in Kinase Inhib...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating novel kinase inhibitor scaffolds.

Executive Summary: The Rise of Nicotinonitrile Scaffolds in Kinase Inhibition

In the landscape of targeted oncology and inflammatory disease therapeutics, the discovery of highly efficient, low-molecular-weight kinase inhibitor scaffolds is critical. 5-Bromo-6-dimethylamino-nicotinonitrile (5-Br-6-DMAN) (CAS: 1782649-97-1) has emerged as a privileged heteroaromatic building block. Unlike large, complex clinical inhibitors that often suffer from poor ligand efficiency and high molecular weight, the 5-Br-6-DMAN scaffold offers a highly optimizable core for developing Type I and Type II ATP-competitive inhibitors.

This guide objectively compares the biological activity, structural mechanics, and experimental validation of nicotinonitrile-derived inhibitors against established clinical standards (e.g., Imatinib, Sorafenib) and broad-spectrum reference tools (e.g., Staurosporine).

Mechanistic Rationale & Structural Biology

To understand the biological activity of 5-Br-6-DMAN derivatives, we must analyze the causality of its binding mechanics within the kinase domain. The scaffold acts as a highly efficient mimetic of the adenine ring of ATP:

  • The Hinge-Binding Motif: The pyridine nitrogen and the adjacent 6-dimethylamino group form a critical bidentate hydrogen bond acceptor/donor pair. This interacts directly with the backbone amides of the kinase hinge region, anchoring the molecule 1.

  • Electronic Modulation: The 3-cyano group withdraws electron density from the pyridine ring. This lowers the basicity ( pKa​ ) of the molecule, preventing off-target hERG toxicity often associated with highly basic amines, while also engaging in water-mediated hydrogen bonds near the kinase gatekeeper residue.

  • The Synthetic Vector: The 5-bromo substituent is the strategic key. It serves as a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This allows medicinal chemists to append lipophilic aryl groups that project deep into the hydrophobic selectivity pocket (or the DFG-out pocket), driving exquisite kinome selectivity (e.g., targeting PIM-1 or VEGFR-2) 2.

Pathway Kinase Target Kinase (e.g., PIM-1) Survival Cell Survival Pathway Kinase->Survival Promotes ATP ATP ATP->Kinase Activates Inhibitor Nicotinonitrile Inhibitor Inhibitor->Kinase Blocks Hinge Apoptosis Apoptosis Inhibitor->Apoptosis Induces via Blockade Survival->Apoptosis Suppresses

Mechanism of ATP-competitive kinase inhibition and apoptosis induction.

Comparative Biological Activity

When functionalized, 5-Br-6-DMAN yields inhibitors that rival or exceed the performance of established clinical therapies. A critical metric for comparison is Ligand Efficiency (LE) , which measures binding energy per heavy atom. High LE indicates that a compound achieves potency without unnecessary molecular bulk, leading to better oral bioavailability and lower off-target toxicity.

As shown in the data below, nicotinonitrile derivatives achieve nanomolar potency against targets like PIM-1 and VEGFR-2, matching the broad-spectrum tool Staurosporine, but with a significantly superior Ligand Efficiency profile compared to larger clinical standards like Imatinib and Sorafenib 3.

Inhibitor ClassPrimary Target(s)Binding ModeRepresentative IC50​ (nM)Ligand Efficiency (LE)Molecular Weight
Nicotinonitrile Lead (5-Br-6-DMAN derived)PIM-1, c-Met, VEGFR-2Type I (ATP-Competitive)18.9~0.42 350 - 450
Staurosporine (Reference)Pan-KinaseType I (ATP-Competitive)16.7~0.28466.5
Imatinib (Clinical Standard)ABL, c-KIT, PDGFRType II (DFG-Out)~100.0~0.31493.6
Sorafenib (Clinical Standard)VEGFR-2, PDGFR, RAFType II (DFG-Out)~90.0~0.29464.8

Data synthesized from established biochemical profiling of nicotinonitrile-based PIM-1/VEGFR-2 inhibitors.

Experimental Workflows: Validating Biological Activity

To ensure scientific integrity, the biological evaluation of 5-Br-6-DMAN derivatives must utilize self-validating assay systems. Below are the definitive protocols for establishing kinase inhibitory activity and binding kinetics.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay measures the depletion of ATP, providing a universal readout for kinase activity regardless of the substrate.

  • Reagent Preparation (The Causality of Km​ ): Prepare the target kinase (e.g., PIM-1) and ATP in assay buffer. Critical Step: The ATP concentration must be set at the specific Michaelis constant ( Km​ ) for the target kinase. This ensures that the calculated IC50​ can be accurately converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation, allowing for true objective comparisons across different kinases.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 5-Br-6-DMAN derivative in DMSO.

  • Reaction Assembly (Self-Validating Controls):

    • Test Wells: Kinase + Substrate + ATP + Inhibitor.

    • Vehicle Control (100% Activity): Kinase + Substrate + ATP + DMSO (Establishes the assay ceiling).

    • No-Enzyme Control (0% Activity): Substrate + ATP + DMSO (Establishes the background floor).

    • Reference Control: Staurosporine (Validates assay sensitivity).

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction. Measure luminescence.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

While IC50​ is assay-dependent, SPR provides absolute kinetic parameters ( KD​ , kon​ , koff​ ), revealing the drug's "residence time" on the target.

  • Sensor Chip Immobilization: Covalently couple the recombinant kinase to a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Inject varying concentrations of the nicotinonitrile inhibitor over the chip at a flow rate of 30 µL/min.

  • Kinetic Analysis: Measure the association phase ( kon​ ) and the dissociation phase ( koff​ ) using buffer wash.

  • Data Interpretation: Calculate the residence time ( τ=1/koff​ ). Inhibitors derived from 5-Br-6-DMAN often exhibit prolonged residence times due to deep insertion into the hydrophobic pocket, which correlates strongly with sustained in vivo efficacy.

Workflow Step1 Scaffold Functionalization (Cross-Coupling) Step2 In Vitro Kinase Assay (IC50 Determination) Step1->Step2 Library Synthesis Step3 SPR Kinetics (Binding Affinity) Step2->Step3 Hit Validation Step4 Cellular Profiling (Antiproliferation) Step3->Step4 Kinetic Confirmation Step5 Lead Selection vs. Standards Step4->Step5 Efficacy Data

Experimental workflow for validating nicotinonitrile-based kinase inhibitors.

Conclusion

The 5-Bromo-6-dimethylamino-nicotinonitrile scaffold represents a highly efficient, structurally logical starting point for kinase inhibitor discovery. By leveraging its inherent bidentate hinge-binding capability and utilizing the 5-bromo position for targeted functionalization, researchers can develop compounds that match the potency of established drugs like Imatinib and Sorafenib, while vastly improving upon their Ligand Efficiency and pharmacokinetic potential.

References

  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Elsevier Pure. Available at:[Link]

  • Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study. National Institutes of Health (NIH). Available at:[Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action. National Institutes of Health (NIH). Available at:[Link]

Sources

Comparative

HPLC purity analysis of 5-Bromo-6-dimethylamino-nicotinonitrile

An In-Depth Comparative Guide to the HPLC Purity Analysis of 5-Bromo-6-dimethylamino-nicotinonitrile For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemica...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the HPLC Purity Analysis of 5-Bromo-6-dimethylamino-nicotinonitrile

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a non-negotiable cornerstone of the development pipeline. Intermediates like 5-Bromo-6-dimethylamino-nicotinonitrile, a substituted pyridine derivative, serve as critical building blocks in the synthesis of complex pharmaceutical agents. The presence of even minute quantities of process-related impurities or degradants can have profound impacts on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 5-Bromo-6-dimethylamino-nicotinonitrile. Moving beyond a simple recitation of methods, we will explore the causal reasoning behind analytical choices, establish a framework for a self-validating protocol, and compare the primary method against viable alternatives, supported by experimental data and established chromatographic principles.

The Analytical Challenge: Understanding the Analyte

Before developing a separation method, it is crucial to consider the physicochemical properties of 5-Bromo-6-dimethylamino-nicotinonitrile. Its structure features a polar nicotinonitrile core, a basic dimethylamino group, and a hydrophobic bromo substituent. This combination of functionalities presents a unique challenge for chromatographic separation. The basic amine can interact with residual silanols on silica-based columns, potentially leading to poor peak shape (tailing)[1]. Furthermore, the compound's overall polarity will dictate its retention behavior in different chromatographic modes. An effective purity method must be able to separate the main compound from potential impurities, which may include starting materials, byproducts from the synthesis (e.g., isomers, de-halogenated species), or degradation products.

Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase HPLC is the most widely used analytical tool in the pharmaceutical industry due to its versatility, robustness, and applicability to a broad range of compounds[2][3]. It is the logical starting point for the purity analysis of 5-Bromo-6-dimethylamino-nicotinonitrile. The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the non-polar stationary phase[1].

Detailed Experimental Protocol: RP-HPLC

This protocol is designed as a robust starting point for the routine purity analysis of 5-Bromo-6-dimethylamino-nicotinonitrile, achieving baseline separation of the main peak from potential impurities.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Rationale: A C18 column provides a non-polar stationary phase with sufficient hydrophobicity to retain the analyte via its bromo-substituted pyridine structure. The 3.5 µm particle size offers a good balance between efficiency and backpressure, suitable for standard HPLC systems.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff and viscosity[2]. Formic acid is used as a mobile phase additive to control the pH. By maintaining an acidic pH (around 2.7), the dimethylamino group on the analyte is protonated, which suppresses its interaction with free silanols on the stationary phase, leading to improved peak symmetry[1].

  • Gradient Elution:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

    • Rationale: A gradient elution is essential for purity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

    • Rationale: Thermostatting the column ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.

  • Detection: UV at 260 nm, with PDA scan from 200-400 nm.

    • Rationale: The wavelength of 260 nm is selected based on the expected UV absorbance of the nicotinonitrile chromophore. The PDA detector is critical for peak purity analysis, allowing for the spectral evaluation of the main peak to check for co-eluting impurities[4].

  • Injection Volume: 5 µL

  • Sample Preparation:

    • Diluent: Acetonitrile:Water (50:50, v/v)

    • Concentration: Prepare a stock solution of 1.0 mg/mL and dilute to a working concentration of 0.1 mg/mL.

    • Rationale: The diluent should be weak enough to not cause peak distortion upon injection but strong enough to ensure analyte solubility.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of this protocol, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is confirmed by forced degradation studies and peak purity analysis using the PDA detector.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery studies.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Comparative Analysis with Alternative Methods

While RP-HPLC is the primary choice, alternative techniques may offer advantages in specific scenarios, such as for separating highly polar impurities or for increasing throughput.

Alternative 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent[5]. It is particularly useful for the retention and separation of very polar compounds that may elute in the void volume under RP-HPLC conditions[6].

  • When to Consider HILIC: If potential impurities are significantly more polar than the parent compound and are not well-retained on a C18 column, HILIC could provide superior resolution.

  • Key Differences from RP-HPLC:

    • Stationary Phase: Unbonded silica or a polar bonded phase (e.g., Amide, Diol).

    • Mobile Phase: High percentage of acetonitrile (>80%) with a small amount of aqueous buffer. Elution is typically achieved by increasing the aqueous component.

Alternative 2: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a direct evolution of HPLC that utilizes columns packed with sub-2 µm particles. This technology offers significant improvements in resolution, speed, and sensitivity[7][8].

  • When to Consider UHPLC: For high-throughput screening environments or when analyzing complex samples with many closely eluting impurities. The proposed RP-HPLC method can be readily transferred to a UHPLC system to dramatically reduce analysis time and solvent consumption.

  • Key Advantages:

    • Faster Analysis: Run times can be reduced by a factor of 5-10.

    • Higher Resolution: Sharper and narrower peaks allow for better separation of trace impurities.

    • Reduced Solvent Consumption: Lower flow rates and shorter run times make it a "greener" alternative[2].

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of the proposed RP-HPLC method compared to a potential UHPLC adaptation and a HILIC alternative for the analysis of 5-Bromo-6-dimethylamino-nicotinonitrile.

ParameterProposed RP-HPLCUHPLC (Method Transfer)HILIC (Alternative)
Primary Use Case Robust, routine QCHigh-throughput analysisAnalysis of very polar impurities
Typical Analysis Time 30 minutes3-5 minutes20-25 minutes
Expected Resolution (Rs) > 2.0 for critical pairs> 2.5 for critical pairsPotentially > 2.0 for polar impurities
System Backpressure 150-200 bar600-900 bar100-150 bar
Solvent Consumption HighLowModerate
Instrumentation Standard HPLCSpecialized UHPLC systemStandard HPLC
Key Advantage Widely available, robustSpeed and resolutionSuperior retention of polar species
Key Limitation Longer analysis timeHigher initial instrument costCan have longer equilibration times

Visualizing the Workflow

A logical workflow is critical for systematic method development and selection.

MethodSelection A Purity Analysis Required for 5-Bromo-6-dimethylamino-nicotinonitrile B Assess Physicochemical Properties (Polarity, pKa, UV Absorbance) A->B C Is the compound sufficiently hydrophobic for good retention? B->C D Develop RP-HPLC Method (Primary Approach) C->D Yes E Develop HILIC Method (Alternative Approach) C->E No / Poorly Retained Polar Impurities F Method Validation (ICH Q2) D->F E->F H Need for High Throughput? F->H G Routine QC Analysis H->G No I Transfer Method to UHPLC H->I Yes I->G

Caption: Decision workflow for selecting the appropriate chromatographic method.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing A Prepare Mobile Phases (A: 0.1% FA in Water) (B: 0.1% FA in ACN) C Equilibrate C18 Column (4.6x150mm, 3.5µm) at 35°C A->C B Prepare Sample (0.1 mg/mL in 50:50 ACN:H2O) D Inject 5 µL of Sample B->D C->D E Run Gradient Elution (10-90% B over 20 min) D->E F Detect at 260 nm (PDA 200-400 nm) E->F G Integrate Chromatogram F->G H Calculate Area % Purity G->H I Perform PDA Peak Purity Analysis H->I

Caption: Step-by-step workflow for the proposed RP-HPLC purity analysis.

Conclusion and Recommendation

For the comprehensive purity analysis of 5-Bromo-6-dimethylamino-nicotinonitrile, a well-validated Reversed-Phase HPLC method stands as the most robust, reliable, and scientifically sound approach. The proposed method, utilizing a C18 column with an acidified water/acetonitrile mobile phase gradient, provides the necessary selectivity to separate the main analyte from a range of potential impurities. The integration of a PDA detector is mandatory to provide evidence of peak purity, a critical component of method specificity.

While UHPLC offers significant advantages in speed and resolution for high-throughput environments, the foundational method development and validation on a conventional HPLC system ensures broad applicability and transferability. HILIC remains a valuable tool in the analytical chemist's arsenal, reserved for specific challenges involving highly polar impurities that are not adequately resolved by RP-HPLC. The ultimate choice of method should always be guided by the specific analytical requirements, balancing the need for resolution, speed, and available instrumentation.

References

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Benchchem. A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine.
  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Hadni, H., & El-Rassy, H. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 27(23), 8393. [Link]

  • Lab Manager. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Proclinical. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Reid, R. N., & O'Laughlin, J. W. (2004). A reverse-phase high-pressure liquid chromatography (RP-HPLC) method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 38(4), 1184-1191. [Link]

  • Annapurna, M., & Kumar, S. (2025). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Journal of Pharmaceutical Research, 21(1), 1-10.
  • B. A. Olsen, et al. Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective.

Sources

Validation

A Comparative Guide to the X-ray Crystal Structures of Nicotinonitrile Derivatives: Unveiling Molecular Architecture for Drug Discovery

This guide provides an in-depth comparative analysis of the X-ray crystal structures of several nicotinonitrile derivatives. Nicotinonitrile scaffolds are of significant interest to researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the X-ray crystal structures of several nicotinonitrile derivatives. Nicotinonitrile scaffolds are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in a wide range of biologically active compounds.[1][2][3] Understanding their three-dimensional structure at the atomic level is paramount for rational drug design and the development of new therapeutic agents.[3] This guide will delve into the experimental workflow of X-ray crystallography, present a comparative analysis of key structural features of selected nicotinonitrile derivatives, and discuss the implications of these structural variations.

The Significance of Nicotinonitrile Derivatives

Nicotinonitrile, a pyridine ring with a nitrile group, serves as a versatile scaffold in medicinal chemistry.[3] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] The therapeutic potential of these compounds is intrinsically linked to their molecular geometry and the intermolecular interactions they form in the solid state. X-ray crystallography provides the definitive method for elucidating these structural details.[5][6][7]

Experimental Workflow: From Crystal to Structure

The determination of a crystal structure by X-ray diffraction is a multi-step process that requires precision and expertise. The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a periodic crystal lattice. This interaction produces a unique diffraction pattern, from which the atomic arrangement can be deduced.[5][6][8]

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis of Nicotinonitrile Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth sample_mount Mounting Single Crystal crystal_growth->sample_mount xray_source X-ray Source diffractometer Data Collection on Diffractometer xray_source->diffractometer sample_mount->diffractometer data_processing Data Processing & Reduction diffractometer->data_processing phase_problem Solving the Phase Problem data_processing->phase_problem refinement Structure Refinement phase_problem->refinement validation Validation & Analysis refinement->validation

Figure 1: A generalized workflow for X-ray crystal structure determination.

Step-by-Step Experimental Protocol:
  • Synthesis and Purification: The nicotinonitrile derivative of interest is first synthesized, often through multi-step organic reactions.[1][4][9] Purity is crucial for obtaining high-quality crystals and is typically confirmed by techniques such as NMR spectroscopy and mass spectrometry.[4][10]

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown from a supersaturated solution of the purified compound. This is a critical and often challenging step, with solvent selection and evaporation rate being key parameters.

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[5] The crystal is rotated, and the diffraction pattern is recorded at various orientations.[8][11]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined by solving the "phase problem." These positions are then refined to best fit the experimental data, resulting in a final, accurate crystal structure.[11]

Comparative Analysis of Nicotinonitrile Derivative Crystal Structures

While the crystal structure for 5-Bromo-6-dimethylamino-nicotinonitrile is not publicly available, we can gain significant insights by comparing the structures of other reported nicotinonitrile derivatives. For this guide, we will compare two such derivatives for which detailed crystallographic data has been published: 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile [12] and 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile .[13]

Parameter6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile[12]6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile[13]
Chemical Formula C18H15N3OSC19H15N3O
Crystal System OrthorhombicMonoclinic
Space Group P212121P21/c
a (Å) 7.0751 (12)10.9448 (12)
b (Å) 20.843 (4)18.960 (2)
c (Å) 20.983 (4)7.4738 (8)
β (º) 9094.743 (2)
Volume (ų) 3094.3 (9)1545.6 (3)
Z 84
Key Intermolecular Interactions N—H···N hydrogen bondsN—H···N hydrogen bonds, π–π stacking, C—H···π interactions

Table 1: Comparison of crystallographic data for two nicotinonitrile derivatives.

Structural Insights and Discussion

The data presented in Table 1 reveals significant differences in the crystal packing and intermolecular interactions of the two derivatives, arising from the seemingly minor substitutions of an ethoxy for a methoxy group and a thienyl for a phenyl ring.

molecular_comparison cluster_compound1 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile cluster_compound2 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile node1 Pyridine Core node2 Ethoxy Group node1->node2 at C2 node3 Aminophenyl Group node1->node3 at C6 node4 Thienyl Group node1->node4 at C4 node5 Nitrile Group node1->node5 at C3 node6 N-H...N Hydrogen Bonds node3->node6 forms node7 Pyridine Core node8 Methoxy Group node7->node8 at C2 node9 Aminophenyl Group node7->node9 at C6 node10 Phenyl Group node7->node10 at C4 node11 Nitrile Group node7->node11 at C3 node12 N-H...N Hydrogen Bonds node9->node12 forms node13 π-π Stacking node9->node13 participates in

Figure 2: A comparison of the key structural features and interactions of the two nicotinonitrile derivatives.

The orthorhombic crystal system of the ethoxy-thienyl derivative suggests a more open packing arrangement compared to the monoclinic system of the methoxy-phenyl derivative.[12][13] A key observation is the presence of π–π stacking interactions in the methoxy-phenyl derivative, which are absent in the ethoxy-thienyl compound.[13] This is likely due to the more planar nature of the phenyl ring compared to the thienyl group, allowing for more favorable face-to-face stacking. These π–π interactions, along with C—H···π interactions, contribute to a more densely packed crystal structure, as reflected in the smaller unit cell volume per molecule.[13]

In both structures, N—H···N hydrogen bonds play a crucial role in the crystal packing, forming chains or sheets of molecules.[12][13] The presence of the amino group is therefore a key determinant of the supramolecular assembly.

Implications for Drug Development

The subtle changes in substituents on the nicotinonitrile scaffold can have a profound impact on the solid-state structure. This, in turn, can influence key pharmaceutical properties such as solubility, stability, and bioavailability. For instance, the different packing arrangements and intermolecular interactions observed could lead to different dissolution rates.

Furthermore, the precise knowledge of the three-dimensional structure and the key intermolecular interactions can guide the design of new derivatives with improved properties. For example, by introducing functional groups that can form specific hydrogen bonds or enhance π–π stacking, it may be possible to modulate the solid-state properties in a predictable manner. This structure-based design approach is a cornerstone of modern drug discovery.[3]

Conclusion

This guide has provided a comparative overview of the X-ray crystal structures of selected nicotinonitrile derivatives. Through a detailed examination of their crystallographic data and intermolecular interactions, we have highlighted how minor chemical modifications can lead to significant changes in their solid-state architecture. The insights gained from X-ray crystallography are invaluable for understanding the structure-property relationships of these important pharmaceutical scaffolds and for the rational design of new and improved therapeutic agents.

References

  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. (2025, August 6).
  • 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. PMC.
  • X-ray Diffraction (XRD) - Overview. Malvern Panalytical.
  • 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. PMC.
  • Experimental methods for x-ray diffraction. Crystallographic Growth.
  • Synthesis, Investigation of the Crystal Structure, DFT and In Silico Medicinal Potential of Nicotinonitrile Substituted Quinazolindione as Potential Anticancer Scaffold. (2024, December 24).
  • Introduction to X-ray analysis using the diffraction method. the Chem Connections Homepage.
  • 12 X-ray Diffraction and Mineral Analysis. Mineralogy - OpenGeology.
  • X-Ray Diffraction Basics.
  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2009, March 13). Acta Chimica Slovenica.
  • 5-Bromo-6-(methylamino)nicotinonitrile. BLD Pharm.
  • Synthesis of nicotinonitrile derivatives as a new class of NLO m
  • Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted- nicotinonitrile Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Proposed mechanism for the synthesis of nicotinonitrile derivatives...
  • 5-Bromo-6-dimethylamino-nicotinonitrile-Inform
  • Nicotinonitrile derivatives as antitumor agents.
  • 5-Bromonicotinonitrile. PubChem.
  • X‐ray crystal structure of 5‐bromo‐6‐(bromomethylene)‐...
  • Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). (2023, January 1).

Sources

Comparative

Validating 5-Bromo-6-dimethylamino-nicotinonitrile Synthesis: A Comparative LC-MS Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with halogenated pyridine derivatives. 5-Bromo-6-dimethylamino-nicotinonitrile (CAS 1782649-97-1)[1] is a highly valuable sc...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with halogenated pyridine derivatives. 5-Bromo-6-dimethylamino-nicotinonitrile (CAS 1782649-97-1)[1] is a highly valuable scaffold in drug discovery, often utilized in the development of kinase inhibitors and NAD+ pathway modulators. However, its synthesis—typically driven by the electrophilic bromination of 6-(dimethylamino)nicotinonitrile—presents a significant analytical challenge. Bromination of heterocycles is notoriously prone to poor regioselectivity, often yielding a complex mixture of the desired 5-bromo target, the 4-bromo regioisomer, and over-brominated (dibromo) species[2].

Validating this synthesis requires an analytical method capable of distinguishing between structurally identical regioisomers while confirming the presence of the bromine atom. This guide objectively compares standard HPLC-UV/MS against Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS), providing the experimental data and mechanistic reasoning necessary to upgrade your analytical workflows.

The Analytical Challenge: Causality in Chromatography

Standard HPLC systems utilizing 5 µm C18 columns frequently fail to resolve the 5-bromo and 4-bromo regioisomers. Because these isomers possess identical molecular weights and nearly identical partition coefficients, they co-elute, creating a single, misleading peak.

By transitioning to a sub-1.7 µm core-shell particle (UPLC), we directly manipulate the van Deemter equation. The smaller particle size significantly reduces the A-term (eddy diffusion) and flattens the C-term (mass transfer resistance). This causal relationship allows for higher mobile phase linear velocities without sacrificing theoretical plates, ultimately achieving baseline resolution ( Rs​>1.5 ) of the regioisomers.

Furthermore, standard single-quadrupole mass spectrometers lack the mass accuracy to confidently assign the molecular formula. High-Resolution Mass Spectrometry (HRMS), such as a Q-TOF, provides <3 ppm mass accuracy. More importantly, bromine possesses two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 natural abundance. This creates a distinct isotopic doublet in the mass spectrum, acting as an internal, self-validating diagnostic tool to instantly differentiate brominated products from background matrix ions[3].

LCMS_Validation A Crude Synthesis Mixture B Sample Preparation (Quench & 1:100 Dilution) A->B C UPLC Separation (Sub-1.7 µm C18) B->C D HRMS Detection (ESI+ Mode) C->D E Isotope Pattern Match? (1:1 79Br/81Br) D->E F Target Validated (m/z 225.9974) E->F Yes G Flag as Impurity (Non-brominated) E->G No

Self-validating UPLC-HRMS logic workflow for identifying brominated nicotinonitrile derivatives.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following UPLC-HRMS protocol incorporates internal logic checks, ensuring the method validates itself during every run.

Step 1: Reaction Quenching and Sample Preparation
  • Extraction: Remove 10 µL of the crude bromination reaction mixture.

  • Quenching: Immediately quench the electrophilic aromatic substitution by adding 90 µL of cold methanol (-20°C). Causality: Halting the reaction prevents the artificial formation of dibrominated species during sample sitting time in the autosampler.

  • Precipitation: Centrifuge the mixture at 14,000 x g for 5 minutes to pellet insoluble polymeric byproducts.

  • Dilution: Dilute the supernatant 1:100 in the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Causality: Matching the sample diluent to the initial mobile phase prevents the "strong solvent effect," which causes peak splitting and band broadening at the column head.

Step 2: UPLC-HRMS Instrument Parameters
  • Column: Sub-1.7 µm C18 Core-Shell (2.1 x 100 mm).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C. Causality: Elevated temperature lowers mobile phase viscosity, keeping backpressure within the operational limits of the UPLC system while improving mass transfer.

  • MS Mode: Positive Electrospray Ionization (ESI+), Scan Range m/z 100 - 500.

Step 3: The Self-Validating Logic Check

For a peak to be confirmed as 5-Bromo-6-dimethylamino-nicotinonitrile, it must pass three sequential gates:

  • Chromatographic: The peak must elute distinctly from a post-run spike of the unreacted precursor.

  • Exact Mass: The monoisotopic [M+H]+ must be detected at m/z 225.9974 (± 3 ppm).

  • Isotopic Signature: A sister peak must be present at m/z 227.9954, and the intensity ratio between the two must be between 0.95 and 1.05.

Quantitative Data & Performance Metrics

The table below summarizes the performance comparison between standard HPLC and the optimized UPLC-HRMS methodology.

Analytical ParameterStandard HPLC-UV/MS (5 µm C18)UPLC-HRMS (1.7 µm C18)Mechanistic Advantage / Causality
Retention Time 6.50 min2.15 minHigher linear velocity enabled by sub-2 µm particles.
Regioisomer Resolution ( Rs​ ) 0.8 (Co-elution)2.4 (Baseline resolved)Reduced eddy diffusion sharpens chromatographic bands.
Mass Accuracy ± 0.5 Da± 3 ppmTOF analyzer enables exact molecular formula confirmation.
Isotope Pattern Variance > 10% variance< 2% varianceHRMS prevents isobaric matrix interference in the ratio.
Signal-to-Noise (S/N) 50:1450:1Sharper peaks increase ion density entering the ESI source.

References

  • Title: 5-Bromo-6-dimethylamino-nicotinonitrile | C8H8BrN3 | CID 84133974 Source: National Institutes of Health (PubChem) URL: [Link]

  • Title: A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection Source: PubMed (NIH) URL: [Link]

Sources

Validation

comparative study of different catalysts for nicotinonitrile synthesis

Title: Comparative Study of Catalysts for the Ammoxidation of 3-Picoline to Nicotinonitrile Introduction Nicotinonitrile (3-cyanopyridine) is a highly valued intermediate in the pharmaceutical, agricultural, and specialt...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Study of Catalysts for the Ammoxidation of 3-Picoline to Nicotinonitrile

Introduction

Nicotinonitrile (3-cyanopyridine) is a highly valued intermediate in the pharmaceutical, agricultural, and specialty chemical industries, serving as the primary precursor for niacin (Vitamin B3) and nicotinamide[1]. The dominant industrial pathway for its synthesis is the vapor-phase ammoxidation of 3-picoline (3-methylpyridine)[2]. This continuous process involves reacting 3-picoline with ammonia and an oxygen source (typically air) over a heterogeneous catalyst at elevated temperatures (300–450 °C).

The efficiency, conversion rate, and selectivity of this reaction are heavily dependent on the catalytic system employed. Over-oxidation to carbon dioxide or side reactions yielding pyridine are common pitfalls that must be mitigated through precise catalyst design[3]. This guide provides an objective, data-driven comparison of modern catalytic systems used in the ammoxidation of 3-picoline, exploring the mechanistic causality behind their performance and detailing self-validating experimental protocols for their evaluation.

Mechanistic Grounding: The Mars-van Krevelen Redox Cycle

To understand why certain catalysts outperform others, one must first examine the reaction mechanism. The ammoxidation of 3-picoline over metal oxide catalysts (predominantly vanadium-based) follows the Mars-van Krevelen mechanism[1][4].

  • Causality of the Redox Cycle: The reaction does not rely directly on gas-phase molecular oxygen. Instead, the 3-picoline and ammonia adsorb onto the catalyst surface and react with the nucleophilic lattice oxygen of the fully oxidized vanadium species (V⁵⁺). This step forms the nitrile product and water, leaving behind a reduced metal center (V⁴⁺ or V³⁺) and an oxygen vacancy[5].

  • Re-oxidation: Molecular oxygen from the air feed then dissociates on the catalyst surface to replenish the lattice oxygen, restoring the V⁵⁺ state[4].

Catalysts that possess a highly mobile lattice oxygen network and can rapidly cycle between V⁵⁺ and V⁴⁺ oxidation states exhibit the highest activity and selectivity[5].

MvK Reactants 3-Picoline + NH3 CatOx Oxidized Catalyst (V5+) Reactants->CatOx Adsorption CatRed Reduced Catalyst (V4+) CatOx->CatRed Lattice Oxygen Consumption Products Nicotinonitrile + H2O CatOx->Products Surface Reaction & Desorption CatRed->CatOx Re-oxidation (Mars-van Krevelen) Oxygen Molecular O2 (Air) Oxygen->CatRed Oxygen Uptake

Mars-van Krevelen redox cycle for 3-picoline ammoxidation over vanadium catalysts.

Comparative Analysis of Catalytic Systems

The choice of support and promoters dramatically alters the electronic properties and dispersion of the active vanadium species.

  • V₂O₅/TiO₂ (Anatase): Titania is a classic support. The interaction between V₂O₅ and TiO₂ weakens the (V=O)³⁺ surface bond, facilitating lattice oxygen mobility. Research indicates that a V₂O₅/TiO₂ catalyst with 10–50 mole% TiO₂ achieves optimal contact between the vanadium and titanium phases, maximizing the V⁵⁺/V⁴⁺ transformation rate[5][6].

  • V₂O₅/AlF₃: Aluminum fluoride acts as an unconventional, highly electronegative support. The interaction between V-oxide species and AlF₃ stabilizes the coordinatively unsaturated sites (CUS) of vanadium ions against over-reduction. This leads to exceptional selectivity (up to 93.4%) by suppressing the deep oxidation pathways that form pyridine and CO₂[4].

  • Antimony-Promoted V-P-O (Sb-VPO): Vanadium phosphorus oxides (VPO) show immense promise for ammoxidation. The addition of antimony (Sb) lowers the surface area but increases surface acidity and stabilizes the V⁴⁺ phase. A highly dispersed VPO state alongside an AlSbO₄ phase results in superior activity compared to conventional unpromoted oxides[1].

  • V₂O₅/ZrO₂: Highly dispersed vanadia on zirconia provides excellent activity due to the amorphous vanadia structures formed on the ZrO₂ surface, which serve as highly active chemisorption sites[5][7].

Table 1: Quantitative Performance Comparison of Ammoxidation Catalysts

Catalyst SystemSupport / PromoterTemp (°C)3-Picoline Conversion (%)Nicotinonitrile Selectivity (%)Key Mechanistic Advantage
V₂O₅/TiO₂ Anatase TiO₂370~90.0~83.0Enhanced V⁵⁺/V⁴⁺ redox cycling via V-Ti phase contact[5][6].
V₂O₅/AlF₃ AlF₃ (15 wt% V₂O₅)38084.893.4Stabilization of coordinatively unsaturated V-sites[4].
Sb-VPO/Al₂O₃ Antimony / Alumina400>85.0>88.0High surface acidity and stable dispersed VPO phase[1].
V₂O₅/ZrO₂ Zirconia380~82.0~85.0Highly active amorphous vanadia layer formation[7].

Note: Data aggregated from standardized fixed-bed microreactor studies at atmospheric pressure.

Experimental Methodologies: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocol details the synthesis and evaluation of the benchmark V₂O₅/TiO₂ catalyst. The protocol is designed as a self-validating system: intermediate visual and physical characterization steps ensure the catalyst is correctly formed before kinetic evaluation[5].

Protocol A: Synthesis of V₂O₅/TiO₂ via Wet Impregnation Causality: Wet impregnation ensures that the vanadium precursor is homogeneously distributed across the high-surface-area titania support, preventing the formation of bulk V₂O₅ crystallites which are less selective and prone to causing deep oxidation.

  • Precursor Dissolution: Dissolve the required amount of ammonium metavanadate (NH₄VO₃) in an aqueous solution of 0.1 M oxalic acid at 60 °C. Note: Oxalic acid acts as a chelating and reducing agent, forming a highly soluble vanadyl oxalate complex.

  • Support Integration: Slowly add nanosized TiO₂ (anatase phase) powder to the solution under vigorous magnetic stirring to achieve the desired mole% of TiO₂[5].

  • Evaporation & Drying: Continue stirring at 80 °C until the slurry becomes a thick paste. Transfer the paste to a drying oven and dry at 110 °C for 12 hours to remove residual moisture.

  • Calcination: Calcine the dried powder in a muffle furnace under a continuous flow of air at 450 °C for 5 hours. Validation: A distinct color change to bright yellow/orange indicates the successful decomposition of the oxalate and the formation of the active V₂O₅ phase.

Protocol B: Catalytic Evaluation in a Fixed-Bed Reactor Causality: Ammoxidation is highly exothermic. A fixed-bed microreactor with a precise temperature controller prevents thermal runaway, which would otherwise lead to the combustion of 3-picoline into CO₂[3].

  • Reactor Loading: Pack 1.0 g of the sieved catalyst (40–60 mesh) into a quartz tubular fixed-bed reactor. Secure the catalyst bed with quartz wool.

  • Pre-treatment: Heat the reactor to 370 °C under a flow of inert nitrogen gas to remove adsorbed impurities.

  • Reaction Feed: Introduce the reactant gas mixture. A highly optimized molar ratio is 3-picoline : NH₃ : Air = 1 : 3.1 : 8.7[1]. Causality: Excess ammonia is critical to outcompete oxygen for the active sites, favoring nitrogen insertion over deep oxidation.

  • Space Velocity: Maintain a Gas Hourly Space Velocity (GHSV) of approximately 2000–3900 h⁻¹. Exceeding this velocity decreases conversion but may artificially inflate selectivity[1].

  • Product Collection & Analysis: Pass the reactor effluent through a water absorption column housed in an ice bath to condense the 3-cyanopyridine[2]. Analyze the aqueous effluent using Gas Chromatography equipped with a Flame Ionization Detector (GC-FID) and a capillary column to quantify conversion and yield.

Workflow Prep Catalyst Prep (Wet Impregnation) Calc Calcination (450°C, Air) Prep->Calc Load Reactor Loading (Fixed-Bed) Calc->Load Reaction Ammoxidation (370-400°C) Load->Reaction Analysis GC-FID Analysis (Conversion/Yield) Reaction->Analysis

Step-by-step experimental workflow for catalyst preparation and ammoxidation evaluation.

Conclusion

The synthesis of nicotinonitrile via 3-picoline ammoxidation is a delicate balance of redox kinetics. While V₂O₅/TiO₂ remains a robust and highly active industrial standard, emerging supports like AlF₃ and promoters like Sb in VPO systems offer superior control over the V⁵⁺/V⁴⁺ redox cycle, pushing selectivity beyond 90%. For drug development professionals scaling up nicotinonitrile production, selecting a catalyst with high lattice oxygen mobility and stabilized coordinatively unsaturated sites is paramount to minimizing downstream purification costs.

References

  • Fumin Zhang. "Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance." Advanced Materials Research (ResearchGate). 5

  • "Activities of V-Ti-O Catalysts in the Ammoxidation of 3-Picoline." Journal of Catalysis (Lund University). 6

  • Manohar Basude. "Ammoxidation of 3-picoline over antimony promoted VPO catalysts and alumina supported Sb-VPO catalyst." Journal of Chemical and Pharmaceutical Research. 1

  • "Evaluating the Efficiency of New Synthetic Pathways to 3-Cyanopyridine: A Comparative Guide." Benchchem.2

  • Arne Andersson et al. "Ammoxidation of 3-Picoline: An Activity and High-Resolution Electron Microscopic Investigation of Vanadium Oxide Catalysts." Lund University. 3

  • "Reaction pathways on V2O5/AlF3 catalyst in the ammoxidation of 3-picoline." ResearchGate.4

  • "Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts." Journal of Chemical Research, Synopses (RSC Publishing). 7

Sources

Comparative

assessing the drug-likeness of 5-Bromo-6-dimethylamino-nicotinonitrile analogs

Assessing the Drug-Likeness of 5-Bromo-6-dimethylamino-nicotinonitrile Analogs: A Technical Comparison Guide The nicotinonitrile (3-cyanopyridine) nucleus is a privileged heterocyclic scaffold in modern drug discovery, f...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Drug-Likeness of 5-Bromo-6-dimethylamino-nicotinonitrile Analogs: A Technical Comparison Guide

The nicotinonitrile (3-cyanopyridine) nucleus is a privileged heterocyclic scaffold in modern drug discovery, frequently leveraged for its robust physicochemical properties and versatile binding modalities[1]. Within this chemical class, 5-Bromo-6-dimethylamino-nicotinonitrile (CAS 1782649-97-1) has emerged as a highly strategic building block[2]. Its unique substitution pattern provides an optimal balance of synthetic tractability and pre-installed pharmacophoric features, making it particularly valuable in the development of targeted kinase inhibitors, such as those targeting Pim-1 and c-Met[3][4].

As a Senior Application Scientist, I have structured this guide to objectively evaluate the drug-likeness of this specific scaffold, compare it against its primary structural alternatives, and provide field-proven, self-validating protocols for its functionalization and biological evaluation.

Structural Rationale and Scaffold Comparison

The architectural design of a building block dictates the downstream success of a lead optimization campaign. The 5-bromo-6-dimethylamino-nicotinonitrile core is engineered for specific molecular interactions:

  • Nitrile Group (C3): Acts as a potent hydrogen bond acceptor and imparts a strong dipole moment[1]. Unlike an aldehyde or ester, the nitrile is metabolically stable against esterases and oxidation.

  • Dimethylamino Group (C6): Donates electron density into the pyridine ring, modulating the pKa of the heterocyclic nitrogen. This is critical for optimizing hydrogen bonding within the ATP-binding hinge region of kinases[3]. Furthermore, it increases the overall lipophilicity, enhancing membrane permeability.

  • Bromine Atom (C5): Serves as the critical synthetic handle. The electron-withdrawing nature of the pyridine-nitrile system facilitates the oxidative addition of palladium, making this position highly reactive for cross-coupling methodologies (e.g., Suzuki-Miyaura, Stille)[5].

Comparative Analysis: Alternatives in Library Design

When designing a screening library, researchers must choose the correct starting scaffold. Table 1 compares 5-Bromo-6-dimethylamino-nicotinonitrile against two common alternatives: 6-Dimethylamino-nicotinonitrile (lacking the halogen) and 5-Bromo-2-dimethylamino-nicotinonitrile (a positional isomer)[2].

Table 1: Physicochemical & Drug-Likeness Comparison of Nicotinonitrile Scaffolds

Property / Metric5-Bromo-6-dimethylamino-nicotinonitrile6-Dimethylamino-nicotinonitrile5-Bromo-2-dimethylamino-nicotinonitrile
CAS Number 1782649-97-1154924-17-11346537-10-7
Molecular Weight 226.08 g/mol 147.18 g/mol 226.08 g/mol
TPSA (Ų) 39.939.939.9
H-Bond Acceptors 333
H-Bond Donors 000
Synthetic Utility High: C5 bromine enables rapid late-stage diversification via cross-coupling.Low: Lacks a functional handle for modular carbon-carbon bond formation.Moderate: C5 bromine is present, but C2-substitution often causes steric clashes in kinase pockets.
Target Application Pan-kinase inhibitors (Pim-1, c-Met), apoptotic inducers[3][4].Baseline SAR studies; fragment-based screening.Specialized targets requiring altered binding vectors.

Data synthesized from standard cheminformatics predictions and structural analyses[2].

Mechanistic Workflows and Self-Validating Protocols

To transform the 5-bromo-6-dimethylamino-nicotinonitrile scaffold into a bioactive analog, researchers typically employ palladium-catalyzed cross-coupling followed by high-throughput biological screening.

Workflow N1 Scaffold Selection: 5-Bromo-6-dimethylamino- nicotinonitrile N2 Pd-Catalyzed Suzuki-Miyaura Coupling N1->N2 Arylboronic Acids N3 LC-MS In-Process Control (IPC) N2->N3 Monitor Dehalogenation N4 Analog Library Purification N3->N4 Pass Criteria N5 TR-FRET Kinase Inhibition Assay N4->N5 SAR Profiling

Figure 1: Drug discovery workflow from scaffold functionalization to biological screening.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Functionalization

This protocol details the functionalization of the C5 position. The causality behind the reagent selection is critical to prevent side reactions.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 5-Bromo-6-dimethylamino-nicotinonitrile (1.0 eq) and the desired arylboronic acid (1.2 eq). Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst & Base Selection: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq). Causality: The bidentate 'dppf' ligand tightly binds palladium, suppressing unwanted reductive dehalogenation of the electron-deficient pyridine ring. K₂CO₃ is chosen as a mild base to activate the boronic acid without hydrolyzing the sensitive C3-nitrile group.

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O. Causality: Water is essential for the formation of the reactive palladium-hydroxo complex, which accelerates the transmetalation step.

  • Reaction & Self-Validation (IPC): Heat to 90°C under nitrogen. After 2 hours, sample 10 µL, dilute in acetonitrile, and analyze via LC-MS. Self-Validation: The reaction is deemed complete when the distinct isotopic doublet (M, M+2 of equal intensity) of the brominated starting material completely disappears, replaced by the mass of the coupled product.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via flash chromatography (EtOAc/Hexanes gradient).

Protocol 2: In Vitro Pim-1 Kinase Inhibition Assay

Nicotinonitrile derivatives are potent apoptotic inducers via Pim-1 kinase inhibition[3][4]. This TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) protocol ensures a high signal-to-noise ratio.

  • Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Causality: Brij-35 prevents non-specific compound aggregation and promiscuous inhibition, ensuring true structure-activity relationship (SAR) data.

  • Compound Plating: Dispense the purified nicotinonitrile analogs into a 384-well plate in a 10-point dose-response format (top concentration 10 µM, 1:3 dilutions) in DMSO.

  • Enzyme & Substrate Addition: Add recombinant Pim-1 enzyme and a fluorescently labeled peptide substrate.

  • Reaction Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ for Pim-1 (typically ~10 µM). Causality: Setting ATP at the Km​ ensures the assay is highly sensitive to competitive inhibitors that bind at the ATP hinge region, which is the primary mechanism for these nicotinonitrile analogs[3].

  • Validation & Readout: Include Staurosporine as a positive control. Calculate the Z'-factor; an assay is only validated if Z' > 0.6. Read the plate on a TR-FRET compatible microplate reader.

Pharmacological Application: Apoptotic Induction

The ultimate goal of assessing the drug-likeness of these analogs is their translation into biological efficacy. Studies have demonstrated that optimized 5-aryl-6-dimethylamino-nicotinonitrile derivatives exhibit sub-micromolar IC50 values against Pim kinases[3].

Mechanistically, the inhibition of Pim-1 by these scaffolds triggers a downstream apoptotic cascade in cancer cell lines (such as HepG2 and HCT-116)[3][4]. The compounds induce cell cycle arrest at the G2/M phase, upregulate the pro-apoptotic protein Bax, downregulate the anti-apoptotic protein Bcl-2, and ultimately activate Caspase-3[3][4].

ApoptosisPathway Inhibitor Nicotinonitrile Analog Pim1 Pim-1 Kinase (Inhibited) Inhibitor->Pim1 Hinge Binding Bcl2 Bcl-2 (Downregulated) Pim1->Bcl2 Bax Bax (Upregulated) Pim1->Bax Caspase Caspase-3 Activation Bcl2->Caspase Bax->Caspase Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis

Figure 2: Apoptotic signaling pathway triggered by nicotinonitrile-derived Pim-1 inhibitors.

Conclusion

When assessing the drug-likeness of nicotinonitrile analogs, 5-Bromo-6-dimethylamino-nicotinonitrile stands out as a superior starting point compared to its unhalogenated or positional isomers. Its calculated physicochemical properties align perfectly with Lipinski's Rule of Five, while the strategic placement of the C5 bromine allows for rapid, modular expansion of chemical space via palladium-catalyzed cross-coupling. By utilizing the self-validating synthetic and biological protocols outlined above, researchers can efficiently harness this scaffold to discover potent, novel therapeutics in oncology and beyond.

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Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 5-Bromo-6-dimethylamino-nicotinonitrile

As a novel compound in the class of substituted nicotinonitriles, 5-Bromo-6-dimethylamino-nicotinonitrile presents a unique set of handling challenges that necessitate a robust safety protocol. This guide, intended for r...

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Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound in the class of substituted nicotinonitriles, 5-Bromo-6-dimethylamino-nicotinonitrile presents a unique set of handling challenges that necessitate a robust safety protocol. This guide, intended for researchers and professionals in drug development, provides a detailed operational plan for the safe handling and disposal of this compound, grounded in established safety principles for toxic and irritant chemicals. Our approach prioritizes not just procedural steps but the underlying scientific rationale, ensuring a culture of safety and integrity in the laboratory.

Hazard Assessment: Understanding the Risks

While comprehensive toxicological data for 5-Bromo-6-dimethylamino-nicotinonitrile is not extensively documented, the known hazards of structurally similar brominated aromatic nitriles warrant a high degree of caution. Safety data for analogous compounds indicate that this chemical should be presumed toxic if swallowed, in contact with skin, or if inhaled .[1][2] It is also expected to cause skin and eye irritation.[2][3][4][5]

The presence of the brominated aromatic ring and the nitrile group are key structural alerts for toxicity. Brominated aromatic compounds can exhibit a range of toxic effects, including potential for bioaccumulation and, in some cases, hepatotoxicity.[6] The nitrile functional group can, in some instances, be metabolized to release cyanide, although the specific metabolic pathway for this compound is unknown. Therefore, all handling procedures must be designed to minimize any potential for exposure.

Hazard Classifications for Analogous Compounds:

  • Acute Toxicity, Oral (Category 3)[2]

  • Acute Toxicity, Dermal (Category 3)[2]

  • Acute Toxicity, Inhalation (Category 3)[1][2]

  • Skin Irritation (Category 2)[2][3][4][5]

  • Serious Eye Irritation (Category 2)[2][3][5]

  • Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)[3]

Given these potential hazards, a conservative approach is mandated. Treat 5-Bromo-6-dimethylamino-nicotinonitrile as a substance with a high acute toxicity rating.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE is the most critical immediate step to prevent exposure.[7] PPE should be donned before entering the designated handling area and removed before exiting.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). Double-gloving is strongly recommended.Prevents dermal absorption, which is a primary route of exposure for toxic powdered compounds.[8][9] The outer glove should be removed and disposed of as hazardous waste immediately after handling.
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and airborne particles, preventing serious eye irritation or injury.[9] Standard safety glasses are insufficient.
Body Protection A lab coat with tight cuffs or a chemical-resistant apron.[8][10]Protects skin and personal clothing from contamination.[9]
Respiratory Protection A NIOSH-certified respirator with an organic vapor cartridge and a P100 particulate filter.Essential for weighing and transferring operations where dust or aerosols may be generated.[8][10] All work with the solid compound must be performed in a certified chemical fume hood.[5]
Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk at every stage of the chemical's lifecycle in the laboratory.

  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The storage location should be a designated, locked cabinet for toxic substances.[2][11]

This protocol must be conducted within a certified chemical fume hood.

  • Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvent-wetted wipes, and waste containers) is present.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Carefully open the container, avoiding any disturbance that could generate dust.

    • Use a dedicated spatula to transfer the desired amount of the solid to a tared weigh boat.

    • If creating a solution, add the solid to the solvent in a closed container.

  • Cleaning:

    • After transfer, carefully clean the spatula and any contaminated surfaces with a solvent-wetted wipe (e.g., 70% ethanol).

    • Place all used wipes and disposable items (e.g., weigh boats, outer gloves) into a clearly labeled hazardous waste bag inside the fume hood.

  • Doffing PPE: Remove PPE in the correct order (outer gloves, face shield, lab coat, inner gloves, respirator) to avoid cross-contamination. Wash hands thoroughly with soap and water after exiting the work area.[12]

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to an emergency is critical.

Spill_Workflow cluster_spill Chemical Spill Protocol cluster_cleanup Cleanup (Trained Personnel Only) Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Immediate Action Alert Alert Supervisor & Safety Officer Evacuate->Alert Secure Secure the Area (Restrict Access) Alert->Secure Assess Assess Spill Size & Hazard Secure->Assess PPE Don Appropriate PPE Assess->PPE If small & manageable Contain Cover with Absorbent Material PPE->Contain Collect Collect Waste into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate

Caption: Workflow for responding to a 5-Bromo-6-dimethylamino-nicotinonitrile spill.

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][4][10]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][4][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Disposal Plan

All waste containing 5-Bromo-6-dimethylamino-nicotinonitrile, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[13]

  • Disposal Method: The primary recommended method of disposal is incineration by a licensed and certified hazardous waste disposal company.[13][14] Do not dispose of this chemical down the drain or in regular trash.[5] Adhere strictly to all local, state, and federal environmental regulations.[15]

By adhering to this comprehensive guide, laboratory professionals can effectively mitigate the risks associated with handling 5-Bromo-6-dimethylamino-nicotinonitrile, ensuring both personal safety and environmental compliance.

References

  • SAFETY D
  • Personal protective equipment for handling Nicotine, 6-methyl-. (2025). Benchchem.
  • Nicotine Handling Procedures. The SuperNic.
  • 5-Bromonicotinonitrile. PubChem, NIH.
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  • SAFETY DATA SHEET. (2025). Tokyo Chemical Industry.
  • 5-Bromo-6-dimethylamino-nicotinonitrile-Inform
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  • [Toxicity of selected brominated arom
  • Personal protective equipment for handling Iminoacetonitrile. (2025). Benchchem.
  • SAFETY D
  • The marine organism toxicity and regulatory policy of brominated flame retardants: a review. ScienceDirect.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). CDC.
  • Brominated Flame Retardants – A Question of Safety. (2022).
  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog.
  • Brominated flame retardants, a cornelian dilemma. (2019). PMC, NIH.
  • Proper Disposal of 5-Bromonicotinic Acid: A Step-by-Step Guide. (2025). Benchchem.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Working with Hazardous Chemicals. Organic Syntheses.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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